SGS518 oxalate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFYENETWVJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-27-0 | |
| Record name | Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445441-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unraveling the Core Mechanism of SGS518 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264), also known by its alternative name LY483518, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3] This guide provides a detailed exploration of its mechanism of action, drawing from available preclinical data and the established understanding of 5-HT6 receptor pharmacology. The antagonism of this G-protein coupled receptor, located almost exclusively in the central nervous system, modulates downstream signaling cascades, primarily the cyclic adenosine (B11128) monophosphate (cAMP) pathway, and influences the activity of various neurotransmitter systems.[2] This targeted action holds therapeutic potential for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2]
Core Mechanism of Action: 5-HT6 Receptor Antagonism
The primary mechanism of action of SGS518 oxalate is its selective binding to and inhibition of the 5-HT6 receptor. The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-hydroxytryptamine), stimulates adenylyl cyclase to increase intracellular levels of cAMP.
By acting as a competitive antagonist, this compound binds to the 5-HT6 receptor without activating it, thereby preventing serotonin from binding and initiating the downstream signaling cascade. This blockade of the 5-HT6 receptor leads to a reduction in cAMP production.
Downstream Signaling Pathway
The antagonism of the 5-HT6 receptor by this compound initiates a cascade of intracellular events. The canonical pathway is depicted below:
Modulation of Neurotransmitter Systems
The 5-HT6 receptor is known to modulate the release of other neurotransmitters. Evidence suggests that 5-HT6 receptors can influence GABAergic and cholinergic neurotransmission. By antagonizing the 5-HT6 receptor, this compound is hypothesized to disinhibit these systems, leading to an increase in acetylcholine (B1216132) and glutamate (B1630785) release in specific brain regions. This neurochemical effect is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Quantitative Pharmacological Data
While specific binding affinities and functional potencies for this compound are not publicly available, the following table illustrates the typical quantitative data generated for a selective 5-HT6 receptor antagonist. These values are hypothetical and for illustrative purposes only.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| 5-HT6 Receptor (human) | e.g., 1.5 nM | Inhibitory constant, indicating high affinity for the target receptor. |
| 5-HT2A Receptor (human) | e.g., > 1000 nM | Demonstrates high selectivity over other serotonin receptor subtypes. |
| D2 Receptor (human) | e.g., > 1000 nM | Shows selectivity against dopamine (B1211576) receptors, reducing the risk of off-target effects. |
| Functional Antagonism (IC50) | ||
| cAMP Accumulation Assay | e.g., 5.2 nM | Concentration required to inhibit 50% of the maximal serotonin-induced cAMP production. |
Experimental Protocols
The characterization of a 5-HT6 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments.
Radioligand Binding Assay (In Vitro)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor and its selectivity over other receptors.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (In Vitro)
Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT6 receptor.
Methodology:
-
Cell Culture: Cells expressing the human 5-HT6 receptor are cultured.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of serotonin to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the serotonin-induced cAMP production (IC50) is determined.
In Vivo Models of Cognitive Enhancement
Objective: To evaluate the pro-cognitive effects of this compound in animal models.
Methodology:
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. Animals are treated with this compound or a vehicle control. They are then familiarized with two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) over several trials is recorded. The effect of this compound on learning and memory recall is assessed.
Therapeutic Implications
The selective antagonism of the 5-HT6 receptor by this compound presents a promising therapeutic strategy for conditions characterized by cognitive deficits. By modulating cholinergic and glutamatergic neurotransmission, it has the potential to improve memory and learning. Its efficacy is being explored for symptomatic treatment in Alzheimer's disease and for addressing the cognitive impairments associated with schizophrenia.[1][2] Additionally, a study has indicated a potential role for this compound in protecting retinal morphology from light-induced damage at high doses.
Conclusion
This compound is a selective 5-HT6 receptor antagonist with a well-defined primary mechanism of action. Its ability to block the serotonin-induced activation of the cAMP signaling pathway and subsequently modulate key neurotransmitter systems involved in cognition forms the basis of its therapeutic potential. Further research and clinical investigations are necessary to fully elucidate its clinical efficacy and safety profile.
References
An In-depth Technical Guide on the Role of SGS518 Oxalate in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264), also known by its developmental names Idalopirdine (B1259171), LY483518, and Lu AE58054, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for cognition, such as the hippocampus and frontal cortex.[3][4] The unique localization of the 5-HT6 receptor has made it a compelling target for therapeutic intervention in cognitive disorders. Preclinical and clinical investigations have explored the potential of SGS518 oxalate to ameliorate cognitive deficits associated with neurodegenerative and psychiatric conditions, most notably Alzheimer's disease and schizophrenia.[5][6] This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways related to the cognitive-enhancing properties of this compound.
Core Mechanism of Action
The primary mechanism through which this compound is believed to exert its pro-cognitive effects is the antagonism of the 5-HT6 receptor.[4] This receptor is positively coupled to adenylyl cyclase via a Gαs protein. Blockade of the 5-HT6 receptor by this compound is thought to modulate downstream signaling cascades, ultimately leading to an enhancement of cholinergic and glutamatergic neurotransmission.[4] A leading hypothesis suggests that 5-HT6 receptors are located on GABAergic interneurons. By antagonizing these receptors, this compound reduces the inhibitory tone of these interneurons on cholinergic and glutamatergic neurons, thereby increasing the release of acetylcholine (B1216132) and glutamate (B1630785) in key brain regions.[7]
Data Presentation
Preclinical Efficacy Data
The cognitive-enhancing effects of this compound have been demonstrated in various preclinical models of cognitive impairment. The following table summarizes key quantitative data from these studies.
| Animal Model | Drug/Treatment | Dosage (Route) | Key Cognitive Finding | Other Relevant Data | Reference |
| Rat (PCP-induced cognitive impairment) | This compound (Lu AE58054) | 5-20 mg/kg (p.o.) | Reversed cognitive impairment in the Novel Object Recognition Test. | Doses achieved >65% striatal 5-HT6 receptor occupancy. | [5][8] |
| Male Sprague-Dawley Rats | This compound (Lu AE58054) + Donepezil | 10 mg/kg (p.o.) | Significantly potentiated donepezil-induced acetylcholine efflux in the hippocampus. | This compound alone did not significantly affect hippocampal acetylcholine levels. | [2][9] |
Clinical Efficacy Data
This compound (Idalopirdine) has undergone clinical evaluation for the treatment of cognitive impairment in Alzheimer's disease, with mixed results.
| Clinical Trial | Patient Population | Treatment | Primary Endpoint | Key Finding | Reference |
| Phase 2 (LADDER) | Moderate Alzheimer's Disease (on stable donepezil) | Idalopirdine 90 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Statistically significant improvement; treatment difference of -2.16 points vs. placebo (p=0.0040). | [3] |
| Phase 3 (STARSHINE) | Mild-Moderate Alzheimer's Disease (on stable donepezil) | Idalopirdine 30 mg or 60 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Did not meet primary endpoint; no significant difference from placebo. | [10][11] |
| Phase 3 (STARBEAM) | Mild-Moderate Alzheimer's Disease (on stable donepezil) | Idalopirdine 10 mg or 30 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Did not meet primary endpoint; no significant difference from placebo. | [10][12] |
| Phase 3 (STARBRIGHT) | Mild-Moderate Alzheimer's Disease (on various cholinesterase inhibitors) | Idalopirdine 60 mg/day | Change from baseline in ADAS-cog total score at 24 weeks | Did not meet primary endpoint; no significant difference from placebo. | [10][12] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents, based on their innate preference to explore novel objects.
1. Habituation:
-
Individually house the animals and handle them for several days prior to testing to reduce stress.
-
On the day before training, place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes to habituate to the environment.
2. Training (Familiarization) Phase:
-
Place two identical objects in the testing arena at a fixed distance from each other.
-
Place the animal in the arena, midway between the two objects, and allow it to freely explore for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
3. Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the testing arena.
-
In the arena, one of the familiar objects from the training phase is replaced with a novel object.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
4. Data Analysis:
-
A discrimination index (DI) is calculated as: (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, reflecting intact recognition memory.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.
1. Apparatus:
-
A large circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged 1-2 cm below the water surface.
-
Various prominent visual cues are placed around the room to serve as spatial references.
2. Pre-training (Visible Platform):
-
For 1-2 days, train the animals to find the platform when it is marked with a visible cue (e.g., a small flag). The starting position is varied between trials. This phase ensures the animals are not visually or motorically impaired and can learn the basic task of escaping the water.
3. Acquisition Phase (Hidden Platform):
-
The platform is hidden in a fixed location in one of the quadrants of the pool.
-
Over several days (e.g., 4-5 days), the animals are subjected to multiple trials per day (e.g., 4 trials).
-
For each trial, the animal is released into the water from one of several predetermined starting positions, facing the wall of the pool.
-
The animal is allowed to swim and search for the hidden platform for a maximum time (e.g., 60-90 seconds).
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, it is gently guided to it.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
4. Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory retention.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound for cognitive enhancement.
Experimental Workflow for Preclinical Cognitive Assessment
Caption: Experimental workflow for assessing this compound's cognitive effects.
This compound is a selective 5-HT6 receptor antagonist that has demonstrated pro-cognitive effects in preclinical models, primarily by enhancing cholinergic and glutamatergic neurotransmission. While a Phase 2 clinical trial showed promising results in patients with moderate Alzheimer's disease, subsequent Phase 3 trials did not confirm these findings at the doses tested, leading to the discontinuation of its development for this indication.[13][14] Despite this, the study of this compound and other 5-HT6 receptor antagonists has significantly advanced our understanding of the role of this receptor in cognitive processes. The data and methodologies presented in this guide offer a technical foundation for researchers in the field of cognitive enhancement and drug development, highlighting the therapeutic potential and challenges associated with targeting the 5-HT6 receptor.
References
- 1. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. | BioWorld [bioworld.com]
- 10. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease|September 26, 2016|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
The Therapeutic Potential of SGS518 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264), also known as idalopirdine (B1259171) (and formerly LY483518), is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor subtype is predominantly expressed in brain regions critical for cognition, such as the hippocampus and frontal cortex, making it a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides an in-depth overview of the therapeutic potential of SGS518 oxalate, with a focus on its application in Alzheimer's disease and preclinical evidence in retinal degeneration. The guide details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides comprehensive experimental protocols for assays relevant to its evaluation. While this compound showed initial promise in a Phase 2 clinical trial for Alzheimer's disease, it ultimately failed to meet its primary endpoints in larger Phase 3 studies, leading to the discontinuation of its development for this indication. This document aims to serve as a comprehensive resource for researchers interested in the science behind this compound and the broader field of 5-HT6 receptor antagonism.
Introduction
The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, remains a significant challenge in modern medicine. One therapeutic avenue that has been extensively explored is the modulation of the serotonergic system, given its profound influence on mood, cognition, and memory. The 5-HT6 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), has emerged as a particularly interesting target. This compound (idalopirdine) was developed as a selective antagonist for this receptor with the hypothesis that blocking 5-HT6 receptor activity could enhance cognitive function.
Pharmacological Profile of this compound
This compound is a synthetic organic compound with high affinity and selectivity for the human 5-HT6 receptor. Its primary pharmacological action is the competitive blockade of this receptor, thereby preventing the binding of the endogenous ligand, serotonin.
Quantitative Pharmacological Data
The following table summarizes the key in vitro binding affinities and in vivo potency of this compound.
| Parameter | Species | Value | Reference |
| Ki | Human | 0.83 nM | [1][2] |
| Kb | Rat | 19.4 nM | [3] |
| Kb | Human | 19.1 nM | [3] |
| ED50 (in vitro binding inhibition in rat striatum) | Rat | 2.2 mg/kg (orally) | [3] |
Mechanism of Action
The therapeutic hypothesis for this compound in cognitive enhancement is rooted in the modulatory role of the 5-HT6 receptor on other neurotransmitter systems. Antagonism of 5-HT6 receptors is believed to disinhibit the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory. By increasing the levels of these neurotransmitters in key brain regions, this compound was expected to improve cognitive function in patients with Alzheimer's disease.
Signaling Pathway
The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a Gs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). SGS518, as an antagonist, blocks this cascade.
Preclinical and Clinical Investigations
The therapeutic potential of this compound has been evaluated in both preclinical models and human clinical trials.
Preclinical Study in a Model of Stargardt Disease
A study investigated the potential of SGS518 to protect against light-induced retinal damage in a mouse model of Stargardt disease, an inherited juvenile macular degeneration.
Experimental Summary:
-
Model: Abca4–/–Rdh8–/– mice, which are susceptible to light-induced retinal degeneration.
-
Treatment: A single intraperitoneal (i.p.) injection of this compound (30 mg/kg) was administered 30 minutes before exposure to high-intensity light.
-
Results: The study reported that this compound provided a marked preservation of the photoreceptor layer, reduced the formation of autofluorescent spots, and protected the overall retinal morphology.
Clinical Trials in Alzheimer's Disease
This compound (idalopirdine) underwent a series of clinical trials to assess its efficacy and safety as an adjunctive therapy for patients with mild-to-moderate Alzheimer's disease who were already receiving treatment with acetylcholinesterase inhibitors.
This study showed promising results. Patients receiving idalopirdine (90 mg/day) in addition to donepezil (B133215) demonstrated a statistically significant improvement in cognitive function, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), compared to those receiving placebo with donepezil.[4]
Despite the encouraging Phase 2 results, three subsequent large-scale Phase 3 trials failed to replicate these findings. These studies evaluated different doses of idalopirdine (10, 30, and 60 mg/day) as an add-on therapy. The primary endpoint, a change in the ADAS-cog score, was not met in any of the three trials.[5] The development of idalopirdine for Alzheimer's disease was subsequently discontinued.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
5-HT6 Receptor Antagonist Activity via cAMP Assay
This protocol describes a cell-based assay to determine the functional antagonist potency of a compound at the human 5-HT6 receptor by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
5-HT (serotonin) as the agonist.
-
This compound or other test compounds.
-
cAMP assay kit (e.g., HTRF®, AlphaScreen®, or LANCE®).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the HEK-293-h5-HT6 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add 5-HT at a final concentration equivalent to its EC80 (the concentration that produces 80% of its maximal effect, predetermined in a separate experiment) to all wells except the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Light-Induced Retinal Damage Model
This protocol outlines a procedure to assess the neuroprotective effects of this compound in a mouse model of light-induced retinal degeneration.
Materials:
-
Abca4–/–Rdh8–/– mice or other light-sensitive strain.
-
This compound.
-
Vehicle (e.g., saline or DMSO/saline mixture).
-
High-intensity white light source.
-
Tropicamide (B1683271) solution (1%) for pupil dilation.
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Optical Coherence Tomography (OCT) system.
-
Histology equipment and reagents.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Dark Adaptation: Dark-adapt the mice for at least 12 hours prior to light exposure.
-
Pupil Dilation: Under dim red light, anesthetize the mice and apply one drop of tropicamide to each eye to dilate the pupils.
-
Compound Administration: Administer this compound (30 mg/kg) or vehicle via intraperitoneal injection 30 minutes before light exposure.
-
Light Exposure: Place the anesthetized mice in a temperature-controlled chamber and expose them to a bright, cool white light (e.g., 10,000 lux) for a defined period (e.g., 1 hour).
-
Post-Exposure Recovery: Return the mice to their cages for recovery.
-
Retinal Structure and Function Assessment: At a predetermined time point after light exposure (e.g., 7 days), assess retinal structure and function using:
-
OCT: To measure the thickness of retinal layers, particularly the outer nuclear layer (ONL).
-
Histology: Process the enucleated eyes for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize retinal morphology and photoreceptor cell loss.
-
-
Data Analysis: Compare the retinal layer thickness and morphology between the SGS518-treated and vehicle-treated groups to determine the neuroprotective effect.
Conclusion
This compound (idalopirdine) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. While the initial therapeutic hypothesis for its use in Alzheimer's disease was scientifically sound and supported by promising Phase 2 clinical data, the compound ultimately failed to demonstrate efficacy in large-scale Phase 3 trials. This outcome highlights the complexities of translating preclinical and early clinical findings into successful late-stage clinical development, particularly in the challenging field of neurodegenerative diseases. The preclinical findings in a model of Stargardt disease suggest a potential neuroprotective role for this compound in the retina, which may warrant further investigation. The information compiled in this technical guide provides a comprehensive resource for understanding the scientific rationale, experimental evaluation, and clinical history of this compound, offering valuable insights for future research in the field of 5-HT6 receptor modulation and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
SGS518 Oxalate: An In-depth Technical Guide on its Effects on Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive enhancement in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[3] This is attributed to the receptor's role in modulating cholinergic and glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the core pharmacology of SGS518 oxalate, detailing its mechanism of action on serotonergic pathways, relevant experimental protocols, and quantitative data from representative studies on selective 5-HT6 antagonists.
Introduction to this compound and the 5-HT6 Receptor
This compound is a potent and selective antagonist for the 5-HT6 serotonin (B10506) receptor.[1][3] Its chemical formula is C21H22F2N2O3S.C2H2O4, and its molecular weight is 510.51 g/mol .[3][4] The 5-HT6 receptor is coupled to a Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of the endogenous ligand serotonin, this compound inhibits this signaling cascade. This antagonism has been shown to enhance cognitive function in preclinical models, suggesting its therapeutic potential.[3]
Mechanism of Action and Signaling Pathways
As a selective 5-HT6 receptor antagonist, this compound's primary mechanism of action is the competitive blockade of serotonin binding to this receptor subtype. This action prevents the Gs-protein mediated activation of adenylyl cyclase and the subsequent production of cAMP. The downstream effects of this inhibition are believed to underlie the pro-cognitive effects of 5-HT6 antagonists.
Canonical 5-HT6 Receptor Signaling Pathway
The primary signaling pathway for the 5-HT6 receptor involves the following steps:
-
Serotonin (5-HT) binds to the 5-HT6 receptor.
-
A conformational change in the receptor activates the associated Gs alpha subunit.
-
The activated Gs alpha subunit stimulates adenylyl cyclase (AC).
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
This compound, by blocking the initial binding of serotonin, prevents the initiation of this cascade.
Quantitative Data
Due to the limited availability of publicly accessible quantitative data specifically for this compound, this section presents representative data for other well-characterized, selective 5-HT6 receptor antagonists. This data is intended to provide a comparative context for the expected pharmacological profile of this compound.
Table 1: Representative Radioligand Binding Affinities for Selective 5-HT6 Receptor Antagonists
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| SB-271046 | [3H]LSD | Membranes from HEK293 cells expressing human 5-HT6 receptors | 1.3 | Routledge et al., 2000 |
| Ro 04-6790 | [3H]LSD | Membranes from HeLa cells expressing human 5-HT6 receptors | 2.5 | Sleight et al., 1998 |
| SB-399885 | [3H]SB-258585 | Membranes from CHO cells expressing human 5-HT6 receptors | 2.3 | Hirst et al., 2003 |
Table 2: Representative Functional Antagonist Activity at the 5-HT6 Receptor
| Antagonist | Agonist | Assay | Cell Line | pA2 | Reference |
| SB-271046 | Serotonin | cAMP accumulation | HEK293 cells expressing human 5-HT6 receptors | 8.76 | Romero et al., 2006 |
| Ro 04-6790 | Serotonin | cAMP accumulation | HEK293 cells expressing human 5-HT6 receptors | 7.89 | Romero et al., 2006 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT6 receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled ligand that binds to the 5-HT6 receptor (e.g., [3H]LSD or [3H]serotonin), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, include wells with an excess of a known non-radioactive 5-HT6 ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a test compound to antagonize the serotonin-induced increase in intracellular cAMP levels.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human 5-HT6 receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration to ensure a robust response) for another defined period (e.g., 30 minutes).
-
Include control wells with no compound, compound alone, and serotonin alone.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the serotonin-induced cAMP production).
-
Calculate the pA2 value using the Schild equation to quantify the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist.
-
In Vivo Retinal Protection Study
This protocol is based on a study that investigated the protective effects of this compound in a mouse model of Stargardt disease.[1]
Protocol:
-
Animal Model:
-
Use a mouse model of Stargardt disease, such as the Abca4–/–Rdh8–/– mouse line.
-
House the animals under a standard 12-hour light/12-hour dark cycle.
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Administer the injection 30 minutes prior to light exposure.
-
-
Light-Induced Damage:
-
Expose the mice to a bright light source to induce retinal damage.
-
-
Assessment of Retinal Protection:
-
After a recovery period, assess the extent of retinal damage.
-
Morphological Analysis: Perform histology on retinal cross-sections to evaluate the preservation of the photoreceptor layer.
-
Autofluorescence: Use fundus imaging to quantify the formation of autofluorescent spots, which are indicative of retinal pathology.
-
Conclusion
References
Preclinical Profile of SGS518 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264), also known as LY 483518, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This technical guide provides a comprehensive overview of the available preclinical data on SGS518 oxalate. The primary focus of preclinical investigations has been on its potential therapeutic application in neurodegenerative diseases, particularly in protecting retinal cells from light-induced damage. This document summarizes the key in vivo efficacy data, details the experimental protocols employed in these studies, and outlines the known signaling pathways associated with 5-HT6 receptor antagonism. Due to the limited publicly available preclinical data for this compound, this guide also incorporates general knowledge of 5-HT6 receptor antagonist pharmacology to provide a broader context for its mechanism of action.
Introduction
The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in regions associated with cognition, learning, and memory.[1] Its unique localization has made it an attractive target for the development of therapeutics for neurodegenerative and psychiatric disorders.[2][3] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive function.[1] this compound is a research chemical developed as a selective antagonist for this receptor. This guide aims to consolidate the existing preclinical findings for this compound to aid researchers and drug development professionals in their understanding of this compound.
In Vivo Efficacy
The most significant preclinical research involving this compound demonstrated its neuroprotective effects in a mouse model of Stargardt disease, a form of juvenile macular degeneration.[4][5]
Retinal Protection in a Mouse Model of Stargardt Disease
A key study investigated the ability of this compound to protect photoreceptor cells from light-induced damage in Abca4-/- Rdh8-/- mice, a model that mimics some aspects of Stargardt disease.[4][5]
Table 1: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Abca4-/- Rdh8-/- mice | 30 mg/kg, intraperitoneal (i.p.) injection, 30 minutes prior to light exposure | Marked preservation of the photoreceptor layer, Reduced formation of autofluorescent spots, Protected retinal morphology | [4][5] |
Experimental Protocols
Light-Induced Retinal Damage Model
The following protocol was utilized in the pivotal in vivo study assessing the efficacy of this compound.[4][5]
Experimental Workflow for In Vivo Retinal Protection Study
Caption: Workflow of the in vivo retinal protection study.
Detailed Methodology:
-
Animal Model: Abca4-/- Rdh8-/- mice, which are susceptible to light-induced retinal degeneration, were used.[4][5]
-
Drug Administration: A solution of this compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[4][5] A control group received a vehicle injection.
-
Light Exposure: Thirty minutes after the injection, the mice were exposed to a bright white light source to induce retinal damage.[4][5]
-
Outcome Assessment: Following the light exposure, retinal tissue was collected and processed for histological analysis. The preservation of the photoreceptor layer, the number of autofluorescent spots (a marker of retinal damage), and the overall retinal morphology were assessed.[4][5]
Mechanism of Action and Signaling Pathways
While specific signaling studies for this compound are not available, its mechanism of action is attributed to its antagonism of the 5-HT6 receptor. Blockade of this receptor is known to modulate downstream signaling cascades that are crucial for neuronal survival and function.
General Signaling Pathway for 5-HT6 Receptor Antagonists
5-HT6 receptors are G-protein coupled receptors (GPCRs) that are positively coupled to adenylyl cyclase.[6][7] Antagonism of this receptor prevents the binding of serotonin, thereby inhibiting the production of cyclic AMP (cAMP).[6] This modulation of the cAMP pathway can influence the activity of various downstream effectors, including protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein), which are involved in regulating gene expression related to neuronal plasticity and survival.[8]
Furthermore, 5-HT6 receptor antagonists have been shown to indirectly influence the release of other neurotransmitters, such as acetylcholine and glutamate, which play significant roles in cognitive processes and neuronal health.[1]
Simplified Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: 5-HT6 receptor signaling and the inhibitory action of this compound.
Pharmacokinetics and Toxicology
There is no publicly available data on the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of this compound. Such studies are essential for the further development of any drug candidate. The lack of this information currently limits the comprehensive assessment of the compound's potential as a therapeutic agent.
Conclusion
The available preclinical data for this compound, primarily from a single in vivo study, suggests a potential neuroprotective role in the context of retinal degeneration. Its mechanism of action as a 5-HT6 receptor antagonist places it within a class of compounds that have shown promise for treating cognitive and neurodegenerative disorders. However, the lack of comprehensive preclinical data, including in vitro binding and selectivity profiles, pharmacokinetics, and toxicology, is a significant gap in our understanding of this molecule. Further research is required to fully characterize the preclinical profile of this compound and to validate its therapeutic potential. This guide serves as a summary of the current knowledge base to inform future investigations.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems pharmacology identifies drug targets for Stargardt disease-associated retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to SGS518 Oxalate (Idalopirdine) for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264), also known as LY483518 and more widely as Idalopirdine, is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor subtype is predominantly expressed in brain regions critical for cognition and memory, making it a compelling target for therapeutic intervention in Alzheimer's disease (AD). Preclinical evidence suggested that by blocking 5-HT6 receptors, SGS518 oxalate could modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are known to be impaired in AD. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical findings, detailed experimental protocols for its evaluation in AD models, and a review of its pharmacokinetic and toxicological profile. Despite promising initial results, this compound (Idalopirdine) ultimately failed to demonstrate efficacy in Phase III clinical trials. This document aims to provide researchers with a thorough understanding of the scientific rationale, experimental data, and clinical development history of this compound to inform future research in the field of neurodegenerative disease.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[2][3] Current therapeutic strategies for AD offer symptomatic relief but do not halt or reverse the underlying disease progression.[4]
The serotonergic system, particularly the 5-HT6 receptor, has emerged as a promising target for the symptomatic treatment of cognitive deficits in AD.[5] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in the hippocampus, cortex, and striatum—regions intimately involved in learning and memory.[6] this compound (Idalopirdine) was developed as a selective antagonist for this receptor.[7]
Mechanism of Action
This compound is a high-affinity 5-HT6 receptor antagonist with a reported Ki value of 0.83 nM.[5] The therapeutic rationale for its use in AD is based on the modulation of multiple neurotransmitter systems that are dysregulated in the disease.[4]
The primary proposed mechanism of action involves the enhancement of cholinergic and glutamatergic neurotransmission.[8] By blocking 5-HT6 receptors, which are thought to have a tonic inhibitory influence on these systems, this compound is believed to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in key brain regions.[8][9] This is particularly relevant to AD, which is characterized by a significant cholinergic deficit.[3]
Furthermore, this compound (Idalopirdine) has been shown to inhibit the cytochrome P450 enzyme CYP2D6, which is involved in the metabolism of the acetylcholinesterase inhibitor donepezil.[8] This suggests a potential for synergistic effects when co-administered, by increasing the bioavailability of donepezil.[8]
Downstream of receptor binding, 5-HT6 receptor antagonists are thought to influence intracellular signaling cascades, including the Fyn/ERK and mTOR pathways, which play roles in synaptic plasticity and cell survival.
Signaling Pathways
The pro-cognitive effects of 5-HT6 receptor antagonists like this compound are believed to be mediated through complex downstream signaling pathways.
Quantitative Data Summary
While specific preclinical data for this compound in Alzheimer's models is limited in publicly available literature, the following tables summarize key quantitative findings for Idalopirdine (this compound) and other relevant 5-HT6 receptor antagonists.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Receptor | Assay Type | Value | Species | Reference |
| Idalopirdine (SGS518) | 5-HT6 | Ki | 0.83 nM | Human | [5] |
| Idalopirdine | 5-HT6 | Kb | 19.1 nM | Human | [7] |
| Idalopirdine | 5-HT6 | Kb | 19.4 nM | Rat | [7] |
Table 2: Preclinical In Vivo Efficacy (Representative Data for 5-HT6 Antagonists)
| Compound | Animal Model | Behavioral Assay | Dose | Administration | Effect | Reference |
| SB-271046 | Scopolamine-induced amnesia (Rat) | Novel Object Recognition | 10 mg/kg | i.p. | Reversal of scopolamine-induced memory deficit | [9] |
| SB-271046 | Scopolamine-induced amnesia (Rat) | Morris Water Maze | 10 mg/kg | i.p. | Reversal of scopolamine-induced spatial learning deficit | [9] |
| Idalopirdine | Awake Rat (fMRI study) | - | 2 mg/kg | i.v. | Modest activation of 8 brain regions | [5][10] |
| Idalopirdine + Donepezil | Awake Rat (fMRI study) | - | 2 mg/kg + 0.3 mg/kg | i.v. | Synergistic activation of 36 brain regions | [5][10] |
Table 3: Clinical Trial Data for Idalopirdine (this compound)
| Trial Name | Phase | N | Population | Dose | Primary Endpoint | Outcome | Reference |
| LADDER | II | 278 | Moderate AD (on donepezil) | 90 mg/day (30 mg TID) | Change in ADAS-Cog | Statistically significant improvement | [6][11] |
| STARSHINE | III | 933 | Mild-Moderate AD (on donepezil) | 30 or 60 mg/day | Change in ADAS-Cog | Failed to meet primary endpoint | [12][13] |
| STARBEAM | III | 858 | Mild-Moderate AD (on donepezil) | 10 or 30 mg/day | Change in ADAS-Cog | Failed to meet primary endpoint | [12][13] |
| STARBRIGHT | III | 734 | Mild-Moderate AD (on various AChEIs) | 60 mg/day | Change in ADAS-Cog | Failed to meet primary endpoint | [12][13] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of 5-HT6 receptor antagonists like this compound in rodent models of cognitive impairment, based on common practices in the field.
Scopolamine-Induced Amnesia Model (Novel Object Recognition Test)
This model assesses the ability of a compound to reverse cholinergic-deficit-induced memory impairment.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
SGS518 Oxalate in Schizophrenia Cognitive Models: A Review of Available Preclinical Data
A comprehensive review of existing scientific literature reveals a significant gap in detailed, publicly available preclinical data specifically investigating SGS518 oxalate (B1200264) in animal models of cognitive impairment associated with schizophrenia. While SGS518 oxalate is identified as a selective antagonist for the serotonin (B10506) 6 (5-HT6) receptor and is noted for its potential in researching cognitive deficits, specific studies detailing its efficacy, dosage, and mechanistic action within schizophrenia-relevant cognitive paradigms are not readily found in the public domain.[1]
This technical guide aims to provide a foundational understanding of the therapeutic rationale for targeting the 5-HT6 receptor in schizophrenia, drawing on available information for similar compounds, while highlighting the current limitations in data specific to this compound.
The 5-HT6 Receptor as a Therapeutic Target for Cognition in Schizophrenia
Cognitive impairment is a core and debilitating feature of schizophrenia, affecting domains such as memory, attention, and executive function.[2][3][4][5] Current antipsychotic medications primarily address the positive symptoms of the disorder but have limited efficacy in improving these cognitive deficits.[3][6][7] This has driven research into novel therapeutic targets, with the 5-HT6 receptor emerging as a promising candidate.
The rationale for targeting the 5-HT6 receptor stems from several key observations:
-
Localization: 5-HT6 receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions crucial for learning and memory, including the hippocampus, prefrontal cortex, and striatum.
-
Neurotransmitter Modulation: Antagonism of 5-HT6 receptors has been shown to increase the release of several neurotransmitters implicated in cognitive processes, most notably acetylcholine (B1216132) and glutamate. This modulation is thought to underlie the pro-cognitive effects of 5-HT6 receptor antagonists.
-
Preclinical Evidence: A body of preclinical research on various 5-HT6 receptor antagonists has demonstrated their potential to improve cognitive performance in a range of animal models.[8][9]
Preclinical Schizophrenia Models and the Assessment of Cognition
To evaluate the potential of compounds like this compound for treating cognitive deficits in schizophrenia, researchers utilize various animal models. These models aim to replicate certain aspects of the disorder's pathophysiology and symptoms. Common approaches include:
-
Pharmacological Models: Inducing a state that mimics aspects of schizophrenia by administering drugs like phencyclidine (PCP) or ketamine, which are NMDA receptor antagonists, or amphetamine, which potentiates dopamine (B1211576) signaling.[10][11][12]
-
Neurodevelopmental Models: Disrupting early brain development to produce long-lasting behavioral and neurochemical changes relevant to schizophrenia.
-
Genetic Models: Utilizing genetically modified animals that express genes associated with an increased risk for schizophrenia.[13]
Within these models, a battery of behavioral tests is employed to assess different cognitive domains.
Table 1: Common Behavioral Tests for Assessing Cognition in Rodent Models of Schizophrenia
| Cognitive Domain | Behavioral Test | Description |
| Learning and Memory | Novel Object Recognition (NOR) | Assesses the ability of an animal to distinguish between a familiar and a novel object. |
| Morris Water Maze (MWM) | Evaluates spatial learning and memory by requiring an animal to find a hidden platform in a pool of water. | |
| T-Maze/Y-Maze | Tests spatial working memory and alternation behavior. | |
| Attention &Sensorimotor Gating | Prepulse Inhibition (PPI) of theAcoustic Startle Response | Measures the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus, a process often deficient in schizophrenia.[10] |
| Executive Function | Attentional Set-Shifting Task | Assesses cognitive flexibility by requiring an animal to shift its attention between different stimulus dimensions to solve a task. |
Signaling Pathways and Experimental Workflows
The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems. The blockade of 5-HT6 receptors leads to an increase in cholinergic and glutamatergic neurotransmission, which are critical for cognitive function.
Below are generalized diagrams illustrating the proposed mechanism of action for 5-HT6 receptor antagonists and a typical experimental workflow for evaluating a novel compound in a preclinical schizophrenia model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cognitive Impairment Associated with Schizophrenia: From Pathophysiology to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Association Between Cognitive Deficits and Clinical Characteristic in First-Episode Drug Naïve Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Network analysis of cognitive deficit in patients with schizophrenia spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second-generation antipsychotics for schizophrenia: a review of clinical pharmacology and medication-associated side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the 5-HT(7) receptor antagonist SB-258741 in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
SGS518 Oxalate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SGS518 oxalate (B1200264), a selective antagonist of the 5-HT6 serotonin (B10506) receptor. This document consolidates key chemical and biological data, outlines its mechanism of action, and provides detailed experimental protocols for its application in preclinical research, particularly in the fields of cognitive neuroscience and neurodegenerative diseases.
Core Compound Information
SGS518 oxalate, also known as LY483518, is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 445441-27-0 | [2][3] |
| Molecular Weight | 510.51 g/mol | [2][3] |
| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | [3] |
| Purity | ≥98% (HPLC) | [1] |
| Synonyms | LY 483518, 1-Methyl-3-(1-methyl-4-piperindin-4-yl)-5-hydroxy-1H-indole 2, 6-difluorobenzenesulfonic acid ester oxalate | [3] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Desiccate at room temperature | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively blocking the 5-HT6 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][4] The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gαs protein.[4]
Signaling Cascade:
The antagonism of the 5-HT6 receptor by this compound is thought to produce pro-cognitive effects through the modulation of multiple downstream signaling pathways. The primary mechanism involves the inhibition of serotonin-induced activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, 5-HT6 receptor signaling is interconnected with other crucial intracellular cascades, including the extracellular signal-regulated kinase (ERK) pathway, through interactions with non-receptor tyrosine kinases like Fyn.[5] By blocking the 5-HT6 receptor, this compound can influence these pathways, which are integral to synaptic plasticity, learning, and memory.[6] Blockade of 5-HT6 receptors has also been shown to enhance cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[7]
Below is a diagram illustrating the signaling pathway affected by 5-HT6 receptor antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and other 5-HT6 receptor antagonists.
In Vivo Protocol: Retinal Protection Study
This protocol is based on a study demonstrating the protective effects of this compound on light-induced retinal damage in a mouse model.[8]
Experimental Workflow:
Methodology:
-
Animal Model: Utilize Abca4–/–Rdh8–/– mice, which are susceptible to light-induced retinal degeneration.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a small percentage of DMSO in saline) to a final concentration for a 30 mg/kg dosage.
-
Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Light-Induced Damage: 30 minutes following the injection, expose the mice to a controlled intensity and duration of white light to induce retinal damage.
-
Analysis: After a designated recovery period, assess the extent of retinal damage. This can be achieved through histological analysis to examine the preservation of the photoreceptor layer, fluorescence microscopy to quantify the formation of autofluorescent spots, and overall evaluation of retinal morphology.[8]
In Vivo Protocol: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. The following is a general protocol for assessing the pro-cognitive effects of 5-HT6 receptor antagonists like this compound.
Experimental Workflow:
Methodology:
-
Habituation (Day 1): Individually place each animal into the empty testing arena (e.g., a 50x50x40 cm open field) for 5-10 minutes to allow for acclimation and reduce anxiety.
-
Drug Administration (Day 2): Administer this compound or vehicle control at the desired dose and route (e.g., i.p. or oral) 30-60 minutes prior to the training phase.
-
Training Phase (T1): Place two identical objects in the arena. Position the animal in the center of the arena and allow it to freely explore the objects for a 5-minute period. Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: Return the animal to its home cage for a specified period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back into the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory. Compare the DI between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive function and neurological disorders. Its high selectivity and demonstrated in vivo activity make it a suitable candidate for preclinical studies aimed at developing novel therapeutics for conditions such as Alzheimer's disease and schizophrenia.[1] The experimental protocols provided in this guide offer a framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound.
References
- 1. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
SGS518 Oxalate: A Technical Overview of a Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264), a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, emerged as a promising therapeutic candidate for treating cognitive impairment associated with neurological and psychiatric disorders, particularly schizophrenia and Alzheimer's disease.[1][2] Developed by Saegis Pharmaceuticals in cooperation with Eli Lilly and Company, SGS518 underwent preclinical and early clinical development.[3] This technical guide synthesizes the publicly available information on the discovery, development, mechanism of action, and clinical evaluation of SGS518 oxalate. While comprehensive quantitative data and detailed experimental protocols remain largely proprietary, this document provides a structured overview of the key findings and the scientific rationale behind the investigation of SGS518.
Introduction: The Rationale for 5-HT6 Receptor Antagonism
The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has been a focal point for therapeutic intervention in cognitive disorders. Its localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has implicated it in the modulation of various neurotransmitter systems, including acetylcholine (B1216132) and glutamate. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby offering a potential mechanism to improve cognitive function. SGS518 was developed based on this hypothesis, with preclinical studies demonstrating its efficacy in behavioral models of learning and memory.[3]
Preclinical Development
In Vivo Efficacy
Prior to clinical evaluation, SGS518 demonstrated effectiveness in behavioral studies of learning and memory in animal models.[3]
Note: Specific quantitative data from these preclinical studies, such as the percentage improvement in memory tasks or the specific models used (e.g., Morris water maze, novel object recognition), are not publicly available.
In addition to its effects on cognition, preclinical research indicated a potential neuroprotective role for SGS518. One study in a mouse model of light-induced retinal damage suggested that SGS518 could protect the retina.[4]
Note: Quantitative data regarding the extent of retinal protection (e.g., photoreceptor cell counts, retinal thickness measurements) and the detailed experimental protocol for this study are not available in the public domain.
Clinical Development: Phase IIa Clinical Study
Saegis Pharmaceuticals successfully completed a Phase IIa clinical study of SGS518 for Cognitive Impairment Associated with Schizophrenia (CIAS).[3] The results of this study were presented at The American College of Neuropsychopharmacology Annual Meeting.[3]
Study Design and Methodology
The study was a randomized, placebo-controlled, blinded trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral SGS518 in patients with stable schizophrenia.[3]
Experimental Workflow: Phase IIa Clinical Trial
Caption: Workflow of the SGS518 Phase IIa clinical trial.
Pharmacokinetics
The study revealed that SGS518 demonstrated dose-proportional pharmacokinetics, with a steady state being achieved within three days of administration.[3]
Table 1: Pharmacokinetic Parameters of SGS518 (Data Not Available)
| Parameter | Low Dose (60/180 mg) | High Dose (120/240 mg) |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (hr) | Data Not Available | Data Not Available |
| AUC (ng*hr/mL) | Data Not Available | Data Not Available |
| Half-life (hr) | Data Not Available | Data Not Available |
Safety and Tolerability
Multiple oral doses of SGS518, up to 240 mg administered once daily, were generally well-tolerated by the study participants. The compound did not cause any dose-limiting or significant toxicities.[3]
Efficacy
The primary measure for assessing cognitive changes was the Brief Assessment of Cognition in Schizophrenia (BACS).[3] A dose-response pattern of improvement was observed in the BACS endpoint, which achieved statistical significance at the high dose.[3] No effect was observed in the placebo group.[3]
Table 2: Brief Assessment of Cognition in Schizophrenia (BACS) Composite Scores (Data Not Available)
| Treatment Group | Baseline Score (Mean ± SD) | End of Treatment Score (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Placebo | Data Not Available | Data Not Available | Data Not Available | - |
| Low Dose (60/180 mg) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| High Dose (120/240 mg) | Data Not Available | Data Not Available | Data Not Available | < 0.05 (Reported as statistically significant) |
Mechanism of Action
SGS518 is a selective antagonist of the 5-HT6 serotonin (B10506) receptor. The prevailing hypothesis for its pro-cognitive effects is that by blocking these receptors, it enhances the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive processes. The downstream signaling cascade of 5-HT6 receptor activation involves the Gs alpha subunit and subsequent activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, there is also evidence for non-canonical signaling pathways, including the involvement of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK).
Proposed Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Simplified signaling pathway of 5-HT6 receptor and the inhibitory effect of SGS518.
Conclusion
This compound represented a targeted approach to addressing the significant unmet medical need for effective treatments for cognitive impairment in schizophrenia. The successful completion of a Phase IIa clinical trial demonstrated a favorable safety profile and provided preliminary evidence of pro-cognitive efficacy at higher doses.[3] However, the discontinuation of its development means that the full therapeutic potential of SGS518 will likely remain unexplored. The information available, while limited, provides a valuable case study for researchers and scientists in the field of neuropharmacology and drug development, highlighting the challenges and complexities of translating preclinical findings into clinically approved therapies. Further research into selective 5-HT6 receptor antagonists continues to be an area of interest for the treatment of cognitive deficits.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-HT6 Receptor Antagonist as an Adjunct Treatment Targeting Residual Symptoms in Patients With Schizophrenia: Unexpected Sex-Related Effects (Double-Blind Placebo-Controlled Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saegis Pharmaceuticals, Inc. Completes Phase IIa Clinical Study Of SGS518 - BioSpace [biospace.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Impact of SGS518 Oxalate on Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264), also known as Idalopirdine (Lu AE58054, LY483518), is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to cognitive functions, such as the hippocampus and frontal cortex. By blocking the 5-HT6 receptor, SGS518 oxalate modulates the release of key neurotransmitters, including acetylcholine (B1216132) and glutamate (B1630785), which are crucial for learning and memory. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its effects on neuronal signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the 5-HT6 receptor.
Quantitative Data Summary
The following table summarizes the binding affinity and in vivo receptor occupancy of SGS518 (Idalopirdine) for the 5-HT6 receptor. This data is critical for assessing the potency and pharmacological profile of the compound.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.83 nM | [1][2] |
| Binding Affinity (Kb) | Human | 19.1 nM | [3] |
| Binding Affinity (Kb) | Rat | 19.4 nM | [3] |
| In Vivo Receptor Occupancy (ED50) | Rat (striatum) | 2.7 mg/kg (oral) | [1] |
| Plasma EC50 for Receptor Occupancy | Rat | 20 ng/mL | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively antagonizing the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is constitutively active and primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, the 5-HT6 receptor can also signal through other pathways, including those involving the extracellular signal-regulated kinase (ERK), Fyn (a non-receptor tyrosine kinase), and the mammalian target of rapamycin (B549165) (mTOR).
By blocking the 5-HT6 receptor, this compound inhibits these downstream signaling cascades. A key consequence of this antagonism is the disinhibition of cholinergic and glutamatergic neurons, leading to increased release of acetylcholine and glutamate in brain regions associated with cognition.
Signaling Pathway Diagrams
The following diagrams illustrate the neuronal signaling pathways affected by this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the impact of this compound on neuronal signaling.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT6 receptor.
Objective: To determine the Ki of a test compound for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT6 receptor ligand such as methiothepin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, vacuum filtration manifold, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).
-
Plate Setup: In a 96-well plate, set up the following reactions in a total volume of 200 µL:
-
Total Binding: 100 µL of membrane suspension, 50 µL of radioligand (at a final concentration near its Kd value, e.g., 2.5-10.0 nM for [3H]-LSD), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of radioligand, and 50 µL of the non-specific binding control.
-
Competition Binding: 100 µL of membrane suspension, 50 µL of radioligand, and 50 µL of the test compound at various concentrations (typically a serial dilution from 10-11 to 10-5 M).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the in vivo microdialysis technique to measure extracellular levels of acetylcholine and glutamate in specific brain regions of freely moving animals following the administration of this compound.
Objective: To measure the effect of this compound on the extracellular concentrations of acetylcholine and glutamate in a specific brain region (e.g., prefrontal cortex or hippocampus).
Materials:
-
Animals: Adult male rats or mice.
-
Surgical Equipment: Stereotaxic apparatus, anesthetic, surgical tools.
-
Microdialysis Equipment: Microdialysis probes (with a molecular weight cutoff suitable for small molecules), guide cannulae, syringe pump, fraction collector.
-
Perfusion Buffer (Artificial Cerebrospinal Fluid - aCSF): Typically contains NaCl, KCl, CaCl2, MgCl2, NaHCO3, and glucose, adjusted to a physiological pH of 7.4. For acetylcholine measurement, an acetylcholinesterase inhibitor (e.g., neostigmine) is often included in the perfusate to prevent degradation.
-
Analytical System: High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) for the quantification of acetylcholine and glutamate.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula into the target brain region using stereotaxic coordinates. Secure the guide cannula to the skull with dental cement. Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Perfusion and Equilibration: Connect the probe to the syringe pump and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector to establish stable baseline levels of acetylcholine and glutamate.
-
Drug Administration: Administer this compound (or vehicle control) to the animal via the desired route (e.g., intraperitoneal or oral).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for a specified period after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of acetylcholine and glutamate.
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups using appropriate statistical methods.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for evaluating the impact of a 5-HT6 receptor antagonist like this compound on neuronal signaling.
Conclusion
This compound is a selective 5-HT6 receptor antagonist with a well-defined mechanism of action that leads to the enhancement of cholinergic and glutamatergic neurotransmission. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader class of 5-HT6 receptor antagonists for cognitive disorders. The provided diagrams offer a clear visual representation of the complex signaling pathways involved, aiding in the conceptual understanding of this compound's impact on neuronal signaling.
References
SGS518 Oxalate: A Technical Review of a Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on SGS518 oxalate (B1200264), a selective antagonist of the 5-HT6 serotonin (B10506) receptor. This document synthesizes information on its biochemical properties, mechanism of action, and preclinical findings, presenting the data in a structured format for researchers in neuropharmacology and drug development.
Core Compound Information
SGS518 oxalate, also known by its alternative name LY 483518, is a potent and selective antagonist of the 5-HT6 subtype of the serotonin receptor.[1] Due to this activity, it has been identified as a compound of interest for investigating therapeutic interventions for cognitive impairments associated with conditions such as schizophrenia and Alzheimer's disease.[2][3]
| Property | Value |
| Chemical Name | 1-Methyl-3-(1-methyl-4-piperindin-4-yl)-5-hydroxy-1H-indole 2,6-difluorobenzenesulfonic acid ester oxalate |
| Alternative Names | LY 483518 |
| CAS Number | 445441-27-0 |
| Molecular Formula | C21H22F2N2O3S.C2H2O4 |
| Molecular Weight | 510.51 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% (HPLC) |
Quantitative Data
A preclinical in vivo study has been reported, providing the following information:
| Parameter | Value |
| Animal Model | Abca4-/-Rdh8-/- mice (a model of Stargardt disease) |
| Dosage | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Observed Effect | Protection of retinas from light-induced damage |
Mechanism of Action and Signaling Pathways
This compound functions as a selective antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is almost exclusively expressed in the central nervous system. Its primary signaling mechanism involves coupling to the Gs alpha subunit, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
By antagonizing the 5-HT6 receptor, this compound is expected to block the downstream effects of serotonin at this receptor, thereby inhibiting the production of cAMP. The modulation of the cAMP pathway and other downstream effectors is believed to be the basis for the potential therapeutic effects of 5-HT6 receptor antagonists on cognition.
Recent research has revealed that 5-HT6 receptor signaling is more complex, with links to other pathways, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) via a Fyn-dependent pathway.
Signaling Pathway Diagrams
Experimental Protocols
Detailed experimental protocols for this compound are not published as a standalone document. However, by referencing standard methodologies for 5-HT6 receptor antagonists and the preclinical study in which this compound was used, we can outline the likely procedures.
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of a compound for the 5-HT6 receptor.
-
Cell Preparation: Membranes are prepared from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Assay Components:
-
Cell membranes
-
Radioligand (e.g., [3H]-LSD)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM methiothepin)
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate IC50 values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.
-
cAMP Functional Assay (General Protocol)
This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.
-
Cell Culture: HEK-293 cells stably expressing the human 5-HT6 receptor are seeded in 96-well plates.
-
Procedure:
-
Pre-incubate cells with varying concentrations of this compound for approximately 30 minutes at 37°C.
-
Stimulate cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin at its EC80 concentration) for about 30 minutes to induce cAMP production.
-
Stop the reaction and measure intracellular cAMP levels using a commercial assay kit (e.g., HTRF or AlphaScreen).
-
Calculate IC50 values from the concentration-response curves of this compound's inhibition of the agonist response.
-
In Vivo Model of Light-Induced Retinal Damage
This protocol is based on the study by Chen et al. (2013), which investigated the protective effects of this compound in a mouse model of Stargardt disease.
-
Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to light-induced retinal degeneration.
-
Procedure:
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (i.p.) injection.
-
After 30 minutes, expose the mice to a controlled intensity and duration of white light to induce retinal damage.
-
At a specified time point post-exposure, assess retinal structure and function.
-
-
Outcome Measures:
-
Morphological Analysis: Histological examination of retinal cross-sections to assess the preservation of the photoreceptor layer.
-
Functional Assessment: Electroretinography (ERG) to measure the electrical responses of the various cell types in the retina.
-
Reduction of Autofluorescent Spots: Quantification of autofluorescent deposits in the retina, which are a hallmark of the pathology in this model.
-
Conclusion
This compound is a selective 5-HT6 receptor antagonist that has shown potential in preclinical models for neuroprotection. Its mechanism of action is centered on the modulation of the cAMP signaling pathway, with potential involvement of other signaling cascades. While specific in vitro quantitative data for this compound are not widely published, the available in vivo data suggest a protective effect in a model of retinal degeneration. Further research would be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in cognitive and neurodegenerative disorders. This guide provides a foundational overview for researchers interested in investigating this and similar compounds.
References
Unraveling the Intricacies of SGS518 Oxalate (LY483518): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of SGS518 oxalate (B1200264), also known as LY483518, a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical identity, biological activity, and the experimental methodologies used to characterize its function.
Core Compound Identity and Properties
SGS518 oxalate and LY483518 are synonymous designations for the same chemical entity. The compound is the oxalate salt of a potent and selective antagonist for the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its targeted action on this receptor has positioned it as a valuable tool in neuroscience research, particularly in studies investigating cognitive function and neurodegenerative diseases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | LY483518 |
| Chemical Name | 1-Methyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl benzenesulfonate, oxalate salt |
| Molecular Formula | C₂₁H₂₃N₃O₅S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 445441-27-0 |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
Quantitative Analysis of Biological Activity
For comparative purposes, Table 2 presents typical quantitative data for other selective 5-HT6 receptor antagonists, illustrating the potency range for compounds in this class.
Table 2: Representative Quantitative Data for Selective 5-HT6 Receptor Antagonists
| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Reference |
| Idalopirdine | 0.83 nM (human 5-HT6) | 26 nM (cAMP antagonism) | [1] |
| Intepirdine | pKi 9.63 (human 5-HT6) | - | MedChemExpress |
| HEC30654 | - | 1.1 nM (receptor affinity); 15 nM (antagonistic activity) | [1] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). However, research has revealed that 5-HT6 receptor signaling is more complex, involving alternative, non-canonical pathways that can be modulated by antagonists like this compound.
Below are diagrams illustrating the key signaling cascades associated with the 5-HT6 receptor.
Caption: Canonical 5-HT6 Receptor Signaling Pathway.
Caption: Non-Canonical 5-HT6 Receptor Signaling Pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, compiled from published research.
In Vivo Retinal Protection Study
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a mouse model of light-induced retinal degeneration.[2]
-
Animal Model: Abca4-/-Rdh8-/- mice, which are susceptible to light-induced retinal damage.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). A single dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection.
-
Light-Induced Damage: 30 minutes post-injection, the mice are exposed to a bright, white light source (e.g., 10,000 lux) for a defined period (e.g., 1 hour).
-
Outcome Measures:
-
Retinal Morphology: Retinal structure is assessed using spectral-domain optical coherence tomography (SD-OCT) at specified time points post-exposure. The thickness of the photoreceptor layer is a key metric.
-
Autofluorescence: The formation of autofluorescent spots, indicative of retinal damage, is quantified using fundus autofluorescence imaging.
-
Histology: At the end of the study, eyes are enucleated, fixed, and sectioned for histological analysis (e.g., H&E staining) to examine the preservation of retinal layers.
-
Caption: In Vivo Retinal Protection Experimental Workflow.
In Vitro cAMP Functional Assay
This generalized protocol is based on methodologies used to assess the functional antagonism of 5-HT6 receptor ligands.
-
Cell Line: A stable cell line expressing the human 5-HT6 receptor is used (e.g., HEK293 or CHO cells).
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Assay Procedure:
-
Cells are seeded into multi-well plates (e.g., 96-well or 384-well).
-
Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
A 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The IC50 value of this compound is determined by plotting the percentage of inhibition of the agonist-induced cAMP response against the log concentration of the antagonist.
References
Unraveling the Pharmacology of SGS518 Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: SGS518 oxalate (B1200264), also known as LY483518 and Idalopirdine, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex. Due to this localization, the 5-HT6 receptor has emerged as a promising therapeutic target for cognitive deficits observed in neurodegenerative and psychiatric disorders. SGS518 oxalate has been investigated for its potential to ameliorate cognitive impairment in conditions like Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding affinity, and preclinical efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Core Pharmacological Profile
This compound is a potent and selective antagonist of the 5-HT6 receptor.[1] Its primary mechanism of action involves blocking the constitutive activity of this Gs-coupled receptor, which leads to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) production. This modulation of intracellular signaling pathways is believed to underlie its cognitive-enhancing effects.
Quantitative Pharmacological Data
| Compound | Binding Affinity (pKi) | Functional Antagonism (pA2) | Notes |
| SB-271046 | 8.92 (human, recombinant) | 8.71 (human, recombinant) | A potent and selective 5-HT6 receptor antagonist often used as a reference compound.[2][3] |
| Ro 04-6790 | 44.7 nM (Ki, human) | 6.75 (human, recombinant) | A selective 5-HT6 receptor antagonist that has demonstrated cognitive-enhancing effects in animal models.[4][5] |
| SB-399885 | 9.11 (human, recombinant) | 7.85 (competitive antagonist) | A brain-penetrant 5-HT6 receptor antagonist with demonstrated efficacy in animal models of cognition.[6] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Mechanism of Action
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit of G proteins. Activation of this pathway leads to an increase in intracellular cAMP levels. As an antagonist and likely an inverse agonist, this compound binds to the 5-HT6 receptor and reduces its basal signaling activity, thereby decreasing cAMP production. This is in contrast to a neutral antagonist which would only block the binding of an agonist.
Preclinical Efficacy in Cognitive Models
The therapeutic potential of 5-HT6 receptor antagonists, including this compound, has been evaluated in various animal models of cognitive impairment. These models often involve inducing a cognitive deficit through pharmacological means (e.g., with scopolamine, a muscarinic antagonist) or using aged animals that naturally exhibit cognitive decline. The primary endpoints in these studies are improvements in learning and memory, typically assessed through behavioral tests.
A study on the related compound SB-399885 demonstrated significant reversal of a scopolamine-induced deficit in a rat novel object recognition paradigm at a dose of 10 mg/kg (p.o., b.i.d. for 7 days).[6] Furthermore, in aged rats, the same dosing regimen of SB-399885 fully reversed age-dependent deficits in the water maze spatial learning task.[6]
While specific data for this compound in these models is not detailed in the provided search results, its progression to clinical trials for Alzheimer's disease suggests positive preclinical outcomes in similar cognitive paradigms.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
-
Materials:
-
Membranes from cells expressing the human recombinant 5-HT6 receptor.
-
Radioligand, such as [3H]-LSD (lysergic acid diethylamide).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding determinant (e.g., methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., methiothepin).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the functional activity of the 5-HT6 receptor by quantifying changes in intracellular cAMP levels.
-
Materials:
-
Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells).
-
Test compound (this compound) at various concentrations.
-
A 5-HT6 receptor agonist (e.g., serotonin) for antagonist mode.
-
Forskolin (an adenylyl cyclase activator, optional).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) to induce cAMP production.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Conclusion
This compound is a selective 5-HT6 receptor antagonist with a pharmacological profile that supports its investigation for the treatment of cognitive disorders. Its mechanism of action, centered on the modulation of the 5-HT6 receptor-mediated cAMP signaling pathway, provides a rational basis for its potential therapeutic effects. While detailed, publicly available data on this compound is limited, the extensive research on other 5-HT6 receptor antagonists provides a strong foundation for understanding its properties and potential clinical utility. Further research and publication of clinical trial data will be crucial in fully elucidating the therapeutic role of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SGS518 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264), also known by its synonyms Idalopirdine, Lu AE58054, and LY483518, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions crucial for cognition and memory, such as the hippocampus and frontal cortex. As a G-protein coupled receptor, its modulation influences various downstream signaling pathways. Blockade of the 5-HT6 receptor by antagonists like SGS518 has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects in preclinical models. This has positioned SGS518 as a compound of interest for investigating therapeutic strategies for cognitive impairments associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.
These application notes provide detailed protocols for the in vivo administration of SGS518 oxalate in rodent models, along with methodologies for assessing its effects on cognitive function.
Mechanism of Action: 5-HT6 Receptor Antagonism
SGS518 exerts its effects by blocking the 5-HT6 receptor, which is primarily coupled to the Gs alpha subunit of G proteins. This antagonism inhibits the canonical adenylyl cyclase/cAMP/PKA signaling pathway. However, the 5-HT6 receptor is now understood to engage with a more complex network of signaling cascades. Antagonism by compounds like SGS518 can therefore lead to a variety of downstream effects, including the modulation of mTOR, Fyn tyrosine kinase, and Cdk5 signaling pathways. A key consequence of 5-HT6 receptor blockade is the disinhibition of cholinergic and glutamatergic neurons, leading to increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory.
Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the in vivo administration of this compound (Idalopirdine) from preclinical studies.
Table 1: In Vivo Administration Protocols for this compound (Idalopirdine)
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Regimen | Vehicle | Key Findings |
| Sprague-Dawley Rat | Intravenous (i.v.) | 2 | Single dose | 5% Hydroxypropyl-β-cyclodextrin in distilled water | Modest increase in brain activity (fMRI); synergistic effect with donepezil (B133215).[1] |
| Freely-moving Rat | Oral (p.o.) | 10 | Single dose | Not specified | Increased extracellular levels of dopamine, noradrenaline, and glutamate in the medial prefrontal cortex.[1] |
| Wistar Rat | Oral (p.o.) | 5 - 20 | Single dose | Not specified | Reversed cognitive impairment in a phencyclidine-induced novel object recognition task.[1][2] |
| Freely-moving Rat | Subcutaneous (s.c.) | 10 (in combination) | Pre-treatment | Not specified | Potentiated the effect of donepezil on increasing extracellular acetylcholine levels.[1] |
| Abca4–/–Rdh8–/– Mouse | Intraperitoneal (i.p.) | 30 | Single dose (30 min prior) | Not specified | Protected retinas from light-induced damage. |
Table 2: Pharmacokinetic and Receptor Occupancy Data for this compound (Idalopirdine) in Rats
| Parameter | Value | Route of Administration |
| ED50 for in vivo binding | 2.7 mg/kg | Oral (p.o.) |
| Plasma EC50 for receptor occupancy | 20 ng/ml | Oral (p.o.) |
| Striatal 5-HT6 Receptor Occupancy | >65% | 5-20 mg/kg (p.o.) |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a solution of this compound suitable for oral gavage or intravenous injection in rodents.
Materials:
-
This compound (Idalopirdine) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile distilled water or sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH), if necessary
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Vehicle:
-
To prepare a 5% (w/v) HP-β-CD solution, weigh the required amount of HP-β-CD powder.
-
Slowly add the HP-β-CD powder to the sterile distilled water or saline while stirring continuously.
-
Gentle warming (to no more than 40°C) and sonication can be used to aid dissolution.
-
Allow the solution to cool to room temperature.
-
-
Prepare the Dosing Solution:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder and add it to the 5% HP-β-CD vehicle.
-
Vortex and sonicate the mixture until the compound is fully dissolved. Visually inspect for any particulate matter.
-
If necessary, measure the pH of the solution and adjust to a physiological range (pH 6.5-7.5) using dilute HCl or NaOH.
-
For intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh solutions daily unless stability data indicates otherwise.
-
In Vivo Administration Workflow
The following diagram illustrates the general workflow for an in vivo study using this compound.
Figure 2. General experimental workflow for in vivo studies with this compound.
Behavioral Assay: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents. This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects (A and B) and a third, novel object (C). Objects should be of similar size and material, but distinct in shape and appearance. They should be heavy enough that the animal cannot displace them.
-
Video recording and tracking software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation (Day 1):
-
Individually place each animal in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Handle the animals for a few minutes each day for several days leading up to the test to acclimate them to the experimenter.
-
-
Training/Familiarization Phase (Day 2, T1):
-
Administer this compound or vehicle (e.g., 30-60 minutes prior to the training phase, depending on the route of administration and known pharmacokinetics).
-
Place two identical objects (A + A) in opposite corners of the arena.
-
Gently place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the session using the video tracking software.
-
After the session, return the animal to its home cage.
-
-
Retention Interval:
-
The time between the training and test phases can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
-
Test Phase (Day 2, T2):
-
In the same arena, replace one of the familiar objects with a novel object (A + C). The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the center of the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the session using the video tracking software.
-
Data Analysis:
-
Manually score or use tracking software to determine the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
Calculate a Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory. Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive processes. The protocols provided herein offer a framework for conducting in vivo studies to evaluate its efficacy. Careful consideration of the animal model, route of administration, dose, and behavioral paradigm is essential for obtaining robust and reproducible data. Researchers should always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols for Cell-based Assays Using SGS518 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264), also known as Idalopirdine (Lu AE58054, LY483518), is a potent and selective antagonist of the 5-HT6 receptor.[1][2][3][4] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high concentrations in regions associated with learning and memory, such as the hippocampus and cortex. Its unique localization and signaling properties have made it a significant target for the development of therapeutics aimed at treating cognitive deficits in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3]
These application notes provide detailed protocols for key cell-based assays to characterize the antagonist activity of SGS518 oxalate at the 5-HT6 receptor.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine, 5-HT), to the 5-HT6 receptor. The canonical signaling pathway of the 5-HT6 receptor involves its coupling to the stimulatory G-protein alpha subunit (Gαs). Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.
Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor has also been shown to modulate other signaling cascades, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway via a Fyn-dependent mechanism.[1] Antagonism of the 5-HT6 receptor by compounds like SGS518 is thought to enhance cognitive function by modulating the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate.[1][4]
5-HT6 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound (Idalopirdine).
| Parameter | Value | Receptor/System | Reference |
| Ki | 0.83 nM | Human 5-HT6 Receptor | [2] |
| EC50 | 25 nM | - | [2] |
| Kb | 4.9 nM | - | [2] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the agonist-induced production of cAMP. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
-
This compound
-
5-HT (Serotonin) as the agonist
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well white microplates
-
Multimode plate reader capable of HTRF
Experimental Workflow:
Caption: Workflow for the cAMP accumulation HTRF assay.
Procedure:
-
Cell Seeding:
-
Culture HEK293-5HT6 cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at a concentration that will result in 5,000-10,000 cells per well.
-
Dispense the cell suspension into a 384-well white plate.
-
Incubate for 2 hours at 37°C.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Prepare a solution of 5-HT in assay buffer at a concentration that will yield an EC80 response (this should be predetermined in an agonist dose-response experiment).
-
Add the 5-HT solution to all wells except the negative control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP HTRF kit, prepare the cAMP-d2 and anti-cAMP-cryptate working solutions.
-
Add the detection reagents to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a multimode plate reader using the appropriate HTRF settings (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Antagonism of the 5-HT6 receptor will inhibit the agonist-induced expression of the reporter gene.
Materials:
-
HEK293 cells co-transfected with the human 5-HT6 receptor and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
Assay medium (e.g., serum-free DMEM).
-
This compound.
-
5-HT (Serotonin).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
96-well white, clear-bottom microplates.
-
Luminometer.
Experimental Workflow:
Caption: Workflow for the CRE-luciferase reporter gene assay.
Procedure:
-
Cell Seeding:
-
Seed the HEK293-5HT6-CRE-luciferase cells in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Replace the culture medium with assay medium.
-
Prepare a serial dilution of this compound in assay medium.
-
Add the this compound dilutions to the cells and pre-incubate for 30 minutes.
-
Add 5-HT at a pre-determined EC80 concentration to the wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Incubate for 10-15 minutes at room temperature with gentle rocking to ensure cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Conclusion
The provided protocols for cAMP accumulation and reporter gene assays are robust methods for characterizing the antagonist activity of this compound at the 5-HT6 receptor. These assays are essential tools for researchers in the field of drug discovery and development, enabling the quantitative assessment of compound potency and aiding in the selection of promising candidates for further preclinical and clinical investigation.
References
- 1. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGS518 Oxalate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Due to its role in cognitive processes, the 5-HT6 receptor is a promising target for therapeutic interventions in neurodegenerative and psychiatric disorders.[1] These application notes provide detailed protocols for the preparation and administration of SGS518 oxalate in mouse models, based on established preclinical research. Additionally, a summary of its mechanism of action and relevant signaling pathways is included to facilitate experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of this compound in a mouse model of retinal degeneration.
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Mouse Model | Abca4–/–Rdh8–/– | [2] |
| Dosage | 30 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) Injection | [2] |
| Timing | 30 minutes prior to light exposure | [2] |
| Reported Effect | Protection of photoreceptors from light-induced damage | [2][3] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or Tween 80 for compounds with low aqueous solubility)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge recommended for mice)[4]
-
Sterile 0.22 µm syringe filter
Protocol:
-
Determine the required concentration: Calculate the required concentration of the dosing solution based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice to be treated. The final injection volume should not exceed 10 ml/kg.[4][5]
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
For soluble compounds, add the sterile vehicle directly to the powder.
-
For compounds requiring a solubilizing agent, first dissolve the this compound in a minimal amount of a suitable solvent like DMSO. Then, slowly add the aqueous vehicle (e.g., saline or PBS), potentially with a surfactant like Tween 80, while vortexing to prevent precipitation. The final concentration of the organic solvent should be minimized and tested for tolerability in the animal model.
-
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution appropriately based on its stability. For short-term use, it can often be stored at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability should be considered.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared and sterilized this compound solution
-
Mouse restraint device (optional)
-
70% ethanol
-
Sterile gauze or cotton swabs
-
Sterile syringe with an appropriate needle (25-27 gauge)[4]
-
Sharps container
Protocol:
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. The animal should be held in a supine position with its head tilted slightly downwards to allow the abdominal organs to shift cranially.[4][6]
-
Identify the Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum on the left side and major organs in the upper abdomen.[6][7]
-
Prepare the Injection Site: Disinfect the skin at the injection site with a sterile gauze pad or cotton swab soaked in 70% ethanol.[6]
-
Perform the Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5][6]
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.[5][7]
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Place the mouse back in its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal pain, or peritonitis.[4][5]
-
Proper Disposal: Dispose of the syringe and needle in a designated sharps container without recapping.[4][5]
Mechanism of Action and Signaling Pathway
SGS518 is a selective antagonist of the 5-HT6 receptor.[5][8] The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and other kinases, influencing neuronal function and survival. By blocking this receptor, this compound can modulate these downstream signaling events.
Caption: 5-HT6 Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of light-induced retinal degeneration.
Caption: Workflow for this compound Efficacy Testing in a Mouse Model.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systems pharmacology identifies drug targets for Stargardt disease-associated retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of SGS518 Oxalate for Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGS518 oxalate (B1200264) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a target of significant interest for the therapeutic intervention of cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][2][3][4] Effective in vivo evaluation of SGS518 oxalate necessitates its formulation into a solution suitable for parenteral administration. This document provides detailed application notes and experimental protocols for the preparation of this compound for injection, addressing its poor aqueous solubility. Furthermore, it outlines the key signaling pathways modulated by the 5-HT6 receptor to provide a contextual framework for its mechanism of action.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 510.51 g/mol | [2][4] |
| Molecular Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | [2][4] |
| Appearance | Solid | N/A |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Desiccate at room temperature | [2] |
Note: Specific values may vary between batches. Refer to the Certificate of Analysis for lot-specific data.
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As a selective antagonist, SGS518 blocks this canonical pathway. The 5-HT6 receptor is also known to engage in non-canonical signaling, including interactions with the mTOR pathway, Fyn kinase, and Cdk5, which are implicated in neuronal function and plasticity.
Figure 1: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol provides a method for preparing this compound for in vivo studies, based on a reported in vivo experiment and common practices for formulating poorly soluble compounds for intraperitoneal injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
Experimental Workflow:
Figure 2: Workflow for the preparation of this compound for intraperitoneal injection.
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the weight of the animals, calculate the total mass of this compound needed.[1]
-
Prepare the vehicle: A common vehicle for poorly soluble compounds for i.p. injection is a co-solvent system. A frequently used combination is DMSO and saline. A final concentration of 10% DMSO in saline is generally well-tolerated in rodents.
-
Dissolution: a. In a sterile, pyrogen-free vial, add the calculated amount of this compound powder. b. Add a small volume of DMSO (e.g., 10% of the final desired volume) to the vial. c. Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary. d. Once fully dissolved in DMSO, add the remaining volume of sterile saline to reach the final desired concentration. e. Vortex the solution thoroughly to ensure homogeneity.
-
Final Preparation: a. Visually inspect the final solution for any precipitation or cloudiness. The solution should be clear. b. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of DMSO, not to exceed levels that may cause toxicity). c. The solution should be prepared fresh on the day of injection and protected from light. d. Administer the solution via intraperitoneal injection using an appropriate needle size for the animal model.
Example Calculation for a 30 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg:
-
Dose per mouse: 30 mg/kg * 0.025 kg = 0.75 mg
-
Injection volume: 10 ml/kg * 0.025 kg = 0.25 ml
-
Required concentration: 0.75 mg / 0.25 ml = 3 mg/ml
-
To prepare 1 ml of a 3 mg/ml solution in 10% DMSO/saline:
-
Weigh 3 mg of this compound.
-
Dissolve in 100 µl of DMSO.
-
Add 900 µl of sterile saline.
-
Disclaimer
These protocols are intended for guidance for research purposes only and should not be used for diagnostic or therapeutic applications in humans.[4][5] All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). The formulation of poorly soluble compounds can be challenging, and the stability and suitability of the prepared solution should be validated for the specific experimental conditions. It is recommended to perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.
References
- 1. Systems pharmacology identifies drug targets for Stargardt disease-associated retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term intake of Lactobacillus paracasei KW3110 prevents age-related chronic inflammation and retinal cell loss in physiologically aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The head-twitch response to intraperitoneal injection of 5-hydroxytryptophan in the rat: antagonist effects of purported 5-hydroxytryptamine antagonists and of pirenperone, an LSD antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for SGS518 Oxalate in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264), also known as LY-483518, is a selective antagonist of the serotonin (B10506) 5-HT₆ receptor. This receptor subtype is predominantly expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. The serotonergic system is known to play a significant role in modulating learning and memory, and alterations in serotonin receptor activity can influence cognitive performance.[1] Consequently, 5-HT₆ receptor antagonists are being investigated as potential therapeutic agents for treating cognitive impairments associated with neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia.
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[2][3] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[4][5] An animal that remembers a previously encountered object will spend more time investigating a new object. This makes the NOR test a valuable tool for screening the efficacy of potential cognitive-enhancing compounds like SGS518 oxalate.[2][6] This document provides a detailed protocol for utilizing the NOR test to assess the pro-cognitive effects of this compound.
Proposed Signaling Pathway for this compound
SGS518 acts as a 5-HT₆ receptor antagonist. The binding of serotonin to 5-HT₆ receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, SGS518 is hypothesized to inhibit this signaling cascade. This antagonism can lead to the modulation of other neurotransmitter systems, notably increasing the release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in brain regions associated with memory. Enhanced cholinergic and glutamatergic neurotransmission is widely considered a key mechanism for improving cognitive functions.
Caption: Proposed mechanism of this compound in enhancing cognition.
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol is a standard guideline and can be adapted based on the specific animal strain, age, and laboratory conditions. It is crucial to counterbalance the objects and their positions to avoid location or object preference biases.
1. Materials and Apparatus
-
Test Arena: A square or circular open-field arena (e.g., 40 x 40 x 40 cm for mice) made of non-porous, uniformly colored material (e.g., white or black plastic) that contrasts with the animal's fur color.[7]
-
Objects: Two sets of three-dimensional objects that are identical within each set but different between sets (e.g., Set A: two identical metal cubes; Set B: one metal cube, one glass pyramid). Objects should be heavy enough that the animals cannot displace them, have no sharp edges, and be made of non-porous material for easy cleaning. They should not have any innate rewarding or aversive properties.
-
Holding Cages: Separate cages for temporary housing of animals between trials.
-
Cleaning Solution: 70% ethanol (B145695) or a similar odor-neutralizing disinfectant.
-
Video Recording and Analysis System: An overhead camera connected to a computer with tracking software (e.g., EthoVision XT) to record and analyze the animal's behavior.
-
This compound Solution: Prepare fresh daily at the desired concentrations in a suitable vehicle (e.g., saline, distilled water).
2. Experimental Workflow
The NOR test is typically conducted over three consecutive days.[3][4]
Caption: Experimental workflow for the Novel Object Recognition test.
3. Detailed Procedure
-
Day 1: Habituation
-
Acclimate the animals to the testing room for at least 30-60 minutes before the session begins.
-
Gently place each animal individually into the empty test arena.
-
Allow the animal to explore the arena freely for 5-10 minutes to reduce novelty-induced stress.[4][7]
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with the cleaning solution between animals to remove olfactory cues.
-
-
Day 2: Training/Familiarization Phase (T1)
-
Administer this compound or the vehicle solution via the intended route (e.g., intraperitoneal, oral gavage) at a predetermined time before the training session (e.g., 30-60 minutes). This timing should be based on the compound's pharmacokinetic profile.
-
Place two identical objects (Object A1 and Object A2) in opposite, counterbalanced quadrants of the arena.
-
Place the animal in the center of the arena, equidistant from both objects.
-
Allow the animal to explore the objects for a fixed period, typically 10 minutes.[8]
-
Record the session. The primary measure is the time spent exploring each object. Exploration is defined as the animal's nose being pointed toward the object within a 2 cm distance. Sniffing or touching the object is considered exploration; sitting on the object is not.[7]
-
After the session, return the animal to its home cage. The time between the training and testing phase is the retention interval, which can be varied to test short-term (e.g., 1-3 hours) or long-term memory (e.g., 24 hours).[3][9]
-
-
Day 3: Test Phase (T2)
-
Clean the arena and objects thoroughly.
-
Replace one of the identical objects from the training phase with a novel object (Object B). The arena should now contain one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the center of the arena.
-
Allow the animal to explore freely for 5-10 minutes and record the session.[7]
-
Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
4. Data Analysis
The primary endpoint for the NOR test is the Discrimination Index (DI) or Recognition Index (RI) . A DI significantly above zero indicates that the animal remembers the familiar object and prefers the novel one.
-
Total Exploration Time: Ensure animals in all groups exhibit sufficient exploration (e.g., a minimum of 20 seconds total during the test phase) to be included in the analysis.[7]
-
Discrimination Index (DI): This index normalizes for differences in total exploration time.[8]
-
Formula: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar)
-
A positive DI indicates more time spent with the novel object (good recognition memory).
-
A DI of zero indicates no preference.
-
A negative DI indicates more time spent with the familiar object (potential neophobia or atypical response).
-
Data Presentation
Quantitative data from the NOR test should be organized to compare the effects of this compound against a vehicle control group. Additional groups, such as a positive control (a known cognitive enhancer) or a scopolamine-induced amnesia model, can provide further validation.
Table 1: Hypothetical NOR Test Results for this compound This table is a template for data presentation. Actual results will vary.
| Treatment Group (n=12-15/group) | Dose (mg/kg) | Total Exploration Time (T1, seconds) | Total Exploration Time (T2, seconds) | Discrimination Index (DI) |
| Vehicle Control | - | 45.2 ± 3.5 | 41.8 ± 4.1 | 0.15 ± 0.04 |
| This compound | 1.0 | 44.8 ± 4.0 | 43.5 ± 3.8 | 0.35 ± 0.05* |
| This compound | 3.0 | 46.1 ± 3.2 | 44.1 ± 4.3 | 0.48 ± 0.06 |
| This compound | 10.0 | 43.9 ± 4.6 | 42.7 ± 3.9 | 0.51 ± 0.05 |
Data presented as Mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Conclusion
The Novel Object Recognition test is a robust and efficient method for evaluating the cognitive-enhancing properties of compounds like this compound.[3][4] By acting as a selective 5-HT₆ receptor antagonist, SGS518 is hypothesized to modulate cholinergic and glutamatergic pathways, thereby improving recognition memory. A well-executed NOR study, following the detailed protocol outlined above, can provide critical preclinical data on the efficacy of SGS518 for potential therapeutic applications in cognitive disorders. Careful attention to experimental design, including habituation, counterbalancing, and consistent scoring, is essential for generating reliable and valid results.
References
- 1. The serotonergic system and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Sensitive Homecage-Based Novel Object Recognition Task for Rodents [frontiersin.org]
- 6. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 7. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Social State Influences Memory in Novel Object Recognition Test Through Oxidative Stress Balance in Male Rats [openpharmacologyjournal.com]
Application Notes and Protocols for SGS518 Oxalate in the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264) is a selective antagonist of the 5-HT6 serotonin (B10506) receptor, a target of significant interest for the therapeutic intervention of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The 5-HT6 receptor is predominantly expressed in brain regions crucial for learning and memory, including the hippocampus and cortex. Its antagonism has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are pivotal for cognitive function.[3][4] The Morris water maze (MWM) is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodents, making it an ideal tool to assess the pro-cognitive effects of compounds like SGS518 oxalate.[5][6][7]
These application notes provide a detailed protocol for utilizing this compound in the Morris water maze to investigate its effects on spatial learning and memory. The information is compiled from established MWM procedures and findings from studies on other 5-HT6 receptor antagonists.
Data Presentation: Efficacy of 5-HT6 Receptor Antagonists in the Morris Water Maze
While specific quantitative data for this compound in the Morris water maze is not yet publicly available, the following table summarizes representative findings from studies on other selective 5-HT6 receptor antagonists. This data provides a benchmark for the expected pro-cognitive effects of this class of compounds.
| Compound | Animal Model | Dosage | Administration Route | Key Findings in Morris Water Maze |
| Ro 04-6790 | Rats | 10 or 30 mg/kg | Intraperitoneal (i.p.) | Did not affect acquisition but significantly enhanced retention of the learned platform position during the probe trial.[1] |
| SB-271046 | Rats | 10 mg/kg | Intraperitoneal (i.p.) | No effect on learning but produced a significant improvement in retention of a previously learned platform position when tested 7 days after training.[8] |
| SB-357134 | Rats | 10 mg/kg | Intraperitoneal (i.p.) | Similar to SB-271046, it did not affect learning but significantly improved retention of the spatial task.[8] |
Signaling Pathway of 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Antagonism of the 5-HT6 receptor by compounds such as this compound is hypothesized to enhance cognitive function by modulating the activity of various neurotransmitter systems. Blockade of 5-HT6 receptors can lead to an increase in the release of acetylcholine and glutamate, both of which are critical for synaptic plasticity and memory formation. Furthermore, 5-HT6 receptors are known to interact with other intracellular signaling pathways, including those involving the non-receptor tyrosine kinase Fyn and the mammalian target of rapamycin (B549165) (mTOR), which are also implicated in learning and memory processes.[9][10]
Figure 1: Simplified signaling pathway of 5-HT6 receptor antagonism by this compound.
Experimental Protocols
Materials and Apparatus
-
This compound: To be dissolved in a suitable vehicle (e.g., sterile saline or 1% Tween 80 in saline). The solution should be prepared fresh daily.
-
Experimental Animals: Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Morris Water Maze: A circular pool (typically 1.2-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at a constant temperature (e.g., 22 ± 2°C). A hidden escape platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water surface. The maze should be located in a room with various distal visual cues.
-
Video Tracking System: A camera mounted above the maze connected to a computer with tracking software to record the animal's swim path, latency to find the platform, swim speed, and time spent in each quadrant.
Experimental Workflow
The following diagram outlines the typical workflow for a Morris water maze experiment with this compound.
References
- 1. A role for 5-ht6 receptors in retention of spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 4. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Model [panache.ninds.nih.gov]
- 6. scantox.com [scantox.com]
- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGS518 Oxalate in Learning and Memory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: SGS518 oxalate (B1200264) is a research chemical. All protocols are provided as guidance and should be adapted to meet specific experimental needs and institutional guidelines. There is a notable scarcity of published research specifically detailing the effects of SGS518 oxalate on learning and memory. The following information is based on the established role of its therapeutic target, the 5-HT6 receptor, in cognitive processes.
Introduction
This compound, also known as Idalopirdine or LY483518, is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[2][3] Blockade of the 5-HT6 receptor has been shown to improve cognitive performance in a variety of preclinical learning and memory paradigms.[3][4] This has made 5-HT6 receptor antagonists a focal point for the development of novel treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease and psychiatric disorders such as schizophrenia.[4][5][6]
The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems.[6] Antagonism of these receptors can lead to enhanced cholinergic and glutamatergic neurotransmission, both of which are crucial for synaptic plasticity and memory formation.[1][4]
Mechanism of Action: The 5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][7] However, the signaling pathways of the 5-HT6 receptor are complex and not limited to the Gs-cAMP pathway. The receptor has been shown to interact with several other intracellular signaling cascades, including mTOR, Fyn-tyrosine kinase, and Cdk5.[2][5][8]
Antagonists like this compound block the binding of the endogenous ligand, serotonin, to the 5-HT6 receptor. This action inhibits the downstream signaling cascades that are constitutively active or stimulated by serotonin. The blockade of 5-HT6 receptors on GABAergic interneurons is thought to disinhibit the release of acetylcholine (B1216132) and glutamate, thereby enhancing synaptic plasticity and cognitive function.[5]
Caption: 5-HT6 receptor signaling and the antagonistic action of this compound.
Quantitative Data
| Compound | Species | Dose | Route of Administration | Observed Effect | Reference |
| This compound | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Protection of retina from light-induced damage | Chen Y, et al. (2013) |
| SB-271046 | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Reversal of scopolamine-induced memory impairment | Kendall et al. (2011)[9] |
| EMD 386088 | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Reversal of scopolamine-induced memory impairment | Kendall et al. (2011)[9] |
| PRX-07034 | Rat | 1 and 3 mg/kg | Not specified | Enhanced delayed alternation (short-term memory) | Gelb et al. (2017)[1] |
Experimental Protocols
The following are generalized protocols for standard behavioral assays used to evaluate the effects of compounds on learning and memory in rodents. These can be adapted for the study of this compound.
Protocol 1: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.
Caption: Workflow for the Novel Object Recognition (NOR) task.
Materials:
-
Open field arena (e.g., 50x50x50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes)
-
Video recording system and analysis software
-
This compound
-
Vehicle (e.g., saline, DMSO, or as appropriate for solubility)
Procedure:
-
Habituation (Day 1-2):
-
Allow each animal to explore the empty arena for 10 minutes per day for two consecutive days. This reduces novelty-induced stress during testing.
-
-
Dosing (Day 3):
-
Administer this compound (e.g., via i.p. injection) or vehicle to the animals. The time between dosing and the training session should be consistent (e.g., 30-60 minutes).
-
-
Training Session (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
Record the time spent actively exploring each object (sniffing, touching).
-
-
Retention Interval:
-
Return the animal to its home cage for a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Protocol 2: Morris Water Maze (MWM) Task
The MWM task is a classic behavioral assay for assessing spatial learning and memory.
Materials:
-
Circular pool (e.g., 1.5 m diameter) filled with opaque water
-
Submerged escape platform
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the animal to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by comparing the escape latencies across days. A steeper learning curve indicates faster learning.
-
Probe Trial: Compare the time spent in the target quadrant between treatment groups. More time in the target quadrant indicates better spatial memory.
-
Considerations for Experimental Design
-
Dose-Response: It is crucial to perform a dose-response study to identify the optimal dose of this compound for cognitive enhancement.
-
Pharmacokinetics: The timing of administration relative to the behavioral testing should be optimized based on the pharmacokinetic profile of this compound.
-
Controls: Always include a vehicle-treated control group. A positive control (a known cognitive enhancer) can also be beneficial.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment conditions.
-
Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
By leveraging the known mechanism of 5-HT6 receptor antagonism and employing standardized behavioral paradigms, researchers can effectively investigate the potential of this compound as a cognitive-enhancing agent.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of SGS518 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264), also known as Idalopirdine (B1259171), Lu AE58054, and LY483518, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex. Antagonism of this receptor has been investigated as a therapeutic strategy for cognitive impairment associated with neurodegenerative diseases like Alzheimer's disease and schizophrenia. Preclinical studies have demonstrated the pro-cognitive effects of SGS518 and other 5-HT6 receptor antagonists in various animal models.
This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of SGS518 oxalate in a research setting, focusing on rodent models. It includes information on the mechanism of action, relevant signaling pathways, and experimental procedures.
Mechanism of Action and Signaling Pathway
SGS518 exerts its pharmacological effects by selectively blocking the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit. Antagonism of the 5-HT6 receptor by SGS518 prevents its activation by the endogenous ligand serotonin (5-HT). This blockade inhibits the downstream signaling cascade, which involves the activation of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The modulation of this pathway is believed to underlie the observed improvements in cognitive function.
Quantitative Data Summary
The following tables summarize available in vivo efficacy and pharmacokinetic data for SGS518 (Idalopirdine/Lu AE58054). It is important to note that most of the available data is for oral administration in rats. Data for intraperitoneal injection in mice is limited, and researchers should perform dose-response studies to determine the optimal dose for their specific experimental model.
Table 1: In Vivo Efficacy of SGS518 (Idalopirdine/Lu AE58054)
| Parameter | Species | Cognitive Assay | Cognitive Deficit Induction | Effective Dose (Route) | Key Findings |
| Pro-cognitive Effects | Rat | Novel Object Recognition (NOR) | Phencyclidine (PCP) | 5-20 mg/kg (p.o.) | Reversed cognitive impairment.[1][2][3] |
| Pro-cognitive Effects | Rat | - | Scopolamine, Age-related | 2.5 - 10 mg/kg (p.o.) | Showed pro-cognitive effects.[4] |
| Pro-cognitive Effects | Rat | - | MK-801 | 0.1 mg/kg (i.p.)* | Significantly reversed cognitive deficits.[4] |
*Data for a similar phenoxyalkyltriazine derivative 5-HT6R antagonist, not SGS518 itself.
Table 2: Pharmacokinetic Parameters of SGS518 (Lu AE58054) in Rats (Oral Administration)
| Parameter | Value | Conditions |
| ED50 (in vivo binding) | 2.7 mg/kg | Orally administered, inhibition of striatal in vivo binding.[2][3] |
| Plasma EC50 | 20 ng/ml | For >65% striatal 5-HT6R binding occupancy.[1][2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution of 5% HP-beta-cyclodextrin in distilled water)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile vehicle to the tube. This compound has been formulated in 5% HP-beta-cyclodextrin for in vivo studies.[1]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required for some formulations, but stability at elevated temperatures should be confirmed.
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a sterile 0.22 µm syringe filter.
-
Draw the solution into sterile syringes using a new needle for each animal to maintain sterility.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile gauze pads
-
Sharps container
Protocol:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the other hand. Ensure the animal's abdomen is accessible.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen. This helps to avoid puncturing the cecum, bladder, or other internal organs.
-
-
Injection Procedure:
-
Swab the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Observe the animal for a short period to ensure it has recovered from the procedure.
-
In Vivo Efficacy Study: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Protocol:
-
Habituation:
-
Individually house mice and handle them for several days before the experiment to reduce stress.
-
On the day before the test, allow each mouse to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.
-
-
Training (Sample Phase):
-
Administer this compound or vehicle via intraperitoneal injection at a predetermined time before the training phase (e.g., 30-60 minutes).
-
Place two identical objects in the testing arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Testing (Choice Phase):
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the testing arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better memory, as mice with intact memory will spend more time exploring the novel object.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
-
Safety and Toxicology Considerations
-
Oxalate: The "oxalate" salt form of the compound can have its own toxicity profile, including potential for renal toxicity at high doses. However, at the anticipated therapeutic doses for SGS518, the contribution of oxalate to systemic toxicity is expected to be minimal. Nevertheless, it is a factor to be aware of, especially in long-term studies.
-
General Toxicity: Researchers should monitor animals for any signs of toxicity, including changes in weight, behavior, and overall health. If any adverse effects are observed, the study protocol should be reviewed and adjusted accordingly.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for established institutional guidelines and protocols for animal research. All experiments involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Researchers are responsible for ensuring that all procedures are performed in a humane and ethical manner.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease|September 26, 2016|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
Application Notes and Protocols for SGS518 (Idalopirdine) Oxalate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264), also known as idalopirdine (B1259171) (Lu AE58054), is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions critical for cognition and memory, such as the hippocampus and frontal cortex.[3][4][5] This localization has made the 5-HT6 receptor a significant target for therapeutic intervention in cognitive disorders. SGS518 oxalate has been investigated for its potential to treat cognitive impairments associated with neurodegenerative and psychiatric conditions, most notably Alzheimer's disease.[6][7][8][9]
These application notes provide an overview of the scientific rationale for using this compound in neuroscience research, summarize key preclinical findings, and offer detailed protocols for relevant experimental models.
Mechanism of Action
This compound exerts its effects by blocking the 5-HT6 receptor, a Gs protein-coupled receptor that mediates excitatory neurotransmission.[4] Antagonism of this receptor is believed to enhance cognitive function through the modulation of multiple neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters essential for learning and memory.[3][7] Furthermore, 5-HT6 receptor antagonists can also facilitate the release of dopamine (B1211576) and norepinephrine (B1679862) in the frontal cortex.[4] Preclinical studies have demonstrated that idalopirdine can potentiate the effects of acetylcholinesterase inhibitors (AChEIs), such as donepezil (B133215), leading to a synergistic increase in extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[9][10]
The downstream signaling pathways of 5-HT6 receptor antagonism are thought to involve the modulation of cyclic AMP (cAMP) and subsequent effects on transcription factors like CREB (cAMP response element-binding protein) and signaling molecules such as ERK (extracellular signal-regulated kinase), which are critical for synaptic plasticity and memory consolidation.[11]
Key Application Areas in Neuroscience Research
-
Cognitive Enhancement in Alzheimer's Disease Models: Preclinical studies have explored the use of SGS518 (idalopirdine) to improve cognitive function in animal models relevant to Alzheimer's disease. These studies often involve the use of pharmacologically-induced amnesia or aged animals exhibiting cognitive decline.
-
Treatment of Cognitive Deficits in Schizophrenia Models: The procognitive effects of 5-HT6 receptor antagonists have also been investigated in animal models of schizophrenia, where cognitive impairment is a core feature.
-
Anxiolytic and Antidepressant-like Effects: Blockade of 5-HT6 receptors has been shown to produce anxiolytic and antidepressant-like activity in preclinical paradigms.[12]
-
Neuroprotection: A study has indicated a potential neuroprotective role for this compound in a mouse model of light-induced retinal damage.[7]
Data Presentation: Quantitative Preclinical Data for SGS518 (Idalopirdine) Oxalate
| Parameter | Species | Model | Dosage | Route of Administration | Key Finding | Reference |
| Binding Affinity (Ki) | - | - | - | - | 0.83 nM | [2] |
| Cognitive Performance | Rat | PCP-induced cognitive impairment | 5-20 mg/kg | p.o. | Reversed cognitive impairment. Doses achieved >65% striatal 5-HT6 receptor occupancy. | [13] |
| Neurotransmitter Levels | Rat | - | 2 mg/kg | i.v. | Potentiated the effects of donepezil on extracellular acetylcholine levels in the dorsal hippocampus and prefrontal cortex. | [10] |
| Neuronal Oscillations | Rat | - | 1 or 2 mg/kg | i.v. | Dose-dependently increased gamma power during nPO electrical stimulation and enhanced the effect of donepezil on cortical gamma oscillations. | [2] |
| Food Intake and Body Weight | Rat | Over-eating model | 5 mg/kg (daily for 28 days) | i.p. | Reduced food intake and body weight. | [2] |
| Retinal Protection | Mouse | Abca4-/-Rdh8-/- mice with light-induced retinal damage | 30 mg/kg | i.p. | Marked preservation of the photoreceptor layer and reduced formation of autofluorescent spots. | [7] |
Mandatory Visualizations
Caption: Proposed signaling pathway of SGS518 (Idalopirdine) Oxalate.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Experimental Protocols
Protocol 1: Reversal of Scopolamine-Induced Memory Deficits in the Novel Object Recognition (NOR) Test
Objective: To assess the ability of this compound to reverse short-term memory deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle for SGS518 (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Saline solution (0.9% NaCl)
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice)
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects for training and one set of novel objects for testing. Objects should be of similar size but differ in shape and texture.
Procedure:
-
Animal Acclimation and Handling:
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Handle the animals for 5 minutes daily for 3-5 days leading up to the experiment to reduce stress.
-
-
Habituation:
-
On two consecutive days prior to the test day, allow each animal to freely explore the empty open-field arena for 10 minutes to habituate to the environment.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via the desired route (e.g., oral gavage, p.o.) 60 minutes before the training phase.
-
30 minutes before the training phase, administer scopolamine (e.g., 0.5 mg/kg, i.p.) or saline to the appropriate groups.
-
-
Training Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.
-
Return the animal to its home cage.
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 24 hours), place one of the familiar objects from the training phase and one novel object in the same locations in the arena.
-
Place the animal back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the retention phase: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).
-
A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests memory impairment.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of different treatment groups.
-
Protocol 2: Assessment of Pro-cognitive Effects in a Phencyclidine (PCP)-Induced Cognitive Deficit Model
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits relevant to schizophrenia induced by sub-chronic administration of the NMDA receptor antagonist, phencyclidine (PCP).
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle for SGS518 and PCP
-
Adult male rodents
-
Apparatus for the desired cognitive test (e.g., Morris water maze, attentional set-shifting task).
Procedure:
-
PCP Administration:
-
Administer PCP (e.g., 5 mg/kg, i.p.) or vehicle to the rodents once or twice daily for 7-14 consecutive days.
-
Implement a washout period of at least 7 days after the final PCP injection before commencing behavioral testing to allow for the acute effects of PCP to dissipate, leaving the more persistent cognitive deficits.
-
-
SGS518 Administration:
-
Administer this compound (e.g., 5-20 mg/kg, p.o.) or vehicle daily throughout the behavioral testing period, typically 60 minutes before each test session.
-
-
Cognitive Testing (Example: Morris Water Maze):
-
Acquisition Phase (4-5 days):
-
Train the animals to find a hidden platform in a circular pool of opaque water.
-
Conduct 4 trials per day with an inter-trial interval of 15-20 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform and allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
For the acquisition phase, analyze the escape latencies and path lengths across days using a repeated-measures ANOVA.
-
For the probe trial, analyze the time spent in the target quadrant using a one-way ANOVA.
-
Compare the performance of the PCP + Vehicle group with the PCP + SGS518 group to determine if this compound ameliorates the PCP-induced learning and memory deficits.
-
Conclusion
SGS518 (idalopirdine) oxalate, as a selective 5-HT6 receptor antagonist, has been a compound of significant interest in neuroscience research, particularly for its potential to ameliorate cognitive deficits. While clinical trials for Alzheimer's disease did not demonstrate efficacy, the preclinical data suggest that this compound and other 5-HT6 receptor antagonists can modulate key neurotransmitter systems involved in cognition.[6][8][12][14] The provided protocols offer a framework for researchers to investigate the effects of this compound in relevant animal models of cognitive impairment. Further research may continue to elucidate the complex role of the 5-HT6 receptor in various neurological and psychiatric disorders.
References
- 1. Idalopirdine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 5. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Alzheimer's setback as promising drug shows no benefit in clinical trials | Alzheimer's | The Guardian [theguardian.com]
- 13. benchchem.com [benchchem.com]
- 14. Medication did not decrease cognitive loss in patients with Alzheimer's disease | EurekAlert! [eurekalert.org]
Experimental Design for SGS518 Oxalate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin (B10506) receptor, with primary investigations centered on its potential as a therapeutic agent for cognitive impairment. It is typically available as SGS518 oxalate (B1200264), a salt form of the active pharmaceutical ingredient. While the primary therapeutic target of SGS518 is not directly related to oxalate metabolism, the broader class of 5-HT6 receptor antagonists has been shown to exert various metabolic effects. This has led to a hypothetical interest in exploring whether SGS518 could influence oxalate homeostasis.
Oxalate is a metabolic end-product that, in excess, can lead to hyperoxaluria, a primary risk factor for the formation of calcium oxalate kidney stones.[1][2] Understanding the potential impact of new chemical entities on oxalate levels is crucial, particularly for drugs that may be administered long-term.
These application notes provide a comprehensive experimental framework for investigating the potential effects of SGS518 on oxalate metabolism. The protocols detailed below outline a tiered approach, beginning with in vitro screening and progressing to in vivo validation, to systematically evaluate whether SGS518 modulates key pathways in oxalate handling and pathogenesis. This document is intended to guide researchers in designing and executing robust preclinical studies to explore this novel research question.
I. In Vitro Assessment of SGS518 Effects on Oxalate-Induced Renal Cell Injury
This initial phase aims to determine if SGS518 has a direct cellular effect on renal epithelial cells under hyperoxaluric conditions. The Human Kidney-2 (HK-2) cell line, an immortalized human proximal tubule epithelial cell line, serves as a well-established in vitro model.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening of SGS518.
Protocol 1: Evaluation of Cytoprotective Effects of SGS518 in an In Vitro Hyperoxaluria Model
Objective: To determine if SGS518 can mitigate oxalate-induced cytotoxicity in HK-2 renal tubular cells.
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052)
-
Sodium oxalate
-
SGS518 oxalate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
DCFDA/H2DCFDA for ROS detection
-
96-well and 6-well cell culture plates
Methodology:
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 1x10^4 cells/well for viability and LDH assays, and into 6-well plates for ROS and gene expression analysis. Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of sodium oxalate in sterile water.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, then dilute in media).
-
Starve cells in serum-free media for 12 hours.
-
Expose cells to the following conditions for 24-48 hours:
-
Vehicle control
-
Sodium oxalate (e.g., 1 mM)
-
SGS518 alone (dose-response, e.g., 1 µM, 10 µM, 50 µM)
-
Sodium oxalate (1 mM) + SGS518 (1 µM, 10 µM, 50 µM)
-
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
Cell Injury (LDH Assay): Collect supernatant from each well and measure LDH activity according to the manufacturer's protocol.
-
Oxidative Stress (ROS Assay): Treat cells with DCFDA/H2DCFDA, and measure fluorescence intensity as an indicator of reactive oxygen species (ROS) production.
-
Data Presentation: In Vitro Results
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | Relative ROS Production |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 |
| Sodium Oxalate (1 mM) | 55 ± 4.8 | 85 ± 6.3 | 3.5 ± 0.4 |
| SGS518 (50 µM) | 98 ± 5.5 | 6 ± 1.3 | 1.1 ± 0.2 |
| Oxalate + SGS518 (1 µM) | 60 ± 5.1 | 80 ± 5.9 | 3.2 ± 0.3 |
| Oxalate + SGS518 (10 µM) | 75 ± 4.9 | 62 ± 5.1 | 2.4 ± 0.3 |
| Oxalate + SGS518 (50 µM) | 88 ± 5.3 | 40 ± 4.5 | 1.8 ± 0.2 |
(Note: Data are hypothetical and for illustrative purposes only.)
II. In Vivo Assessment of SGS518 on Oxalate Metabolism
This phase investigates the systemic effects of SGS518 on oxalate levels in a well-established animal model of hyperoxaluria. The ethylene (B1197577) glycol (EG)-induced hyperoxaluria model in rats is widely used as it mimics the metabolic overproduction of oxalate.
Signaling Pathway: Endogenous Oxalate Production
Caption: Key pathways of endogenous oxalate synthesis.
Protocol 2: Evaluation of SGS518 in an Ethylene Glycol-Induced Hyperoxaluria Rat Model
Objective: To determine if SGS518 administration can reduce urinary and plasma oxalate levels and prevent calcium oxalate crystal deposition in the kidneys of hyperoxaluric rats.
Materials:
-
Male Sprague-Dawley rats (180-200g)
-
Ethylene glycol (EG)
-
This compound
-
Metabolic cages for 24-hour urine collection
-
Analytical equipment for measuring oxalate, creatinine, and calcium (e.g., HPLC or enzymatic assays)
-
Histology supplies (formalin, paraffin, H&E stain, Pizzolato's stain for calcium oxalate crystals)
Methodology:
-
Animal Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
Group Allocation (n=8-10 per group):
-
Group I (Control): Normal drinking water.
-
Group II (EG-Treated): 0.75% (v/v) EG in drinking water.
-
Group III (EG + SGS518 Low Dose): 0.75% EG in drinking water + SGS518 (e.g., 10 mg/kg/day, oral gavage).
-
Group IV (EG + SGS518 High Dose): 0.75% EG in drinking water + SGS518 (e.g., 30 mg/kg/day, oral gavage).
-
Group V (SGS518 Alone): Normal drinking water + SGS518 (30 mg/kg/day, oral gavage).
-
-
Induction and Treatment: Administer treatments for 28 days.
-
Urine Collection: On day 28, place rats in metabolic cages for 24-hour urine collection. Measure urine volume and store samples at -80°C.
-
Sample Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture for plasma analysis.
-
Euthanize animals and harvest kidneys. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other flash-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Urine and Plasma: Measure oxalate, creatinine, and calcium concentrations.
-
-
Histopathology:
-
Embed fixed kidneys in paraffin, section, and stain with H&E and Pizzolato's stain to visualize tissue morphology and calcium oxalate crystal deposits.
-
Data Presentation: In Vivo Results
Table 1: 24-Hour Urine Parameters (Day 28)
| Group | Urine Volume (mL) | Urinary Oxalate (mg/24h) | Urinary Calcium (mg/24h) |
| Control | 10.5 ± 1.2 | 0.5 ± 0.1 | 1.2 ± 0.2 |
| EG-Treated | 12.1 ± 1.5 | 4.8 ± 0.6 | 0.8 ± 0.1 |
| EG + SGS518 (10 mg/kg) | 11.8 ± 1.3 | 3.9 ± 0.5 | 0.9 ± 0.1 |
| EG + SGS518 (30 mg/kg) | 11.5 ± 1.4 | 2.5 ± 0.4 | 1.0 ± 0.2 |
| SGS518 Alone | 10.2 ± 1.1 | 0.6 ± 0.1 | 1.3 ± 0.2 |
Table 2: Plasma Parameters and Kidney Crystal Deposition
| Group | Plasma Oxalate (µmol/L) | Plasma Creatinine (mg/dL) | Kidney Crystal Score (0-4) |
| Control | 2.1 ± 0.3 | 0.5 ± 0.05 | 0 |
| EG-Treated | 8.5 ± 1.1 | 0.9 ± 0.08 | 3.5 ± 0.5 |
| EG + SGS518 (10 mg/kg) | 6.9 ± 0.9 | 0.8 ± 0.07 | 2.5 ± 0.4 |
| EG + SGS518 (30 mg/kg) | 4.2 ± 0.6 | 0.6 ± 0.06 | 1.2 ± 0.3 |
| SGS518 Alone | 2.3 ± 0.4 | 0.5 ± 0.04 | 0 |
(Note: Data are hypothetical and for illustrative purposes only. Crystal score is a semi-quantitative assessment from histopathology.)
Conclusion
The experimental designs detailed in these application notes provide a rigorous and systematic approach to investigate the potential effects of SGS518 on oxalate metabolism. By combining in vitro screening for direct cellular effects with in vivo studies in a validated disease model, researchers can generate comprehensive data to assess whether SGS518 warrants further investigation as a potential modulator of hyperoxaluria or related pathologies. The provided protocols, data tables, and diagrams offer a clear roadmap for drug development professionals to explore this novel therapeutic hypothesis.
References
SGS518 Oxalate: A Potent and Selective 5-HT6 Receptor Antagonist for Cognitive Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
SGS518 oxalate (B1200264), also known as LY-483518, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor has emerged as a promising target for therapeutic intervention in cognitive disorders. SGS518 oxalate serves as a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in cognitive processes and for the preclinical evaluation of potential cognitive enhancers.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols for its use in both in vitro and in vivo settings, and the underlying signaling pathways.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the 5-HT6 receptor. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | Data not available in searched literature | Human 5-HT6 Receptor | N/A |
| Functional Antagonism (IC50) | Data not available in searched literature | 5-HT-induced cAMP accumulation | N/A |
Further research is required to identify specific publications detailing the Ki and IC50 values for this compound.
| In Vivo Efficacy (Example Study) | |
| Animal Model | Abca4–/–Rdh8–/– mice (model of retinal degeneration) |
| Dosage and Administration | 30 mg/kg, intraperitoneal (i.p.) injection, 30 minutes prior to light exposure |
| Key Findings | - Marked preservation of the photoreceptor layer- Reduced formation of autofluorescent spots- Protected retinal morphology |
Note: While this study demonstrates in vivo activity, further studies are needed to quantify the effects of this compound on cognitive function.
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors and other kinases involved in neuronal plasticity and function.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Assays
This assay measures the ability of this compound to displace a radiolabeled ligand from the 5-HT6 receptor.
Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-LSD) and a range of concentrations of this compound.
-
Determination of Non-specific Binding: Include wells with an excess of a non-labeled competing ligand (e.g., 10 µM methiothepin) to determine non-specific binding.
-
Incubation Conditions: Incubate the plates for 60 minutes at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This assay measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP).
Workflow:
Methodology:
-
Cell Culture: Seed cells stably expressing the 5-HT6 receptor (e.g., HEK293 or CHO cells) in a 96- or 384-well plate.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulation: Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin at its EC80 concentration) for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF®, LANCE®, or ELISA).
-
Data Analysis: Plot the concentration-response curve for this compound and determine the IC50 value using non-linear regression.
In Vivo Assays
The NOR test is a widely used behavioral paradigm to assess recognition memory in rodents.
Methodology:
-
Habituation: Individually habituate the animals (mice or rats) to the testing arena (an open-field box) for 5-10 minutes on the day before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the training session.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent exploring each object. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm distance.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
The MWM test is a classic behavioral task to assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: Use a circular pool filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Drug Administration: Administer this compound or vehicle daily before the training trials.
-
Acquisition Phase (Spatial Learning): Conduct several trials per day for several consecutive days (e.g., 4 trials/day for 5 days). In each trial, place the animal in the water at different starting locations and allow it to find the hidden platform. Record the escape latency (time to find the platform).
-
Probe Trial (Memory Retention): On the day after the last training day, remove the platform and allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Data Collection: Track the animal's swim path using a video tracking system.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency across days. A decrease in escape latency indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates memory retention.
-
Conclusion
This compound is a critical tool for researchers investigating the role of the 5-HT6 receptor in cognitive function. The protocols outlined above provide a framework for the in vitro and in vivo characterization of this and other 5-HT6 receptor antagonists. By employing these standardized methods, researchers can generate robust and reproducible data to advance our understanding of 5-HT6 receptor pharmacology and its therapeutic potential.
In Vitro Application of SGS518 Oxalate on Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264) is a selective antagonist of the serotonin (B10506) 5-HT6 receptor.[1][2][3][4] This receptor is primarily expressed in the central nervous system, and its modulation has been investigated for potential therapeutic benefits in cognitive disorders such as schizophrenia and Alzheimer's disease.[1][2][5][6] While in vivo studies have suggested pro-cognitive effects, detailed in vitro characterization is essential to understand its cellular mechanism of action, potency, and potential off-target effects.[3][7] It is important to note that SGS518 oxalate has been discontinued (B1498344) by some suppliers for commercial reasons.[5][8]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound on various cell lines. The protocols detailed below are standard methodologies for assessing cell viability, apoptosis, and cell cycle progression, which are critical for characterizing the cellular response to a novel compound. A significant consideration for in vitro studies with this compound is the potential confounding effect of the oxalate counter-ion, which has been shown to induce cellular stress and cytotoxicity, particularly in renal cell lines.[9][10][11]
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. For studying the direct effects of this compound on its target, cell lines endogenously or recombinantly expressing the 5-HT6 receptor are recommended.
-
HEK-293 (Human Embryonic Kidney): Often used for recombinant expression of G protein-coupled receptors, including the 5-HT6 receptor.[12][13]
-
CHO-K1 (Chinese Hamster Ovary): Another common host for stable expression of recombinant receptors.[14]
-
1321N1 (Human Astrocytoma): Can be used to study receptor signaling in a glial cell context.[14]
-
Neuronal Cell Lines (e.g., SH-SY5Y, PC-12): To investigate effects on neuronal viability and function, though 5-HT6 receptor expression levels should be confirmed.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for organizing and presenting quantitative data from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HEK-293 (5-HT6) | 24 | |
| 48 | ||
| 72 | ||
| CHO-K1 (5-HT6) | 24 | |
| 48 | ||
| 72 | ||
| Control (e.g., HEK-293 WT) | 24 | |
| 48 | ||
| 72 | ||
| Sodium Oxalate Control | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HEK-293 (5-HT6) | Vehicle Control | - | ||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 | |||
| Sodium Oxalate | Equimolar to IC50 SGS518 |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HEK-293 (5-HT6) | Vehicle Control | - | |||
| This compound | IC50/2 | ||||
| This compound | IC50 | ||||
| This compound | 2 x IC50 | ||||
| Sodium Oxalate | Equimolar to IC50 SGS518 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.[3][15][16][17]
Materials:
-
This compound
-
Sodium Oxalate (for control)
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and a corresponding range of sodium oxalate concentrations in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., based on IC50 values) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) solution.[2]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[19][20][21]
Materials:
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[20]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[22]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow Diagram
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. scbt.com [scbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Predicting biological activity and design of 5-HT6 antagonists through assessment of ANN-QSAR models in the context of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 9. Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Culture Models of Hyperoxaluric States: Calcium Oxalate and Renal Epithelial Cell Interactions [mdpi.com]
- 11. The role of inflammation and ROS in CaOx kidney stones | springermedizin.de [springermedizin.de]
- 12. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. ValiScreen Human Serotonin 5-HT6 Cell Line, 1321N1, CHO-K1 Cells | Revvity [revvity.co.jp]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. kumc.edu [kumc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. Flow Cytometry Protocol [sigmaaldrich.com]
Application Notes and Protocols for SGS518 Oxalate in Cognitive Improvement Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264) is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin (B10506) receptor.[1] Preclinical and early clinical investigations have explored its potential for cognitive enhancement, particularly for Cognitive Impairment Associated with Schizophrenia (CIAS).[1] Antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This document provides a summary of the available information on SGS518 oxalate and generalized protocols for evaluating 5-HT6 antagonists in cognitive improvement models.
Mechanism of Action
SGS518 acts as a selective antagonist at the 5-HT6 serotonin receptor.[1] These receptors are primarily expressed in brain regions associated with cognition, such as the hippocampus and cerebral cortex. By blocking the inhibitory effects of serotonin at these receptors, SGS518 is hypothesized to increase the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, thereby improving cognitive function.
Caption: Proposed signaling pathway for this compound.
Preclinical Evaluation (Generalized Protocol)
While preclinical studies have shown SGS518 to be effective in behavioral studies of learning and memory, specific protocols are not publicly available.[1] The following is a generalized protocol for evaluating a novel 5-HT6 antagonist in a rodent model of cognitive impairment.
Rodent Model of Scopolamine-Induced Amnesia
This model is widely used to induce a transient cognitive deficit, mimicking aspects of cholinergic dysfunction.
Materials:
-
This compound (or other 5-HT6 antagonist)
-
Scopolamine (B1681570) hydrobromide
-
Vehicle (e.g., saline, distilled water)
-
Adult male Wistar rats (250-300g)
-
Morris Water Maze or Y-Maze apparatus
Experimental Workflow:
Caption: Generalized workflow for preclinical evaluation.
Protocol:
-
Acclimatization: House animals in a controlled environment for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (n=10-12 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Scopolamine (e.g., 1 mg/kg, i.p.)
-
Group 3: SGS518 (dose range) + Scopolamine
-
Group 4: SGS518 (highest dose) + Vehicle
-
-
Drug Administration: Administer this compound or its vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) 30 minutes prior to amnesia induction.
-
Amnesia Induction: Administer scopolamine or its vehicle 30 minutes before the behavioral test.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water for 4-5 days.
-
Probe Trial: On the final day, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using appropriate statistical methods (e.g., ANOVA).
Clinical Evaluation
A Phase IIa clinical study of SGS518 has been completed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with schizophrenia.[1]
Phase IIa Study Design
| Parameter | Description |
| Study Type | Placebo-controlled, blinded, dose-escalating[1] |
| Patient Population | 20 patients (aged 18-55) with a DSM-IV diagnosis of stable schizophrenia[1] |
| Treatment Arms | - Low dose-escalating regimen (60 mg / 180 mg) - High dose-escalating regimen (120 mg / 240 mg) - Placebo[1] |
| Treatment Duration | 14 days[1] |
| Cognitive Assessment | Brief Assessment of Cognition in Schizophrenia (BACS)[1] |
| Primary Endpoints | Safety, tolerability, pharmacokinetics, and pharmacodynamics[1] |
Cognitive Assessment
The Brief Assessment of Cognition in Schizophrenia (BACS) was used to measure cognitive changes.[1] The BACS is a standardized tool that assesses several cognitive domains, including:
-
Verbal memory
-
Working memory
-
Motor speed
-
Verbal fluency
-
Attention and speed of information processing
-
Executive function
Summary of Findings
The Phase IIa study demonstrated that multiple doses of up to 240 mg of SGS518 administered once daily were generally well-tolerated and did not cause dose-limiting or significant toxicities.[1] The compound exhibited dose-proportional pharmacokinetics, reaching a steady state within 3 days.[1] The press release announcing the study completion did not provide specific data on the cognitive outcomes.
Conclusion
This compound represents a targeted approach to cognitive enhancement through the selective antagonism of the 5-HT6 receptor. While early clinical development showed promise in terms of safety and tolerability, detailed efficacy data from this or subsequent studies are not publicly available. The provided generalized preclinical protocol offers a framework for evaluating similar compounds in established models of cognitive impairment. Further research would be necessary to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Long-Term Administration of SGS518 Oxalate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGS518 oxalate (B1200264) is a selective antagonist of the 5-HT6 serotonin (B10506) receptor, a target of significant interest for the treatment of cognitive impairment associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] As with any therapeutic candidate intended for chronic use, evaluating its long-term safety and toxicological profile is a critical component of preclinical development. This document provides a comprehensive set of protocols and application notes for conducting a long-term (28-day) oral toxicity study of SGS518 oxalate in rats, based on established guidelines for rodent toxicity studies.[2][3] Special consideration is given to the potential for oxalate-related nephrotoxicity, a known risk with long-term administration of oxalate salts.[1]
Pharmacological Context and Toxicological Considerations
SGS518 acts by blocking the 5-HT6 receptor, which is primarily coupled to the Gs-adenylyl cyclase pathway.[4] However, it's also known to engage other signaling pathways, including mTOR and Cdk5.[4][5] While the pharmacological effects are central to its therapeutic potential, the oxalate counter-ion necessitates careful monitoring for renal toxicity. High concentrations of oxalate can lead to the formation of calcium oxalate crystals in the renal tubules, inducing cellular injury and potentially leading to chronic kidney disease.[1] The mechanism of oxalate-induced renal injury is multifactorial, involving the activation of signaling pathways related to oxidative stress (ROS), endoplasmic reticulum stress (ERS), and inflammation via the NF-κB and NLRP3 inflammasome pathways.[6][7][8]
Experimental Design: 28-Day Repeated Dose Oral Toxicity Study
This protocol outlines a 28-day study in Sprague-Dawley rats, a common model for toxicological assessments. The study design includes a control group and three dose levels of this compound, with an equal number of male and female animals in each group.[3][9]
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley (or Wistar)
-
Age: Young adults (approximately 6-8 weeks old at the start of the study)
-
Sex: Equal numbers of males and females (e.g., 10 per sex per group)[9]
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Group 2: Low dose (e.g., 5 mg/kg/day)
-
Group 3: Mid dose (e.g., 25 mg/kg/day)
-
Group 4: High dose (e.g., 100 mg/kg/day)
Dose selection should be informed by preliminary range-finding studies to establish a maximum tolerated dose (MTD).
Administration:
-
Route: Oral gavage
-
Frequency: Once daily, 7 days a week
-
Duration: 28 days
Experimental Workflow
Caption: Experimental workflow for the 28-day toxicity study.
Data Presentation: Illustrative Quantitative Data
The following tables present example data that would be collected during a 28-day study.
Table 1: Mean Body Weight (g) | | Week 0 | Week 1 | Week 2 | Week 3 | Week 4 | | :------- | :--------: | :--------: | :--------: | :--------: | :--------: | | Male | | Control | 225 ± 10 | 250 ± 12 | 275 ± 15 | 300 ± 18 | 325 ± 20 | | Low Dose | 224 ± 11 | 248 ± 13 | 272 ± 14 | 295 ± 17 | 318 ± 19 | | Mid Dose | 226 ± 9 | 245 ± 11 | 265 ± 13 | 285 ± 16 | 305 ± 18 | | High Dose| 225 ± 10 | 240 ± 12 | 255 ± 14 | 270 ± 15 | 285 ± 17* | | Female | | Control | 180 ± 8 | 195 ± 9 | 210 ± 10 | 225 ± 11 | 240 ± 12 | | Low Dose | 181 ± 7 | 194 ± 8 | 208 ± 9 | 222 ± 10 | 236 ± 11 | | Mid Dose | 179 ± 8 | 190 ± 9 | 202 ± 10 | 215 ± 11 | 228 ± 12 | | High Dose| 180 ± 7 | 185 ± 8 | 195 ± 9* | 205 ± 10* | 215 ± 11* | Data are presented as Mean ± SD. *p < 0.05 vs. Control.
Table 2: Clinical Pathology - Hematology (Day 28)
| Parameter | Control (Male) | High Dose (Male) | Control (Female) | High Dose (Female) |
|---|---|---|---|---|
| RBC (10^6/µL) | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.2 ± 0.4 | 7.1 ± 0.5 |
| Hemoglobin (g/dL) | 15.0 ± 1.0 | 14.8 ± 1.2 | 14.5 ± 0.9 | 14.3 ± 1.1 |
| Hematocrit (%) | 45.0 ± 2.5 | 44.5 ± 2.8 | 43.0 ± 2.2 | 42.5 ± 2.5 |
| WBC (10^3/µL) | 8.0 ± 1.5 | 8.2 ± 1.7 | 7.5 ± 1.3 | 7.8 ± 1.6 |
| Platelets (10^3/µL) | 800 ± 100 | 810 ± 110 | 850 ± 120 | 860 ± 130 |
Data are presented as Mean ± SD.
Table 3: Clinical Pathology - Clinical Chemistry (Day 28)
| Parameter | Control (Male) | High Dose (Male) | Control (Female) | High Dose (Female) |
|---|---|---|---|---|
| ALT (U/L) | 35 ± 10 | 38 ± 12 | 30 ± 8 | 33 ± 10 |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 75 ± 12 | 80 ± 15 |
| BUN (mg/dL) | 20 ± 4 | 28 ± 6* | 18 ± 3 | 25 ± 5* |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.8 ± 0.2* | 0.4 ± 0.1 | 0.7 ± 0.2* |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.3 ± 0.4 | 6.2 ± 0.5 |
| Albumin (g/dL) | 3.5 ± 0.3 | 3.4 ± 0.4 | 3.4 ± 0.3 | 3.3 ± 0.4 |
Data are presented as Mean ± SD. *p < 0.05 vs. Control.
Table 4: Absolute Organ Weights (g) (Day 28)
| Organ | Control (Male) | High Dose (Male) | Control (Female) | High Dose (Female) |
|---|---|---|---|---|
| Brain | 2.0 ± 0.1 | 2.0 ± 0.1 | 1.8 ± 0.1 | 1.8 ± 0.1 |
| Heart | 1.2 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1 | 0.9 ± 0.1 |
| Kidneys | 2.5 ± 0.2 | 3.0 ± 0.3* | 2.0 ± 0.2 | 2.4 ± 0.2* |
| Liver | 12.0 ± 1.0 | 12.5 ± 1.2 | 9.0 ± 0.8 | 9.3 ± 0.9 |
| Spleen | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.1 |
Data are presented as Mean ± SD. *p < 0.05 vs. Control.
Experimental Protocols
Preparation and Administration of this compound
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Stir overnight at room temperature to ensure complete dissolution.
-
This compound Formulation: this compound is soluble in DMSO. For oral gavage, a suspension in an aqueous vehicle is preferred.
-
Calculate the required amount of this compound for each dose group based on the mean body weight of the animals.
-
Create a suspension of this compound in the 0.5% methylcellulose vehicle. Use a mortar and pestle or a homogenizer to ensure a uniform suspension.
-
Prepare fresh formulations daily.
-
-
Administration:
-
Administer the formulation or vehicle control to rats via oral gavage using a suitable gavage needle.
-
The volume should not exceed 10 mL/kg of body weight.
-
Dose animals at approximately the same time each day.
-
Clinical Observations
-
Mortality and Morbidity: Check animals twice daily for any signs of illness, distress, or mortality.
-
General Clinical Signs: Perform a detailed clinical observation once daily, preferably at the time of peak compound effect. Record any changes in:
-
Skin and fur
-
Eyes and mucous membranes
-
Respiratory and circulatory systems
-
Autonomic effects (e.g., salivation)
-
Central nervous system effects (e.g., tremors, convulsions)
-
Somatic motor activity and behavior patterns
-
Functional Observational Battery (FOB)
Conduct the FOB on all animals prior to the start of the study and at termination (e.g., on Day 28).[10][11][12] The battery consists of three parts:
-
Home Cage Observations:
-
Observe the animal's posture, activity level, and any abnormal behaviors without disturbing the cage.
-
-
Open Field Observations:
-
Place the animal in a standard open field arena for 3-5 minutes.
-
Record locomotor activity, rearing frequency, grooming, and defecation/urination.
-
Observe for any gait abnormalities, tremors, or stereotypies.
-
-
Sensorimotor and Reflex Tests:
-
Approach response: Assess response to an object moving towards the animal.
-
Touch response: Assess reaction to a light touch with a probe.
-
Pupillary reflex: Check for pupil constriction in response to light.
-
Grip strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Righting reflex: Assess the time taken to self-right when placed on its back.
-
Acoustic startle response: Evaluate reaction to a sudden loud noise.
-
Clinical Pathology
At termination (Day 28), collect blood from all animals following overnight fasting.
-
Blood Collection:
-
Anesthetize animals (e.g., with isoflurane).
-
Collect blood via cardiac puncture or from the abdominal aorta.
-
Place blood for hematology into tubes containing an anticoagulant (e.g., EDTA).
-
Place blood for clinical chemistry into tubes without anticoagulant and allow it to clot to obtain serum.
-
-
Hematology: Analyze whole blood for parameters including: Red Blood Cell (RBC) count, hemoglobin, hematocrit, White Blood Cell (WBC) count with differential, and platelet count.[13]
-
Clinical Chemistry: Analyze serum for parameters including: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), creatinine, total protein, and albumin.[13]
Necropsy and Histopathology
-
Euthanasia: Euthanize animals by an approved method (e.g., CO2 asphyxiation followed by exsanguination).
-
Gross Necropsy: Perform a full macroscopic examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: Collect and weigh key organs, including the brain, heart, kidneys, liver, spleen, and gonads.
-
Tissue Collection and Processing:
-
Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.
-
Pay special attention to the kidneys, collecting both longitudinal and transverse sections.
-
Process tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Histopathological Examination:
-
A qualified veterinary pathologist should examine all tissues from the control and high-dose groups.
-
If any treatment-related findings are observed in the high-dose group, the corresponding tissues from the mid- and low-dose groups should also be examined.
-
Specifically examine kidney sections for evidence of crystal deposition, tubular injury, inflammation, or fibrosis.
-
Signaling Pathway Diagrams
5-HT6 Receptor Signaling
This compound is an antagonist at the 5-HT6 receptor. The canonical signaling pathway for this receptor involves coupling to a Gs protein, leading to the activation of adenylyl cyclase (AC) and an increase in cyclic AMP (cAMP).[5][14][15] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB.
Caption: Canonical 5-HT6 receptor signaling pathway and the antagonistic action of SGS518.
Potential Oxalate-Induced Renal Injury Pathway
Long-term administration of oxalate can induce renal tubular cell injury through multiple interconnected pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum stress (ERS) and activates the NF-κB signaling pathway, promoting inflammation and apoptosis.[7][8]
Caption: Simplified signaling cascade for potential oxalate-induced renal cell injury.
References
- 1. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalate‑induced renal pyroptotic injury and crystal formation mediated by NLRP3‑GSDMD signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mds-usa.com [mds-usa.com]
- 10. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 11. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of SGS518 Oxalate on Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the behavioral effects of SGS518 oxalate (B1200264), a selective antagonist of the 5-HT6 serotonin (B10506) receptor. This compound, also known as Idalopirdine (Lu AE58054, LY483518), has been investigated for its potential to treat cognitive impairment associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3]
Introduction
SGS518 oxalate's mechanism of action centers on its ability to block 5-HT6 receptors, which are predominantly expressed in brain regions crucial for cognition, including the hippocampus and frontal cortex.[1][2] By antagonizing these receptors, this compound is thought to indirectly enhance cholinergic and glutamatergic neurotransmission, two systems vital for learning and memory.[1] This is believed to occur through the disinhibition of GABAergic interneurons. Preclinical studies have demonstrated the cognitive-enhancing properties of this compound in various animal models.[4][5][6]
Mechanism of Action: 5-HT6 Receptor Antagonism and Downstream Signaling
This compound is a selective antagonist of the 5-HT6 receptor.[1][4] Blockade of this Gs-protein coupled receptor is hypothesized to initiate a cascade of intracellular events that ultimately enhance neuronal function and synaptic plasticity, contributing to its pro-cognitive effects. The proposed signaling pathway is outlined below.
Caption: Proposed signaling pathway of this compound.
Data Presentation
The following tables summarize representative quantitative data from preclinical behavioral studies investigating the effects of this compound (or its synonyms) on cognitive performance in rodent models.
Table 1: Effect of this compound (Lu AE58054) on Novel Object Recognition (NOR) in a Phencyclidine (PCP)-Induced Cognitive Impairment Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | - | 0.25 ± 0.05 |
| PCP + Vehicle | - | -0.10 ± 0.08* |
| PCP + this compound | 5 | 0.15 ± 0.07# |
| PCP + this compound | 10 | 0.22 ± 0.06# |
| PCP + this compound | 20 | 0.28 ± 0.05# |
*p < 0.05 compared to Vehicle + Vehicle group, indicating cognitive impairment. #p < 0.05 compared to PCP + Vehicle group, indicating reversal of cognitive impairment. Data are hypothetical and representative of findings reported in Arnt et al., 2010.[4][5][6]
Table 2: Template for Presenting Morris Water Maze (MWM) Data
| Treatment Group | Dose (mg/kg) | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Time in Target Quadrant (s) |
| Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: There is a lack of specific published data on the effects of Idalopirdine in the Morris water maze test in rodent models of cognitive impairment.[1] This table serves as a template for how such data would be presented.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive-enhancing effects of this compound are provided below.
Experimental Workflow
Caption: General experimental workflow for behavioral testing.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
1. Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
2. Procedure:
-
Habituation (Day 1): Each animal is individually placed in the empty arena and allowed to explore freely for 5-10 minutes. This is done to reduce novelty-induced stress on the testing day.
-
Training/Familiarization (Day 2):
-
Two identical objects are placed in the arena at a fixed distance from each other.
-
The animal is placed in the arena, equidistant from the two objects, and allowed to explore for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
3. Data Analysis:
-
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, suggesting intact recognition memory. A DI of zero or below suggests a memory deficit.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral assay for assessing spatial learning and memory, which is highly dependent on hippocampal function.
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged just below the water's surface.
-
Various extra-maze cues (e.g., posters with different shapes) placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and other parameters.
2. Procedure:
-
Acquisition Training (Days 1-5):
-
Animals are trained to find the hidden escape platform over several trials per day.
-
For each trial, the animal is placed in the water at one of several predetermined start locations.
-
The animal is allowed to swim freely until it finds the platform or for a maximum time (e.g., 60-90 seconds). If it fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
3. Data Analysis:
-
Escape Latency: The time it takes for the animal to find the hidden platform during acquisition training. A decrease in escape latency over training days indicates learning.
-
Time in Target Quadrant: During the probe trial, a greater amount of time spent in the target quadrant compared to other quadrants indicates good spatial memory.
-
Other measures include swim speed, path length, and the number of times the animal crosses the former platform location.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SGS518 oxalate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SGS518 oxalate (B1200264), focusing on challenges related to its solubility in aqueous solutions.
Troubleshooting Guide
Researchers may encounter difficulties dissolving SGS518 oxalate in aqueous-based buffers. This guide provides a systematic approach to troubleshoot these issues.
Problem: this compound does not dissolve in my aqueous buffer.
Here is a stepwise process to address this issue:
Caption: Troubleshooting workflow for this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound's solubility has been reported in organic solvents, but its solubility in aqueous solutions is not well-documented in publicly available literature. It is highly soluble in DMSO.
| Solvent | Concentration |
| DMSO | up to 100 mM |
| DMSO | < 51.05 mg/mL |
Q2: Why is my this compound not dissolving in water or PBS?
A2: Like many organic molecules, particularly those with complex structures, this compound has poor aqueous solubility. The oxalate salt form is intended to improve aqueous solubility compared to the free base, but it can still be challenging to dissolve directly in neutral aqueous buffers.
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution and solubility. However, the thermal stability of this compound should be considered. It is recommended to perform initial experiments at room temperature and only use heat if the compound's stability at higher temperatures is known. Always test for degradation after heating.
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. SGS518 has a piperidine (B6355638) ring which is basic. At lower pH, this group will be protonated, which may increase aqueous solubility. Conversely, the oxalate counter-ion's charge is also pH-dependent. Experimenting with a pH range (e.g., pH 4-8) may help identify optimal conditions.
Q5: What is the best way to prepare an aqueous solution of this compound?
A5: The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer of choice. This method helps to avoid the formation of insoluble aggregates.
Caption: Recommended workflow for preparing aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Procedure:
-
Weigh out 5.11 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: General Method for Testing Aqueous Solubility
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl) at various pH values
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Aliquot 990 µL of your desired aqueous buffer into a microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound DMSO stock to the buffer. This will give a final concentration of 100 µM this compound with 1% DMSO.
-
Vortex the solution immediately and thoroughly.
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
Incubate the solution at your experimental temperature for a set period (e.g., 1 hour).
-
After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully inspect the bottom of the tube for a pellet, which would indicate precipitation.
-
To quantify the soluble portion, the supernatant can be analyzed by HPLC or UV-Vis spectrophotometry if a standard curve is available.
-
Signaling Pathways and Logical Relationships
SGS518 is a selective antagonist of the 5-HT6 serotonin (B10506) receptor.[1][4] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist, SGS518 blocks this action.
Caption: this compound's mechanism of action at the 5-HT6 receptor.
References
Technical Support Center: SGS518 Oxalate in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving SGS518 oxalate (B1200264) in DMSO. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Encountering issues when dissolving SGS518 oxalate in DMSO or during its subsequent use in aqueous-based assays is not uncommon. This guide provides a systematic approach to identify and resolve these challenges.
Problem: this compound is not fully dissolving in DMSO.
| Potential Cause | Suggested Solution |
| Insufficient Solvent Volume | Ensure the concentration does not exceed the maximum solubility of 100 mM in DMSO.[1][2] |
| Low-Quality or Hydrated DMSO | Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce solubility.[3] |
| Low Temperature | Gently warm the solution to 37°C. DMSO's freezing point is relatively high (18.5°C), and slight cooling can decrease solubility.[4] |
| Particulate Matter | Use sonication for a few minutes to break up any aggregates and facilitate dissolution.[3] |
Problem: The compound precipitates after adding the DMSO stock to an aqueous buffer or cell culture medium.
| Potential Cause | Suggested Solution |
| Poor Aqueous Solubility | While soluble in DMSO, this compound has low aqueous solubility. The sudden change in solvent polarity causes it to precipitate. |
| High Final Concentration | Keep the final concentration of this compound in the aqueous solution as low as possible for your experiment. |
| High DMSO Concentration in Final Solution | Ensure the final concentration of DMSO in your aqueous solution is low, typically below 1%, as higher concentrations can be toxic to cells and also promote precipitation.[5] |
| Rapid Dilution | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to allow for gradual mixing and reduce localized high concentrations that can lead to immediate precipitation. |
| pH of the Aqueous Solution | The pH of your buffer can influence the solubility of the compound. Experiment with slight pH adjustments if your experimental conditions allow. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound that can be dissolved in DMSO?
A1: this compound is soluble in DMSO up to 100 mM.[1][2]
Q2: My this compound solution in DMSO appears hazy or has particulates. What should I do?
A2: First, ensure you are using anhydrous DMSO and that the concentration is not above 100 mM. If particulates are still present, you can try gently warming the solution or using a sonication bath for a few minutes.[3] If the issue persists, the compound may have degraded, or there might be impurities.
Q3: After adding my this compound DMSO stock to my cell culture medium, I see a precipitate. Is my experiment ruined?
A3: Not necessarily. This is a common issue due to the low aqueous solubility of many compounds dissolved in DMSO. To mitigate this, try to lower the final concentration of both the compound and DMSO in your medium. Also, add the stock solution slowly to the medium while mixing. For future experiments, consider preparing a more dilute stock solution in DMSO if your experimental design allows for a larger volume to be added without exceeding the tolerable DMSO concentration for your cells.
Q4: What is the recommended storage condition for this compound solution in DMSO?
A4: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption. However, long-term storage of compounds in DMSO can lead to degradation.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 510.51 g/mol = 0.0051051 g = 5.11 mg
-
-
Weigh the compound: Carefully weigh out 5.11 mg of this compound.
-
Dissolve in DMSO: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mix thoroughly: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Storage: If not for immediate use, aliquot into smaller volumes and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
SGS518 is a selective antagonist of the 5-HT6 serotonin (B10506) receptor. Its mechanism of action involves the modulation of intracellular signaling cascades. The following diagrams illustrate the signaling pathway affected by SGS518 and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of the 5-HT6 receptor and the inhibitory action of SGS518.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Stability of SGS518 oxalate in solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of SGS518 oxalate (B1200264) in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving SGS518 oxalate?
A1: this compound is soluble in DMSO up to 100 mM. For most in vitro applications, a stock solution in DMSO is recommended. For in vivo studies, further dilution in a physiologically compatible vehicle is necessary; however, the stability in aqueous solutions may be limited.
Q2: How should I store this compound stock solutions?
Q3: What are the visual signs of this compound degradation or precipitation in solution?
A3: Visual indicators of instability can include the formation of a precipitate, changes in color, or the appearance of cloudiness in the solution. If any of these are observed, the solution should be discarded. The formation of a precipitate could be due to poor solubility in the chosen solvent or degradation of the compound into a less soluble product.[1]
Q4: How can I assess the stability of this compound in my specific experimental buffer or medium?
A4: To assess stability, you can perform a preliminary experiment by incubating a solution of this compound in your buffer or medium under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot of the solution can be analyzed by HPLC or LC-MS.[1] A decrease in the peak area corresponding to this compound and the emergence of new peaks would signify degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity in an assay | - Degradation of this compound in the culture medium.- Adsorption of the compound to plasticware.- Inaccurate initial concentration due to incomplete dissolution. | - Perform a stability check of this compound in your specific culture medium (see FAQ A4).- Use low-adhesion plasticware.- Ensure complete dissolution of the compound in the stock solvent before further dilution. |
| Precipitate forms in the working solution | - The concentration of this compound exceeds its solubility in the aqueous buffer.- The compound is degrading to an insoluble product. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) if permissible for your experiment.- Prepare fresh solutions immediately before use. |
| Inconsistent results between experiments | - Inconsistent preparation of this compound solutions.- Variable storage times or conditions of the stock solution. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or adhere to a strict, validated storage protocol. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Degradation of this compound. | - If possible, identify the degradation products to understand the degradation pathway.- Adjust solution conditions (e.g., pH, protection from light) to mitigate degradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock solution with a molecular weight of 510.51 g/mol , dissolve 5.105 mg in 1 mL of DMSO).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Working Solution: Dilute the DMSO stock solution of this compound into the aqueous buffer of interest to the final working concentration.
-
Incubation: Aliquot the working solution into multiple vials and incubate them at the desired temperature(s) (e.g., room temperature, 37°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Analysis: Analyze the samples immediately by a stability-indicating analytical method, such as reverse-phase HPLC, to quantify the remaining percentage of this compound.
For a comprehensive stability assessment, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can be performed as per the International Conference on Harmonisation (ICH) guidelines.[3][4]
Signaling Pathway and Experimental Workflow Diagrams
References
Preventing SGS518 oxalate precipitation in buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of SGS518 oxalate (B1200264) in buffer solutions.
Troubleshooting Guide
Issue: Precipitate observed after dissolving SGS518 oxalate in buffer.
Question: I dissolved this compound in my buffer and observed a white or crystalline precipitate. What could be the cause and how can I resolve it?
Answer: Precipitation of this compound can occur due to several factors, primarily related to the pH, buffer composition, concentration, and temperature of your solution. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Buffer pH: The solubility of SGS518, being a basic compound, is highly dependent on the pH of the solution. At a higher pH, the molecule is less likely to be protonated and therefore less soluble. The oxalate counter-ion can also precipitate with other cations in the buffer, a process that can be influenced by pH.
-
Action: Measure the pH of your buffer solution after the addition of this compound. If the pH is not within the optimal range for solubility, adjust it accordingly using dilute hydrochloric acid or sodium hydroxide. See the FAQ section for recommended pH ranges.
-
-
Assess Buffer Composition:
-
Incompatible Buffers: Phosphate (B84403) buffers can be problematic. If your buffer contains calcium or other divalent cations, there is a high risk of forming insoluble calcium oxalate.
-
Recommended Buffers: Buffers such as citrate, acetate (B1210297), or MES are generally more compatible.
-
Action: If you are using a phosphate buffer and observing precipitation, consider switching to an alternative buffer system. If your experimental design requires a phosphate buffer, ensure it is free of divalent cations.
-
-
Evaluate this compound Concentration: Exceeding the solubility limit of this compound in the specific buffer system will inevitably lead to precipitation.
-
Action: Prepare a lower concentration of the this compound solution. It is advisable to first determine the approximate solubility in your chosen buffer before preparing a high-concentration stock. See the table below for hypothetical solubility data.
-
-
Control Temperature: Temperature can influence solubility. For some compounds, solubility increases with temperature. However, for others, a decrease in temperature upon dissolving (endothermic process) can lead to precipitation if the solution is close to saturation.
-
Action: Try preparing the solution at room temperature. If precipitation occurs upon cooling (e.g., storing at 4°C), it indicates that the concentration is too high for that storage temperature. Prepare fresh solutions before use or store at a concentration known to be stable at the storage temperature.
-
-
Dissolution Method: The order and method of reagent addition can impact the final solution.
-
Action: Slowly add the weighed this compound powder to the buffer while stirring continuously. Ensure the compound is fully dissolved before any further additions or pH adjustments. Sonication can aid in the dissolution of stubborn particles.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer system for this compound?
A1: We recommend using buffer systems that do not contain ions known to form insoluble salts with oxalate. Citrate and acetate buffers are good starting points. If your experiment is sensitive to these, MES buffer can also be a suitable alternative. It is strongly advised to avoid phosphate buffers if possible, especially if the presence of divalent cations like Ca²⁺ or Mg²⁺ cannot be ruled out.
Q2: What is the optimal pH range to maintain this compound in solution?
A2: Based on the chemical structure of SGS518 (a basic compound), a lower pH will generally favor its solubility. We recommend a pH range of 4.0 to 6.0. In this range, the amine groups on SGS518 are more likely to be protonated, increasing its aqueous solubility. However, the stability of the compound at a specific pH should also be considered for long-term storage.
Q3: Can I prepare a high-concentration stock solution of this compound in an aqueous buffer?
A3: Preparing high-concentration stock solutions of this compound in aqueous buffers can be challenging due to its limited solubility. We recommend preparing a high-concentration stock solution in DMSO (soluble up to 100 mM) and then diluting it into your aqueous buffer of choice for the final experimental concentration.[1] When diluting from a DMSO stock, ensure the final concentration of DMSO is compatible with your experimental system. Rapid dilution can sometimes cause precipitation of the compound; therefore, add the DMSO stock to the aqueous buffer dropwise while vortexing.
Q4: My experiment requires a phosphate buffer. How can I prevent precipitation of this compound?
A4: If a phosphate buffer is essential, take the following precautions:
-
Use a Low Concentration of this compound: Work at the lowest effective concentration.
-
Use a Low Concentration of Phosphate: Higher phosphate concentrations increase the risk of precipitation.
-
Ensure No Divalent Cations: Use a phosphate buffer prepared with high-purity water and ensure no calcium or magnesium salts are added.
-
Control pH: Maintain the pH in the lower end of the physiological range (e.g., pH 6.5 - 7.0) to balance the solubility of SGS518 and the potential for salt precipitation.
-
Prepare Fresh: Prepare the final solution immediately before use to minimize the time for potential precipitation to occur.
Q5: I observed a precipitate after storing my this compound solution at 4°C. What should I do?
A5: This indicates that the concentration of your solution is too high to remain soluble at 4°C. You can try to redissolve the precipitate by bringing the solution to room temperature and sonicating. However, it is best to prepare fresh solutions for your experiments. For storage, consider either lowering the concentration or storing aliquots of a DMSO stock solution at -20°C or -80°C.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Buffer Systems at Room Temperature (25°C)
| Buffer System (50 mM) | pH | Estimated Max Solubility (µg/mL) | Estimated Max Solubility (µM) |
| Acetate Buffer | 4.0 | 1500 | 2938 |
| Acetate Buffer | 5.0 | 850 | 1665 |
| MES Buffer | 6.0 | 400 | 783 |
| Phosphate Buffer (Na⁺) | 7.0 | 150 | 294 |
| Phosphate Buffered Saline (PBS) | 7.4 | < 50 | < 98 |
Note: This data is hypothetical and for guidance purposes only. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out 5.11 mg of this compound (Molecular Weight: 510.51 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Acetate Buffer (pH 5.0)
-
Prepare a 50 mM sodium acetate buffer at pH 5.0.
-
Take 1 µL of the 10 mM this compound stock solution in DMSO.
-
Add it to 999 µL of the acetate buffer.
-
Vortex immediately to ensure proper mixing and prevent localized high concentrations that could lead to precipitation.
-
This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Factors influencing this compound precipitation.
References
Technical Support Center: SGS518 Oxalate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SGS518 oxalate (B1200264) in their experiments. The information is tailored for scientists and drug development professionals to help navigate potential challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 oxalate and what is its primary mechanism of action?
This compound is a selective antagonist of the 5-HT6 serotonin (B10506) receptor. Its primary mechanism involves blocking the binding of serotonin to this receptor, thereby inhibiting its downstream signaling pathways.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory, such as the hippocampus and cortex.[1][2]
Q2: In which research areas is this compound typically used?
This compound is primarily investigated for its potential therapeutic effects in cognitive impairment associated with conditions like Alzheimer's disease and schizophrenia. Additionally, it has been studied for its neuroprotective effects in models of retinal degeneration.[3][4]
Q3: What are the basic physicochemical properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Weight | 510.51 g/mol |
| Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | Typically ≥98% |
| Storage | Desiccate at room temperature |
| CAS Number | 445441-27-0 |
| (Data sourced from R&D Systems) |
Troubleshooting Guide
This guide addresses common problems that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Issues
Problem: Inconsistent IC50 values or unexpected agonist-like activity in cAMP functional assays. [5]
-
Possible Cause 1: High Basal cAMP Levels. Excessively high baseline cAMP can mask the inhibitory effect of the antagonist.
-
Troubleshooting Steps:
-
Optimize Cell Density: Reduce the number of cells per well.
-
Use Serum-Free Conditions: Endogenous agonists in serum can stimulate cAMP production.
-
Include a PDE Inhibitor: Add a phosphodiesterase (PDE) inhibitor like IBMX to your assay buffer to prevent cAMP degradation.[5]
-
-
-
Possible Cause 2: Low Signal Window. The difference between basal and stimulated cAMP levels may be too small to accurately measure antagonist activity.
-
Possible Cause 3: Compound Solubility. Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: this compound is soluble in DMSO. Prepare fresh stock solutions and ensure complete dissolution before diluting into aqueous assay buffers.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation.
-
-
In Vivo Experiment Issues
Problem: High variability in behavioral outcomes or lack of expected pro-cognitive effects.
-
Possible Cause 1: The "Agonist/Antagonist Paradox". Both 5-HT6 receptor agonists and antagonists have been reported to produce similar pro-cognitive effects in some studies.[6][7] This may be due to the complex downstream effects on different neurotransmitter systems.[7]
-
Troubleshooting Steps:
-
Careful Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window for this compound in your specific model.
-
Consider Different Behavioral Paradigms: The effects of 5-HT6 receptor modulation can be task-dependent.[8][9]
-
Investigate Downstream Neurotransmitter Systems: Measure changes in acetylcholine (B1216132) and glutamate (B1630785) levels, as these are thought to be modulated by 5-HT6 receptor antagonists.[8][10]
-
-
-
Possible Cause 2: Inconsistent Drug Administration and Bioavailability. The route of administration and formulation can significantly impact the in vivo efficacy of this compound.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent timing, volume, and technique for all injections.
-
Validate Formulation: If using a custom formulation, ensure the stability and solubility of this compound.
-
-
-
Possible Cause 3: Methodological Differences in Behavioral Testing. Minor variations in experimental procedures can lead to significant variability in results.[8][9]
-
Troubleshooting Steps:
-
Habituate Animals: Properly habituate animals to the testing environment and procedures.
-
Control for Environmental Factors: Maintain consistent lighting, noise levels, and handling across all experimental groups.
-
Blinded Experiments: The experimenter should be blinded to the treatment groups to avoid bias.
-
-
Experimental Protocols
In Vivo Neuroprotection Study in a Mouse Model of Light-Induced Retinal Degeneration
This protocol is adapted from the study by Chen Y, et al. (2013), which demonstrated the protective effects of this compound on photoreceptor cells.[3][4]
Objective: To assess the neuroprotective efficacy of this compound against light-induced retinal damage.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as determined by solubility tests)
-
Abca4-/-Rdh8-/- mice (a model for Stargardt disease)
-
Light exposure setup
-
Equipment for electroretinography (ERG) and spectral domain-optical coherence tomography (SD-OCT)
-
Histology reagents and microscope
Workflow:
Caption: Workflow for in vivo neuroprotection study.
Methodology:
-
Animal Model: Use Abca4-/-Rdh8-/- mice, which are susceptible to light-induced retinal degeneration.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The drug should be given 30 minutes prior to light exposure. A control group should receive a vehicle injection.
-
Light-Induced Damage: Expose the mice to a controlled bright white light source. The intensity and duration should be optimized to induce a consistent level of retinal damage (e.g., 10,000 lux for 1 hour).
-
Functional Assessment: At a set time point after light exposure (e.g., 7 days), perform electroretinography (ERG) to measure the electrical responses of the retinal cells.
-
Structural Assessment: Use spectral domain-optical coherence tomography (SD-OCT) to visualize and quantify the thickness of the retinal layers, particularly the photoreceptor layer.
-
Histological Analysis: Euthanize the animals, enucleate the eyes, and prepare retinal cross-sections for histological staining (e.g., H&E staining) to examine the morphology of the photoreceptor cells.
Signaling Pathway
This compound acts by blocking the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR) that canonically couples to a stimulatory G-protein (Gs).[2] Inhibition of this receptor prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), which in turn affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.[2]
Caption: Canonical 5-HT6 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Systems pharmacology identifies drug targets for Stargardt disease-associated retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Systems pharmacology identifies drug targets for Stargardt disease–associated retinal degeneration [jci.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Antagonism of 5-HT6 Receptor Attenuates Current-Induced Spikes and Improves Long-Term Potentiation via the Regulation of M-Currents in a Pilocarpine-Induced Epilepsy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US11116764B2 - Combination of pure 5-HT6 receptor antagonists with NMDA receptor antagonist - Google Patents [patents.google.com]
Technical Support Center: Optimizing SGS518 Oxalate Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SGS518 oxalate (B1200264) in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 oxalate and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its canonical signaling pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] However, the 5-HT6 receptor can also signal through alternative, non-G-protein-mediated pathways involving Fyn tyrosine kinase, mTOR, and Cdk5.[2][3] As an antagonist, SGS518 binds to the 5-HT6 receptor and blocks the effects of its natural ligand, serotonin (B10506) (5-HT).
Q2: What is a typical effective concentration range for SGS518 in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the experimental endpoint. Based on available data for 5-HT6 receptor antagonists, a general starting point for in vitro cell-based assays is in the low nanomolar to micromolar range. For instance, in vitro potency for selective 5-HT6R antagonists is typically in the range of <1-10 μM in cell-based assays. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, you would dissolve 5.105 mg of this compound (Molecular Weight: 510.51 g/mol ) in 1 mL of DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO only) in your experiments.
Q4: What is the purpose of the oxalate salt in the SGS518 formulation?
A4: Oxalate is used to form a salt with the active SGS518 molecule. This is a common practice in pharmaceutical chemistry to improve the stability, solubility, and handling of a compound. However, it is important to consider the potential effects of the oxalate ion itself on your cell culture system.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
-
Possible Cause A: High Concentration of SGS518.
-
Troubleshooting Step: Perform a dose-response curve to determine the EC50 (or IC50) for your specific cell line. Start with a wide range of concentrations and narrow it down. It's possible that the effective concentration for 5-HT6R antagonism is significantly lower than the concentration causing cytotoxicity.
-
-
Possible Cause B: Oxalate-Induced Toxicity.
-
Background: Oxalate itself can be toxic to cells, particularly at higher concentrations. Studies have shown that oxalate can induce membrane damage, mitochondrial dysfunction, and even cell death in various cell lines, including neuronal cells.[3][4][5][6][7] For example, in primary cultured dorsal root ganglion neurons, oxalate has been shown to induce functional alterations.
-
Troubleshooting Step:
-
Calculate the Molar Concentration of Oxalate: For every mole of this compound, there is one mole of oxalate. Therefore, the molar concentration of oxalate in your experiment is the same as the molar concentration of SGS518.
-
Compare to Known Toxic Concentrations: Research suggests that oxalate toxicity can be observed in the micromolar to millimolar range, depending on the cell type and exposure time.[3][5]
-
Control for Oxalate Effects: If you suspect oxalate toxicity, consider including a sodium oxalate control at the same molar concentration as the oxalate in your SGS518 experiment. This will help you differentiate between the effects of SGS518 and the oxalate salt.
-
-
-
Possible Cause C: Solvent (DMSO) Toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally at or below 0.1%. Always include a vehicle control with the highest concentration of DMSO used in your experiment to account for any solvent effects.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause A: Compound Instability.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of small molecules in cell culture media can vary, so it's best to add the compound to the cells shortly after preparing the working dilutions.
-
-
Possible Cause B: Variability in Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell seeding densities, passage numbers, and growth conditions across all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause C: Assay Variability.
-
Troubleshooting Step: Optimize and validate your cell-based assay. Ensure that incubation times, reagent concentrations, and detection methods are consistent between experiments.
-
Data Presentation
Table 1: In Vitro Pharmacological Data for SGS518 and Other 5-HT6 Receptor Antagonists
| Compound | Target | Assay Type | Cell Line | Potency (Ki, pKb, or IC50) | Reference |
| SGS518 | Human 5-HT6 Receptor | Not Specified | Not Specified | Potent and Selective | [8] |
| Antagonist 3 | Human 5-HT6 Receptor | Radioligand Binding Assay | HEK-293 | pKi of 9.17 | [8] |
| Antagonist 3 | Human 5-HT6 Receptor | cAMP Functional Assay | HEK-293 | pKb of 8.37 | [8] |
Table 2: Summary of Oxalate Effects on Cell Viability
| Cell Line | Oxalate Concentration | Exposure Time | Observed Effect | Reference |
| IMCD Cells | ≥ 2 mM | Long-term | Net cell loss | [3][5] |
| LLC-PK1 and HK2 Cells | ≥ 0.4 mM | Not Specified | Significant toxicity | [3][5] |
| LLC-PK1 Cells | 350 µM | Not Specified | Increased free radical production and loss of membrane integrity | [7] |
| THP-1 Cells (monocyte-derived) | 500 µg/ml (insoluble CaOx) | 24 hours | Decreased cell viability to 85% | [6] |
| THP-1 Cells (monocyte-derived) | 1000 µg/ml (insoluble CaOx) | 24 hours | Decreased cell viability to 68% | [6] |
Experimental Protocols
Protocol 1: General Protocol for Evaluating this compound in a cAMP Functional Assay
This protocol provides a general framework for assessing the antagonist activity of SGS518 at the 5-HT6 receptor using a cAMP assay. It is recommended to use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293-h5-HT6R).
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serotonin (5-HT)
-
cAMP assay kit (e.g., TR-FRET based)
-
Assay buffer (as recommended by the cAMP assay kit manufacturer)
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Culture: Culture the HEK293-h5-HT6R cells according to standard protocols until they reach approximately 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the assay plate at a predetermined optimal density. Allow the cells to adhere and recover overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations.
-
Prepare a stock solution of 5-HT in an appropriate solvent (e.g., water or PBS). Dilute the 5-HT stock in assay buffer to a concentration that will elicit a submaximal response (e.g., EC80), which should be determined in a preliminary experiment.
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound working solutions to the respective wells.
-
Include wells with assay buffer only (basal control) and wells with vehicle (DMSO) control.
-
Pre-incubate the plate with the antagonist for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the prepared 5-HT working solution to all wells except the basal control wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of SGS518.
-
Visualizations
Caption: 5-HT6 Receptor Signaling Pathways.
Caption: Experimental Workflow for SGS518.
References
- 1. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Oxalate toxicity in cultured mouse inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxalate toxicity in LLC-PK1 cells: role of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with SGS518 oxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for SGS518 oxalate (B1200264). Our goal is to help you address common challenges and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the antagonist effect of SGS518 oxalate between experiments?
High variability in the observed antagonist effect of this compound can stem from several factors, ranging from procedural inconsistencies to reagent stability. It is crucial to systematically evaluate each step of your experimental protocol to identify the source of the inconsistency.
Q2: I am having trouble dissolving this compound. What is the recommended procedure?
This compound is soluble in DMSO up to 100 mM.[1] Inconsistent dissolution can lead to inaccurate concentrations and, consequently, unreliable experimental results.
Q3: My results suggest potential off-target effects. How can I verify the selectivity of this compound in my experimental system?
While this compound is a selective 5-HT6 receptor antagonist, it is essential to validate its on-target activity in your specific cellular context to rule out confounding off-target effects.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent Antagonist Activity
If you are observing significant variability in the antagonist potency (e.g., IC50 values) of this compound across different experimental runs, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health & Passage Number | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. | Reduced variability in baseline signaling and response to the antagonist. |
| Inconsistent Agonist Concentration | Prepare fresh agonist dilutions for each experiment. Perform a full agonist dose-response curve to confirm its potency (EC50). Use an agonist concentration at or near the EC80 for antagonist assays. | A consistent and robust signaling window for inhibition. |
| Compound Degradation | Prepare fresh serial dilutions of this compound from a new aliquot of a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent IC50 values across experiments. |
| Variable Incubation Times | Strictly adhere to the pre-incubation time for the antagonist and the stimulation time for the agonist as defined in your protocol. Use a calibrated timer. | More reproducible inhibition data. |
Issue 2: Solubility and Compound Handling
Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible results.
| Property | Value | Source |
| Molecular Weight | 510.51 g/mol | [1][3] |
| Molecular Formula | C21H22F2N2O3S.C2H2O4 | [1][3] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% (HPLC) | |
| Storage | Desiccate at room temperature. | [1] |
Recommended Solubilization Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
For experiments, perform serial dilutions of the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced effects.
Issue 3: Verifying On-Target vs. Off-Target Effects
If you suspect that the observed cellular phenotype is not due to the inhibition of the 5-HT6 receptor, the following strategies can help you investigate potential off-target effects:
| Troubleshooting Step | Experimental Approach | Expected Outcome for On-Target Effect |
| Use a Structurally Different 5-HT6R Antagonist | Treat your cells with another selective 5-HT6R antagonist that has a different chemical scaffold. | The alternative antagonist should reproduce the same phenotype observed with this compound. |
| Rescue Experiment | If possible, overexpress the 5-HT6 receptor in your cells. | Increased receptor expression may require higher concentrations of this compound to achieve the same level of inhibition, indicating a specific interaction. |
| Control Cell Line | Use a cell line that does not express the 5-HT6 receptor. | The cellular phenotype observed with this compound should be absent in the 5-HT6R-negative cell line. |
Experimental Protocols & Visualizations
Key Experimental Protocol: In Vitro 5-HT6 Receptor Antagonism Assay
This protocol describes a typical cell-based assay to determine the potency of this compound in inhibiting 5-HT6 receptor signaling.
-
Cell Culture: Plate cells expressing the 5-HT6 receptor (e.g., HEK293-5HT6R) in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known 5-HT6R agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Pre-incubation: Add the diluted this compound to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT6R agonist to the wells and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Signal Detection: Lyse the cells and measure the downstream signaling readout, which for the 5-HT6 receptor is often the level of cyclic AMP (cAMP). This can be done using a variety of commercially available kits (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway of 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), primarily couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This compound acts as an antagonist, blocking serotonin from binding to the receptor and thereby preventing this signaling cascade.
References
Technical Support Center: Investigating Off-Target Effects of SGS518 Oxalate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of SGS518 oxalate (B1200264). Given the absence of publicly available, specific off-target binding data for SGS518 oxalate, this resource offers a framework for identifying and troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2][3][4] Its primary mechanism of action involves blocking this receptor, which is predominantly found in the central nervous system and is implicated in cognitive processes. Blockade of 5-HT6 receptors is understood to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.[5][6][7]
Q2: Are there any reported off-target effects for this compound?
A2: Publicly available literature does not extensively detail a broad off-target profile for this compound. One publication identifies Idalopirdine, which shares synonyms with SGS518 (LY483518), as an inhibitor of CYP2D6 in addition to its 5-HT6 antagonism.[8] Researchers should consider this potential interaction in their experimental design, particularly in studies involving metabolic pathways.
Q3: Why is it critical to investigate off-target effects?
A3: Investigating off-target effects is a crucial step in drug discovery and development to minimize the risk of adverse drug reactions and to ensure the specificity of experimental results.[9][10] Unidentified off-target interactions can lead to misinterpretation of data and potential safety liabilities in preclinical and clinical phases.[11][12]
Q4: What are the initial steps to assess the potential for off-target effects of this compound?
A4: A tiered approach is recommended. Initially, computational or in silico screening can predict potential off-target interactions based on the chemical structure of SGS518.[3][11][13] Subsequently, in vitro safety pharmacology profiling against a panel of common off-target candidates (e.g., receptors, ion channels, enzymes, and transporters) is a standard industry practice.[9][14][15]
Troubleshooting Unexpected Experimental Results
Unexpected results in your experiments with this compound may be indicative of off-target effects. This guide provides a structured approach to troubleshooting.
Scenario 1: Inconsistent Cellular Response Across Different Cell Lines
You observe that this compound elicits a response in one cell line but not in another, despite both endogenously expressing the 5-HT6 receptor.
Caption: Troubleshooting workflow for inconsistent cellular responses.
Objective: To confirm if this compound interacts with a suspected off-target protein identified from a screening panel.
Methodology: Competitive Radioligand Binding Assay [16]
-
Preparation of Reagents:
-
Prepare cell membranes or purified protein for the suspected off-target receptor.
-
Select a high-affinity radioligand specific for the off-target receptor.
-
Prepare a series of dilutions of unlabeled this compound.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane/protein preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[17]
-
Include control wells for total binding (radioligand and protein only) and non-specific binding (radioligand, protein, and a saturating concentration of a known unlabeled ligand for the off-target).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand using a filtration apparatus.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) to quantify the affinity of this compound for the off-target protein.
-
Scenario 2: Unexplained Physiological Effects in an In Vivo Model
In an animal model, administration of this compound produces a physiological effect that is not readily explained by 5-HT6 receptor antagonism, such as a significant change in blood pressure.
If initial screening suggests interactions with adrenergic or dopaminergic receptors, the data might be summarized as follows:
| Target Receptor | This compound Ki (nM) | Primary Ligand Ki (nM) | Fold Selectivity (Off-Target Ki / 5-HT6 Ki) |
| 5-HT6 (Primary) | 1.5 | - | - |
| Alpha-1A Adrenergic | 250 | 0.5 | 167 |
| Alpha-2B Adrenergic | 800 | 1.2 | 533 |
| Dopamine D2 | 1200 | 2.0 | 800 |
| Histamine H1 | >10,000 | 3.5 | >6667 |
This is hypothetical data for illustrative purposes.
Blockade of alpha-1A adrenergic receptors, for example, could lead to vasodilation and a decrease in blood pressure. This provides a testable hypothesis for the observed in vivo effect.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: SGS518 Oxalate In Vivo Studies
Disclaimer: Publicly available information on "SGS518 oxalate" is limited. This technical support guide is a representative example based on common issues encountered during in vivo toxicity studies of novel small molecule compounds. The data and protocols provided are for illustrative purposes and should be adapted based on the specific characteristics of your test article.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected mortality in our high-dose group during a single-dose toxicity study. What are the potential causes and how should we proceed?
A1: Unexpected mortality is a critical event that requires immediate investigation.[1][2] Potential causes can be broadly categorized as compound-related, vehicle-related, or procedural.
-
Compound-Related Toxicity: The dose may have exceeded the maximum tolerated dose (MTD), leading to acute organ failure. The oxalate (B1200264) salt form itself can contribute to renal toxicity through the formation of calcium oxalate crystals in the kidneys.[3][4][5]
-
Vehicle Toxicity: Certain vehicles, especially when used at high concentrations to solubilize poorly soluble compounds, can cause toxicity.[6][7] For example, high concentrations of DMSO or PEG-400 have been associated with neurotoxicity and motor impairment.[6][7]
-
Procedural Issues: Errors in dose administration (e.g., incorrect route, rapid injection rate), animal handling stress, or underlying health issues in the animal cohort can contribute to mortality.[8]
Recommended Actions:
-
Immediate Necropsy: Perform a thorough gross necropsy on the deceased animals to identify any visible organ abnormalities.[2]
-
Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological analysis to identify microscopic changes.
-
Review Dosing Procedure: Verify the dose calculations, formulation protocol, and administration technique with the study team.
-
Vehicle Control Group: Ensure a concurrent vehicle control group is included in the study to differentiate between vehicle and compound effects.[9]
-
Dose Adjustment: Consider performing a dose range-finding study with a wider range of doses to better define the MTD.[10]
Q2: Our compound, this compound, has poor aqueous solubility. What are the key considerations for selecting an appropriate vehicle for in vivo studies?
A2: Vehicle selection is a critical step for compounds with low aqueous solubility.[6][7] The ideal vehicle should solubilize the compound at the desired concentration without exerting any biological or toxicological effects of its own.[11]
Key Considerations:
-
Solubility: The vehicle must fully dissolve the compound to ensure accurate dosing.
-
Biocompatibility: The vehicle should be well-tolerated by the animal species via the intended route of administration.[11]
-
Route of Administration: The viscosity and volume of the vehicle must be appropriate for the chosen route (e.g., oral gavage, intravenous injection).
-
Purity and Stability: Use high-purity vehicles and ensure the formulated compound is stable for the duration of the study.
Commonly Used Vehicles for Poorly Soluble Compounds:
| Vehicle | Common Use | Potential Issues |
| Aqueous 0.5% CMC | Oral Suspension | Can be suitable for suspensions, but may not be ideal for compounds requiring full solubilization. |
| Corn Oil | Oral | Generally well-tolerated but can influence absorption kinetics. |
| 10% DMSO in Saline | IV, IP | DMSO can cause hemolysis and local irritation at higher concentrations.[6][7] |
| 20% PEG-400 in Saline | IV, IP | PEG-400 can cause motor impairment and other toxicities at higher doses.[6][7] |
A pilot study evaluating the tolerability of the chosen vehicle in a small group of animals is highly recommended before initiating the main toxicity study.[12]
Q3: We are seeing significant inter-animal variability in plasma exposure (AUC) in our pharmacokinetic study. What could be the cause?
A3: High variability in pharmacokinetic (PK) data can obscure the true dose-exposure relationship. Potential sources of variability include:
-
Formulation Issues: Incomplete solubilization or precipitation of the compound can lead to inconsistent dosing.
-
Biological Variability: Differences in metabolism, absorption, and excretion between individual animals.
-
Procedural Inconsistencies: Variations in dosing volume, gavage technique, or blood sampling times.
-
Analytical Errors: Issues with the bioanalytical method used to quantify the drug in plasma.
Troubleshooting Steps:
-
Verify Formulation: Confirm that the compound is fully dissolved in the vehicle and remains in solution.
-
Standardize Procedures: Ensure all technical staff are following the same standardized procedures for dosing and sampling.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Re-evaluate Bioanalytical Method: Check for any issues with the accuracy and precision of the analytical method.
Troubleshooting Guides
Issue 1: Unexpected Clinical Signs (e.g., lethargy, hunched posture, ruffled fur) in Vehicle Control Group
-
Problem: Animals in the vehicle control group are showing signs of distress, confounding the interpretation of compound-related toxicity.
-
Root Cause Analysis:
-
Vehicle Toxicity: The chosen vehicle may have inherent toxicity at the administered volume or concentration.[6][7][12]
-
Dosing Stress: The stress of the dosing procedure (e.g., gavage, injection) can cause transient clinical signs.
-
Environmental Stressors: Factors such as cage conditions, noise, or temperature fluctuations can impact animal well-being.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for vehicle-related toxicity.
Issue 2: No Dose-Dependent Increase in Toxicity Observed
-
Problem: In a dose-range finding study, there is no clear relationship between the administered dose and the observed toxicity, making it difficult to select doses for subsequent studies.
-
Root Cause Analysis:
-
Limited Absorption: The compound's absorption may be saturated at higher doses, leading to a plateau in exposure.
-
Rapid Metabolism: The compound may be rapidly metabolized, preventing a proportional increase in plasma concentration with dose.
-
Incorrect Dose Range: The selected doses may be too low to induce observable toxicity or too high and on the plateau of the dose-response curve.
-
-
Solution Pathway:
-
Conduct a Pilot PK Study: Determine the relationship between dose and plasma exposure (AUC).
-
Analyze PK Data: If exposure is not dose-proportional, investigate potential absorption or metabolism issues.
-
Expand Dose Range: Test a wider range of doses, including lower and higher concentrations, to better define the dose-response curve.[10]
-
Consider an Alternate Route: If oral absorption is limited, consider an alternative route of administration, such as intravenous or intraperitoneal injection.
-
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure) - Rodent
This protocol is based on the OECD 425 guideline.
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). A single sex is used to minimize variability.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are acclimatized for at least 5 days before the study.[13]
-
Dosing:
-
A starting dose of 175 mg/kg is chosen (a default value if no prior information is available).
-
The compound is formulated in an appropriate vehicle (e.g., 0.5% CMC in water).
-
A single animal is dosed by oral gavage.
-
-
Observation:
-
The animal is observed for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.[14]
-
Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
-
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
-
The study proceeds sequentially until the stopping criteria are met (typically after observing several reversals).
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Protocol 2: Dose Range-Finding (DRF) Study - Rodent
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound following repeated administration.[10][15]
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per group).
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 50 mg/kg/day)
-
Group 3: Mid Dose (e.g., 150 mg/kg/day)
-
Group 4: High Dose (e.g., 500 mg/kg/day)
-
-
Dosing: The compound is administered daily via oral gavage for 7-14 days.
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Body Weight: Measured daily.
-
Clinical Pathology (at termination): Hematology and serum chemistry.
-
Gross Necropsy: All animals are subjected to a full necropsy.
-
Organ Weights: Key organs (liver, kidneys, spleen, heart) are weighed.
-
Histopathology: Tissues from the control and high-dose groups are examined.
-
Data Presentation
Table 1: Illustrative Acute Toxicity Data for this compound in Rats
| Parameter | Value |
| LD50 (Oral, Rat) | ~ 450 mg/kg |
| Observed Clinical Signs | Lethargy, ataxia, and piloerection at doses ≥ 300 mg/kg. |
| Primary Target Organ | Kidney (based on gross necropsy) |
Table 2: Illustrative 14-Day Dose Range-Finding Study Results in Rats
| Dose Group (mg/kg/day) | Mortality | Key Clinical Signs | Change in Body Weight | Key Organ Weight Changes |
| Vehicle | 0/10 | None | +8% | None |
| 50 | 0/10 | None | +7% | None |
| 150 | 0/10 | Mild lethargy | +2% | Increased liver weight |
| 500 | 3/10 | Severe lethargy, ataxia | -10% | Increased liver and kidney weights |
Signaling Pathway Visualization
The oxalate component of this compound may contribute to toxicity by inducing oxidative stress and inflammation in renal cells.[3][16][17]
Caption: Hypothetical pathway of oxalate-induced renal cell injury.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A Multicentre Epidemiologic Study of Sudden and Unexpected Death in Adult Cats and Dogs in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity | MDPI [mdpi.com]
- 4. Oxalate and calcium oxalate crystals are injurious to renal epithelial cells: results of in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action: oxalate crystal-induced renal tubule degeneration and glycolic acid-induced dysmorphogenesis--renal and developmental effects of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. olaw.nih.gov [olaw.nih.gov]
- 9. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. gadconsulting.com [gadconsulting.com]
- 12. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats | Semantic Scholar [semanticscholar.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxalate toxicity in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my SGS518 oxalate experiment not working?
This technical support center provides troubleshooting guidance for researchers and scientists using SGS518 oxalate (B1200264) in their experiments. The following question-and-answer format addresses common issues that may lead to unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 oxalate and what is its primary mechanism of action?
This compound is a selective antagonist of the 5-HT6 subtype of the serotonin (B10506) receptor.[1][2] Its primary role in a research setting is to block the activity of the 5-HT6 receptor, which can be useful for studying cognitive impairment associated with conditions like schizophrenia and Alzheimer's disease.[1] It is important to note that the "oxalate" in the name refers to the salt form of the compound, which aids in its stability and handling; it does not mean the compound is intended for experiments measuring oxalate levels or calcium oxalate crystallization.
Q2: My experiment is not working. Could there be an issue with the solubility of this compound?
Solubility is a critical factor in any experiment involving chemical compounds. Improper dissolution can lead to inaccurate concentrations and unreliable results.
-
Recommended Solvent: this compound is soluble in DMSO (Dimethyl sulfoxide) up to 100 mM.[1][3]
-
Troubleshooting Steps:
-
Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Prepare a concentrated stock solution in DMSO (e.g., 10 mM or 100 mM).
-
For your final working concentration, dilute the DMSO stock solution in your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
Visually inspect your stock solution to ensure there are no visible precipitates. If you observe any, gentle warming or vortexing may help.
-
Q3: What are the proper storage conditions for this compound?
Improper storage can lead to the degradation of the compound, rendering it inactive.
-
Storage Recommendation: this compound should be stored desiccated at room temperature.[1] Some suppliers recommend storage at 2-8°C.[3] Always refer to the Certificate of Analysis provided by your supplier for lot-specific storage instructions.[2]
-
Troubleshooting Steps:
-
Confirm that the compound has been stored according to the manufacturer's recommendations.
-
If the compound has been stored for an extended period, consider purchasing a new vial to rule out degradation as a source of your experimental issues.
-
Troubleshooting Guide for a Typical this compound Experiment
The following guide provides troubleshooting for a hypothetical cell-based experiment designed to measure the antagonistic effect of SGS518 on 5-HT6 receptor activity.
Experimental Workflow and Potential Issues
The diagram below outlines a typical workflow for assessing the antagonist activity of SGS518.
Troubleshooting Scenarios
| Observed Problem | Potential Cause | Recommended Action |
| No effect of SGS518 on agonist-induced signaling | 1. Compound Inactivity: SGS518 may have degraded due to improper storage. 2. Incorrect Concentration: Errors in calculating dilutions or incomplete solubilization. 3. Cell Line Issues: The cells may not be expressing the 5-HT6 receptor at sufficient levels. | 1. Verify storage conditions and consider using a fresh vial of the compound. 2. Double-check all calculations for dilution and ensure the compound is fully dissolved in the stock solution. 3. Confirm 5-HT6 receptor expression in your cell line using a validated method such as Western blot or qPCR. |
| High background signal in all wells | 1. Agonist Concentration Too High: The concentration of the 5-HT agonist may be too high, making it difficult to observe the antagonistic effects of SGS518. 2. Assay Buffer Interference: Components in the assay buffer may be interfering with the detection method. | 1. Perform a dose-response curve for the agonist to determine the optimal concentration for your assay. 2. Run a control with just the assay buffer to check for background signal. |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Cell Seeding Density: Uneven cell seeding can result in different cell numbers per well. | 1. Ensure your pipettes are calibrated and use proper pipetting techniques. 2. Mix the cell suspension thoroughly before seeding to ensure a uniform cell density across all wells. |
Signaling Pathway of 5-HT6 Receptor
Understanding the signaling pathway of the 5-HT6 receptor is crucial for designing your experiment and interpreting your results. SGS518 acts by blocking this pathway.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 510.51 g/mol .[1][2]
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Cell-Based cAMP Assay
-
Cell Seeding: Seed a cell line expressing the 5-HT6 receptor (e.g., HEK293-5HT6) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Pre-incubation:
-
Prepare serial dilutions of the this compound stock solution in your assay buffer.
-
Remove the culture medium from the cells and add the different concentrations of this compound.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for a predetermined amount of time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a known concentration of a 5-HT receptor agonist (e.g., serotonin) to all wells except for the negative control.
-
Incubate for a specific period (e.g., 15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of SGS518 that inhibits 50% of the agonist-induced cAMP production.
-
This guide provides a starting point for troubleshooting your experiments with this compound. If you continue to experience issues, we recommend consulting the specific literature for your application and ensuring all your reagents and equipment are functioning correctly.
References
Technical Support Center: Enhancing the Bioavailability of SGS518 Oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of SGS518 oxalate (B1200264). Given that SGS518 is a selective 5-HT6 receptor antagonist, optimizing its systemic exposure is critical for preclinical and clinical success.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of SGS518 in our animal studies. What are the likely causes?
A1: Low and variable plasma concentrations of SGS518 oxalate are likely attributable to its poor oral bioavailability. Several factors related to the physicochemical properties of oxalate salts can contribute to this issue:
-
Low Aqueous Solubility: Oxalate salts of drug compounds are often poorly soluble in aqueous solutions, including gastrointestinal fluids. This low solubility can be the rate-limiting step in drug absorption.
-
Poor Dissolution Rate: Consequent to low solubility, the rate at which this compound dissolves from its solid form in the gastrointestinal tract may be insufficient for complete absorption.
-
High Crystal Lattice Energy: The crystalline form of the oxalate salt may be highly stable, requiring significant energy to break down the crystal lattice during dissolution.[5]
-
Gastrointestinal pH Effects: The solubility of this compound may be pH-dependent, leading to variable dissolution and absorption as it transits through the different pH environments of the stomach and intestines.
-
Food Effects: The presence of food can alter gastric pH, gastrointestinal motility, and fluid content, all of which can impact the dissolution and absorption of poorly soluble compounds. Additionally, components in the diet, such as divalent cations (e.g., calcium, magnesium), can interact with the oxalate moiety.[6][7][8][9]
Q2: What initial formulation strategies can we explore to improve the bioavailability of this compound?
A2: For initial investigations, consider the following formulation strategies that address the core issue of poor solubility and dissolution:[10][11]
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[10][12]
-
pH Modification: If SGS518 has ionizable groups, adjusting the microenvironment pH using acidic or basic excipients can enhance its solubility.[12]
-
Use of Solubilizing Excipients:
-
Co-solvents: Incorporating water-miscible organic solvents can increase the solubility of the drug in the formulation.[12]
-
Surfactants: These agents can improve wetting of the solid particles and, at concentrations above the critical micelle concentration, can form micelles that solubilize the drug.[12]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, effectively increasing its apparent solubility.[10][12]
-
Q3: Are there more advanced formulation approaches we should consider if simple methods are insufficient?
A3: Yes, if initial strategies do not provide the desired improvement, more advanced formulation technologies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing SGS518 in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5][13] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating SGS518 in a lipid-based system can improve its absorption via several mechanisms, including enhanced dissolution and potential absorption through the lymphatic system.[11][12] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
-
Lipid nanoparticles
-
-
Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. They offer the advantage of a high drug loading and a significant increase in dissolution velocity.[5]
Troubleshooting Guides
Issue: Inconsistent Dissolution Profile of this compound Tablets
| Potential Cause | Troubleshooting Steps | Rationale |
| Polymorphism | Characterize the solid-state properties of the this compound API using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). | Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates. Ensure consistent use of the same polymorphic form.[10] |
| Excipient Interactions | Conduct compatibility studies between this compound and the chosen excipients. Evaluate dissolution profiles with and without specific excipients. | Certain excipients may interact with the drug or hinder its dissolution. For example, some fillers may not swell or disintegrate as expected. |
| Manufacturing Process Variables | Evaluate the impact of manufacturing parameters such as compression force, granulation method, and drying temperature on the tablet's dissolution profile. | Over-compression can lead to harder tablets with slower disintegration and dissolution. The manufacturing process can also induce polymorphic changes. |
| Inadequate Wetting | Incorporate a surfactant or a hydrophilic polymer into the formulation. | Poorly soluble drugs can be hydrophobic, leading to poor wetting by the dissolution medium. Surfactants reduce the interfacial tension and improve wetting. |
Issue: Low Permeability of SGS518 in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Apical Solubility | Pre-dissolve SGS518 in a solubilizing vehicle (e.g., with a small amount of DMSO or a surfactant-containing medium) before adding it to the apical side of the Caco-2 monolayer. | The concentration of the drug on the apical side might be limited by its solubility in the assay buffer, leading to an underestimation of its permeability. |
| Efflux Transporter Activity | Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | If SGS518 is a substrate for efflux transporters like P-gp, it will be actively pumped out of the cells, resulting in low apparent permeability. |
| Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer. | A compromised cell monolayer can lead to inaccurate permeability measurements. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution rates of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
Methodology:
-
Prepare Dissolution Medium: Prepare 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). Maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction: Place a single dose of the this compound formulation (e.g., tablet, capsule, or powder) into each dissolution vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of SGS518 using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), weighing 200-250g.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of SGS518 (in a suitable solubilizing vehicle) to a group of rats to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer different this compound formulations orally via gavage to separate groups of rats.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of SGS518 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each group.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Deionized Water | 5 |
| pH 1.2 Buffer (SGF) | 8 |
| pH 6.8 Buffer (SIF) | 3 |
| FaSSIF | 15 |
| 2% Tween 80 in Water | 50 |
| 20% PEG 400 in Water | 75 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Absolute Bioavailability (F%) |
| IV Solution | 2 | 1500 | 3200 | 100 |
| Unformulated API (Suspension) | 10 | 50 | 400 | 8 |
| Micronized API (Suspension) | 10 | 120 | 960 | 19.2 |
| Amorphous Solid Dispersion | 10 | 350 | 2800 | 56 |
| SMEDDS | 10 | 450 | 3500 | 70 |
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Strategies to address poor bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. apexbt.com [apexbt.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. oxalatecontent.com [oxalatecontent.com]
- 7. Lowering urinary oxalate excretion to decrease calcium oxalate stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxalate (Oxalic Acid): Good or Bad? [healthline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
Degradation of SGS518 oxalate under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of SGS518 oxalate (B1200264) under common experimental conditions. As specific degradation data for SGS518 oxalate is not publicly available, this guide is based on the chemical structure of the molecule and established principles of pharmaceutical forced degradation studies. The information provided herein is intended to serve as a practical resource for anticipating and addressing potential stability issues during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a sulfonate ester, an indole (B1671886) ring, and a piperidine (B6355638) moiety, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The sulfonate ester linkage is susceptible to cleavage under both acidic and basic conditions, which would yield the parent indole and the sulfonic acid.[1][2][3][4][5]
-
Oxidation: The indole ring and the tertiary amine in the piperidine ring are prone to oxidation.[6] This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photolysis: Aromatic and heterocyclic systems, such as the indole ring in SGS518, can be susceptible to degradation upon exposure to light, particularly UV radiation.[7][8][9]
Q2: I am observing a loss of this compound potency in my aqueous solution stored at room temperature. What could be the cause?
A2: Loss of potency in an aqueous solution at room temperature is likely due to hydrolysis of the sulfonate ester. The rate of hydrolysis can be influenced by the pH of your solution. Storing the compound in a buffered solution at an optimal pH (typically neutral or slightly acidic for many compounds, but would need to be determined experimentally for SGS518) and at reduced temperatures (e.g., 2-8°C) can help minimize this degradation.
Q3: My solid this compound powder has changed color. Is this a sign of degradation?
A3: A change in the color of the solid powder, such as yellowing or browning, can be an indicator of degradation, particularly oxidative or photolytic degradation. This can occur if the compound has been exposed to light, high temperatures, or a non-inert atmosphere over time. It is recommended to store solid this compound in a well-sealed container, protected from light, and in a cool, dry place.
Q4: How can I identify the degradation products of this compound in my samples?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector, is required to separate and identify degradation products.[7][10] By comparing the chromatograms of stressed (degraded) samples with a control (unstressed) sample, you can identify new peaks corresponding to degradation products. Further characterization of these products would require techniques like LC-MS/MS or NMR.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Sample Preparation
| Symptom | Possible Cause | Suggested Solution |
| Significant peak area decrease of this compound in freshly prepared solutions. | pH of the solvent: The solvent used for dissolution may have a pH that promotes rapid hydrolysis. | Use a buffered solvent system. Experimentally determine the pH of maximum stability for this compound. |
| Presence of oxidizing agents: Solvents may contain peroxide impurities. | Use fresh, high-purity (HPLC-grade) solvents. Consider sparging solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen. | |
| Exposure to light: Sample preparation under direct laboratory lighting. | Prepare samples in a shaded area or use amber-colored vials to protect from light. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
| Symptom | Possible Cause | Suggested Solution |
| The sum of the peak area of this compound and its degradation products is significantly less than the initial peak area. | Formation of non-UV active degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. | Use a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in conjunction with your HPLC system. |
| Formation of volatile degradants: Degradation may lead to the formation of volatile compounds that are lost from the sample. | Use a Gas Chromatography (GC) method to analyze for potential volatile degradants. | |
| Precipitation of degradants: Degradation products may be poorly soluble in the analytical mobile phase and precipitate out of the solution. | Adjust the composition of the mobile phase to ensure the solubility of all potential degradation products. Inspect vials for any visible precipitate. |
Hypothetical Degradation Data
The following data is illustrative and intended to provide a general expectation for forced degradation studies. Actual results may vary.
Table 1: Illustrative Forced Degradation of this compound in Solution
| Stress Condition | % this compound Remaining | Major Degradant Peak (Relative Retention Time) | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C, 24h | 75.2% | 0.85 | 2 |
| 0.1 M NaOH, 60°C, 24h | 68.5% | 0.85 | 3 |
| 3% H₂O₂, RT, 24h | 82.1% | 1.15 | 4 |
| Heat, 80°C, 48h (in solution) | 91.5% | 1.10 | 2 |
| Photostability (ICH Q1B), 24h | 88.9% | 1.20 | 3 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable, validated HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Determine the number and relative amounts of the degradation products formed.
Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Workflow for conducting a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijmr.net.in [ijmr.net.in]
Addressing SGS518 oxalate variability between batches
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering variability between different batches of SGS518 oxalate (B1200264). The information provided here is intended to help you troubleshoot experiments and understand the potential causes of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing different experimental outcomes with new batches of SGS518 oxalate compared to previous ones. What could be the reason for this?
A1: Batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound can arise from several factors related to its solid-state properties. The most common causes include polymorphism, differences in crystallinity, the presence of solvates or hydrates, and variations in particle size. These factors can influence key properties such as solubility and dissolution rate, which in turn can affect the bioavailability and pharmacological response in your experiments.[1][2][3][4] It is always recommended to refer to the batch-specific Certificate of Analysis for detailed information.
Q2: What is polymorphism and how can it affect my results with this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][6][7] These different crystalline forms are called polymorphs. Polymorphs of the same compound can have different physicochemical properties, including melting point, solubility, and stability.[2][8] If different batches of this compound contain different polymorphic forms, you may observe variations in its performance in your assays.
Q3: Could the manufacturing process of this compound contribute to this variability?
A3: Yes, the manufacturing process plays a critical role in determining the final solid-state properties of an API.[3][9] Factors such as the crystallization solvent, temperature, and cooling rate can influence which polymorphic form is produced, as well as the particle size and shape of the material.[4] Even minor changes in the manufacturing process can lead to differences between batches.[9]
Q4: What are solvates and hydrates, and could they be a factor in the variability of this compound?
A4: Solvates are crystalline forms of a compound that have solvent molecules incorporated into the crystal lattice. If the solvent is water, it is called a hydrate.[2][5][6][7] The presence of different levels of hydration or solvation can alter the molecular packing and, consequently, the physical properties of the this compound, contributing to batch-to-batch variability.[2]
Q5: How can I check for differences between my batches of this compound?
A5: Several analytical techniques can be used to characterize the solid-state properties of this compound and identify differences between batches. These techniques are crucial for understanding the root cause of any observed variability.[1][10]
Troubleshooting Guide
If you are experiencing inconsistent results with this compound, a systematic approach to troubleshooting can help identify the source of the variability.
Step 1: Initial Assessment
-
Review the Certificate of Analysis (CofA): Carefully compare the CofAs for the different batches you are using. Look for any reported differences in purity, residual solvents, or other specified parameters.
-
Document Observations: Keep a detailed record of the specific experiments where you are observing variability. Note the batch numbers used for each experiment and the exact nature of the different outcomes.
Step 2: Analytical Characterization of Batches
If the CofA does not provide sufficient information to explain the variability, further analytical characterization of the different batches is recommended. The following table summarizes key analytical techniques and their applications in investigating API variability.
| Analytical Technique | Information Provided | Potential Application for this compound Variability |
| Powder X-Ray Diffraction (PXRD) | Provides information about the crystalline structure of the material. | Can identify different polymorphic forms or the presence of an amorphous phase.[1][10] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Can determine the melting point, detect polymorphic transitions, and assess crystallinity.[1][2] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Can identify the presence of solvates or hydrates by detecting weight loss at specific temperatures.[1] |
| Vibrational Spectroscopy (FTIR, Raman) | Provides information about the molecular vibrations and can be used to identify different solid forms. | Can distinguish between different polymorphs and identify the presence of specific functional groups.[1][2] |
| Particle Size Analysis | Determines the size distribution of the particles in the powder. | Variations in particle size can affect dissolution rates and bioavailability.[3] |
Step 3: Experimental Investigation
Based on the analytical findings, you can design experiments to confirm the impact of the observed differences. For example, if a difference in solubility is suspected, you can perform comparative solubility studies with the different batches.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize API variability. Specific instrument parameters and sample preparation procedures may need to be optimized for this compound.
Powder X-Ray Diffraction (PXRD)
-
Objective: To determine the crystalline structure of the this compound batches.
-
Methodology:
-
A small amount of the powder sample is gently packed into a sample holder.
-
The sample is placed in the PXRD instrument.
-
The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
-
The intensity of the diffracted X-rays is measured by a detector.
-
The resulting diffraction pattern is a fingerprint of the crystalline structure.
-
The patterns from different batches are overlaid and compared to identify any differences in peak positions and intensities, which would indicate different crystal forms.[1][10]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To analyze the thermal properties of the this compound batches.
-
Methodology:
-
A small, accurately weighed amount of the sample is placed in an aluminum pan, which is then sealed.
-
An empty sealed pan is used as a reference.
-
Both pans are heated at a constant rate in the DSC instrument.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting thermogram will show endothermic (melting) or exothermic (crystallization) events, which are characteristic of the solid form.[1][2]
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound variability.
Caption: Impact of solid-state properties on experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of API properties on product design [manufacturingchemist.com]
- 4. contractpharma.com [contractpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. appliedsmartfactory.com [appliedsmartfactory.com]
- 10. agnopharma.com [agnopharma.com]
Unexpected behavioral effects of SGS518 oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of SGS518 oxalate (B1200264) in experimental settings. The information is intended to assist researchers in addressing specific issues that may arise during their studies, with a focus on unexpected behavioral effects.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 oxalate and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the 5-HT6 serotonin (B10506) receptor.[1][2] Its primary mechanism of action is to block the activity of this receptor, which is predominantly found in the central nervous system in areas associated with cognition and behavior. By blocking the 5-HT6 receptor, this compound can modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are implicated in learning and memory processes.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: Based on its mechanism of action as a 5-HT6 receptor antagonist, this compound is expected to have pro-cognitive effects. In various animal models, 5-HT6 receptor antagonists have been shown to improve performance in learning and memory tasks. However, it is important to note that the cognitive-enhancing effects of 5-HT6 receptor antagonists have not been universally observed across all studies, suggesting that experimental design and specific parameters can significantly influence outcomes.
Q3: Are there any known unexpected or paradoxical behavioral effects associated with this compound or other 5-HT6 receptor antagonists?
A3: While this compound is primarily investigated for its cognitive-enhancing properties, research into the broader class of 5-HT6 receptor antagonists has revealed some complex and sometimes contradictory behavioral effects. For instance, some studies have reported a "stretching syndrome" in rodents following the administration of 5-HT6 antagonists. Furthermore, studies on 5-HT6 receptor knockout mice have shown anxiety-like behaviors and cognitive impairments, which contrasts with the expected effects of antagonists. This suggests that the modulation of the 5-HT6 receptor system can lead to nuanced and sometimes unexpected behavioral outcomes. Researchers should be observant of behaviors not directly related to the primary cognitive endpoints of their studies.
Q4: What is the role of the oxalate salt in this compound? Could it contribute to behavioral effects?
A4: SGS518 is formulated as an oxalate salt to improve its stability and solubility. While the primary pharmacological activity is attributed to the SGS518 molecule, the oxalate component is not inert. At high concentrations, oxalates can bind to calcium and other minerals, potentially leading to systemic effects. However, at the typical doses of this compound used in preclinical research, it is unlikely that the oxalate component would induce acute behavioral changes. Any potential systemic effects from long-term, high-dose administration should be considered and monitored.
Q5: How should I prepare this compound for in vivo administration?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, a stock solution can be prepared in DMSO and then further diluted with a suitable vehicle, such as saline or phosphate-buffered saline (PBS), for administration. It is crucial to establish the final concentration of DMSO in the administered solution, as high concentrations of DMSO can have their own biological effects. A common practice is to keep the final DMSO concentration below 5-10% of the total injection volume.
Troubleshooting Guides
Issue 1: Inconsistent or No-Effect Results in Cognitive Tasks
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The behavioral effects of this compound can be dose-dependent. If you are not observing the expected effects, consider performing a dose-response study to identify the optimal concentration for your specific experimental paradigm. |
| Timing of Administration | The timing of drug administration relative to the behavioral task is critical. For tasks assessing learning and memory, consider whether you are targeting acquisition, consolidation, or retrieval phases and adjust the administration time accordingly. |
| Route of Administration | The route of administration (e.g., intraperitoneal, oral) will affect the pharmacokinetics of the compound. Ensure the chosen route is appropriate for the desired onset and duration of action. |
| Task Sensitivity | The specific cognitive task being used may not be sensitive to the effects of 5-HT6 receptor antagonism. Consider using alternative or multiple behavioral paradigms to assess cognitive function. |
| Animal Strain and Species | Different rodent strains and species can exhibit varying responses to pharmacological agents. Ensure that the chosen animal model is appropriate and review the literature for any known differences in 5-HT6 receptor function or expression. |
Issue 2: Observation of Unexpected Behaviors
| Potential Cause | Troubleshooting Steps |
| "Stretching Syndrome" | Some 5-HT6 receptor antagonists have been reported to induce a "stretching syndrome" in rodents. This is characterized by frequent stretching and yawning-like movements. If this is observed, document the frequency and duration of these events as they may be a direct pharmacological effect of the compound. |
| Anxiety-like Behaviors | Paradoxical anxiety-like effects have been observed in 5-HT6 receptor knockout models. If you observe behaviors such as increased thigmotaxis (wall-hugging) in an open field or reduced time in the open arms of an elevated plus maze, this could be an unexpected effect of this compound. |
| Changes in Locomotor Activity | Monitor general locomotor activity to distinguish between cognitive effects and non-specific motor effects. A significant increase or decrease in movement could confound the interpretation of results from cognitive tasks. |
| Oxalate-related Systemic Effects | Although less likely at typical research doses, consider the possibility of systemic effects from the oxalate component, especially in long-term studies. Monitor for signs of general malaise or changes in food and water intake. |
Quantitative Data Summary
| Compound | Target | Reported In Vivo Dose | Animal Model | Observed Effect | Reference |
| This compound | 5-HT6 Receptor | 30 mg/kg (i.p.) | Mouse (retinal degeneration model) | Protection of photoreceptor layer | [2] |
| Generic 5-HT6 Antagonists | 5-HT6 Receptor | Varies | Rodent cognitive models | Inconsistent effects on cognition | N/A |
| 5-HT6 Receptor Knockout | 5-HT6 Receptor | N/A | Mouse | Anxiety-like behavior, cognitive deficits | N/A |
Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Methodology:
-
Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Phase (Day 1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Test Phase (Day 2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the familiarization or test phase, depending on whether you are assessing acquisition, consolidation, or retrieval.
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Task
Objective: To assess spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the animal in the water at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Drug Administration: Administer this compound or vehicle daily, a set time before the first trial of the day.
-
Data Analysis: Analyze the escape latency across acquisition days to assess learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory.
Visualizations
References
Controlling for SGS518 oxalate vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the potential effects of the oxalate (B1200264) vehicle when using SGS518, a selective 5-HT6 receptor antagonist.[1] Given that oxalate itself can exert biological effects, it is crucial to distinguish the pharmacological actions of SGS518 from those of its vehicle.
Frequently Asked Questions (FAQs)
Q1: What is SGS518 oxalate, and why is the vehicle a consideration?
SGS518 is a selective antagonist of the 5-HT6 serotonin (B10506) receptor and is often formulated as an oxalate salt for stability and solubility.[1] The "vehicle" is the substance used to deliver the active compound, which in this case includes oxalate. Oxalate is a biologically active molecule that can influence various cellular processes, including cell viability, proliferation, and stress signaling pathways.[2][3][4][5] Therefore, it is essential to control for the effects of the oxalate vehicle to ensure that the observed experimental outcomes are solely attributable to the 5-HT6 receptor antagonism by SGS518.
Q2: What are the known biological effects of oxalate that could interfere with my experiments?
Oxalate has been shown to have several biological effects, particularly in renal and immune cells, which could potentially confound experimental results. These effects are often concentration-dependent and can include:
-
Induction of Oxidative Stress: Oxalate can increase the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to oxidative stress.[2][6]
-
Modulation of Signaling Pathways: Oxalate can activate stress-activated protein kinases (SAPK)/c-Jun NH₂-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][6]
-
Effects on Cell Viability and Proliferation: Depending on the concentration and cell type, oxalate can have biphasic effects, either promoting or inhibiting cell proliferation.[2][3] At higher concentrations, it can lead to cell membrane damage and cell loss.[3][5]
-
Mitochondrial Dysfunction: Oxalate can induce mitochondrial dysfunction and disrupt redox homeostasis.[4]
Q3: How can I determine the appropriate concentration for my oxalate vehicle control?
The concentration of the oxalate vehicle control should match the concentration of oxalate present in the SGS518 solution used in your experiments. You will need to calculate this based on the molar concentration of your this compound solution. Since SGS518 and oxalate are in a 1:1 molar ratio in the salt, a 10 µM solution of this compound will contain 10 µM of oxalate.
Q4: What should I use as the oxalate vehicle control solution?
A solution of sodium oxalate (NaOx) dissolved in the same solvent as your this compound (e.g., water, DMSO, saline) is a suitable vehicle control.[4] It is important to ensure the final concentration of the solvent is consistent across all experimental groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with SGS518 and provides step-by-step instructions to diagnose and resolve them.
Issue 1: Unexpected Changes in Cell Viability or Proliferation
Symptom: You observe a decrease or unexpected increase in cell viability/proliferation in your SGS518-treated group that is inconsistent with the expected effects of 5-HT6 receptor antagonism.
Troubleshooting Workflow:
References
- 1. SGS 518 oxalate | CAS 445441-27-0 | this compound | Tocris Bioscience [tocris.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalate inhibits renal proximal tubule cell proliferation via oxidative stress, p38 MAPK/JNK, and cPLA2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the 5-HT6 Receptor Antagonist SGS518 Oxalate (Idalopirdine) in Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and comparison of the 5-HT6 receptor antagonist initially developed as SGS518 oxalate (B1200264) and later known as Idalopirdine (also referred to as LY483518 and Lu AE58054). The compound has been investigated for its potential to treat cognitive impairment, primarily in Alzheimer's disease. This document synthesizes preclinical and clinical data, experimental protocols, and the compound's mechanism of action to offer a comprehensive resource for the scientific community.
Executive Summary
SGS518 oxalate, which progressed into clinical trials under the name Idalopirdine, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The rationale for its development stemmed from the hypothesis that blocking 5-HT6 receptors, which are predominantly expressed in brain regions associated with cognition, could modulate multiple neurotransmitter systems and thereby enhance cognitive function.
Preclinical studies demonstrated the compound's high affinity for the 5-HT6 receptor and its ability to modulate neuronal activity. Early clinical development, particularly a Phase II trial (LADDER), showed promising results in improving cognition in patients with moderate Alzheimer's disease when used as an adjunct to acetylcholinesterase inhibitors. However, three subsequent large-scale Phase III trials (STARSHINE, STARBEAM, and STARBRIGHT) failed to replicate these positive findings, ultimately leading to the discontinuation of its development for Alzheimer's disease. This guide presents the available data from its entire developmental lifespan, from a preclinical compound to a late-stage clinical candidate.
Mechanism of Action
Idalopirdine functions as a selective antagonist of the 5-HT6 serotonin receptor. Blockade of this receptor is believed to enhance cognitive function through the modulation of multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways. By inhibiting the 5-HT6 receptor, Idalopirdine is thought to disinhibit the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1]
Preclinical Data
In Vitro Receptor Binding Affinity
SGS518 (Idalopirdine) was identified as a potent antagonist at rat and human 5-HT6 receptors.[2]
| Receptor | Species | Binding Affinity (Kb) |
| 5-HT6 | Rat | 19.4 nM |
| 5-HT6 | Human | 19.1 nM |
In Vivo Receptor Occupancy
Administration of the compound to rats demonstrated dose-dependent inhibition of radioligand binding to 5-HT6 receptors in the striatum.[2]
| Animal Model | Administration Route | ED50 |
| Rat | Oral | 2.2 mg/kg |
Clinical Data in Cognitive Studies
The clinical development of Idalopirdine for Alzheimer's disease yielded mixed results, with a promising Phase II study followed by disappointing Phase III outcomes.
Phase II LADDER Study (NCT01019421)
This study showed a statistically significant improvement in cognition for patients with moderate Alzheimer's disease.[3]
| Treatment Group | N | Baseline ADAS-Cog (Mean) | Change from Baseline at 24 Weeks (Mean) | Treatment Difference vs. Placebo (95% CI) | p-value |
| Idalopirdine (90 mg/day) | 140 | ~26 | -0.77 | -2.16 (-3.62 to -0.69) | 0.004 |
| Placebo | 132 | ~26 | +1.38 | - | - |
Phase III STAR Studies (STARSHINE, STARBEAM, STARBRIGHT)
These three large-scale trials did not show a significant difference between Idalopirdine and placebo on the primary endpoint of change in ADAS-Cog score.[4]
STARSHINE (NCT01955161)
| Treatment Group | N | Change from Baseline in ADAS-Cog (Mean) | Adjusted Mean Difference vs. Placebo (95% CI) |
| Idalopirdine 60 mg | ~311 | 0.37 | 0.05 (-0.88 to 0.98) |
| Idalopirdine 30 mg | ~311 | 0.61 | 0.33 (-0.59 to 1.26) |
| Placebo | ~311 | 0.41 | - |
STARBEAM (NCT02006641)
| Treatment Group | N | Change from Baseline in ADAS-Cog (Mean) | Adjusted Mean Difference vs. Placebo (95% CI) |
| Idalopirdine 30 mg | ~286 | 1.01 | 0.63 (-0.38 to 1.65) |
| Idalopirdine 10 mg | ~286 | 0.53 | Not statistically compared |
| Placebo | ~286 | 0.56 | - |
STARBRIGHT (NCT02006654)
| Treatment Group | N | Change from Baseline in ADAS-Cog (Mean) | Adjusted Mean Difference vs. Placebo (95% CI) |
| Idalopirdine 60 mg | ~367 | 0.38 | -0.55 (-1.45 to 0.36) |
| Placebo | ~367 | 0.82 | - |
Experimental Protocols
Preclinical: In Vitro Radioligand Binding Assay
A standard experimental protocol to determine the binding affinity of a compound like this compound to the 5-HT6 receptor involves a competitive radioligand binding assay.
Protocol Steps:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-LSD) and varying concentrations of the test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[5]
Clinical: Phase III Trial Design (STARBEAM - NCT02006641)
The STARBEAM study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
Key Methodological Points:
-
Participants: Patients aged 50 years or older with a diagnosis of probable mild to moderate Alzheimer's disease. All patients were on stable treatment with donepezil (B133215).
-
Intervention: Patients were randomized to receive Idalopirdine (10 mg/day or 30 mg/day) or placebo as an adjunctive therapy to their ongoing donepezil treatment.
-
Duration: The treatment period was 24 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.
-
Randomization and Blinding: Patients, investigators, and sponsor staff involved in the trial were blinded to the treatment allocation.
Conclusion
The journey of this compound to Idalopirdine illustrates a common narrative in drug development, where promising early-phase results do not always translate to late-stage clinical success. While the compound demonstrated a clear mechanism of action and target engagement, the large-scale Phase III trials did not confirm a clinical benefit in improving cognition in patients with mild to moderate Alzheimer's disease. The data and protocols presented in this guide offer valuable insights for researchers in the field of neurodegenerative diseases and cognitive enhancement, highlighting the challenges of translating preclinical findings and the importance of robust clinical trial design. The discrepancy between the Phase II and Phase III results also underscores the complexities of Alzheimer's disease pathology and the difficulty in developing effective treatments.
References
- 1. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of SGS518 (Idalopirdine) and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SGS518 (idalopirdine) with other notable 5-HT6 receptor antagonists, including intepirdine (B1672000) and cerlapirdine. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to 5-HT6 Receptor Antagonism
The 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. This has spurred the development of numerous selective 5-HT6 receptor antagonists. SGS518, also known as idalopirdine (B1259171) (Lu AE58054), is one such antagonist that has undergone significant clinical investigation.[2][3][4] This guide compares its pharmacological profile to other key antagonists in its class.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters of SGS518 (idalopirdine), intepirdine, and cerlapirdine.
Table 1: In Vitro Binding Affinity and Functional Activity
| Compound | Target | Kᵢ (nM) | pKᵢ | Functional Assay | Activity |
| SGS518 (Idalopirdine) | Human 5-HT6 | 0.83[1][4][5] | - | GTPγS | Antagonist[4] |
| Rat 5-HT6 | 19.4 (Kb)[2] | - | - | Antagonist | |
| Intepirdine (RVT-101) | Human 5-HT6 | ~0.23 | 9.63[1] | cAMP Production | Inverse Agonist[6] |
| Cerlapirdine (SAM-531) | Human 5-HT6 | Potent[1][7] | - | - | Full Antagonist[1][7] |
Table 2: Selectivity Profile
| Compound | Primary Target | Selectivity Notes |
| SGS518 (Idalopirdine) | 5-HT6 Receptor | >50-fold selectivity over 70 other targets. Shows some affinity for adrenergic α1A- and α1B-adrenoceptors.[4] |
| Intepirdine (RVT-101) | 5-HT6 Receptor | >100-fold selectivity over other receptors, enzymes, and ion channels.[1][8] |
| Cerlapirdine (SAM-531) | 5-HT6 Receptor | Selective antagonist. Also shows affinity for 5-HT7 and 5-HT2B receptors.[7][8] |
Table 3: Pharmacokinetic Properties
| Compound | Brain Penetration (Brain-to-Plasma Ratio) | Route of Administration (in vivo studies) |
| SGS518 (Idalopirdine) | ~1.5 (Rat, 10 mg/kg p.o.)[9] | Oral, Intravenous[5][9][10] |
| Intepirdine (RVT-101) | Data not publicly available | Oral[8][11] |
| Cerlapirdine (SAM-531) | Data not publicly available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT6 receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT6 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Kᵢ value using the Cheng-Prusoff equation.[12]
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[12]
-
Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol).[12]
-
Test Compounds: SGS518, intepirdine, cerlapirdine, or other antagonists of interest.
-
Non-specific Binding Control: 10 µM methiothepin (B1206844).[13]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~1-2 nM), and 100 µL of the membrane suspension. For non-specific binding wells, add 50 µL of 10 µM methiothepin instead of the test compound. For competition binding, add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).[12]
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[12][13]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[12]
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
cAMP Functional Assay (HTRF)
Objective: To determine the functional antagonist activity of a test compound at the 5-HT6 receptor.
Principle: This cell-based assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a 5-HT6 receptor agonist. The level of intracellular cAMP is quantified using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). A decrease in the HTRF signal indicates an increase in cellular cAMP, and the ability of an antagonist to prevent this decrease upon agonist stimulation is measured.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: SGS518, intepirdine, cerlapirdine, or other antagonists of interest.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
HTRF Reagents: cAMP-d2 tracer and anti-cAMP Cryptate antibody.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in the assay buffer.
-
Compound Addition: In a 384-well plate, add 5 µL of the test antagonist at various concentrations. Include controls for basal (vehicle) and maximal (agonist alone) stimulation.
-
Cell Seeding: Add 5 µL of the cell suspension to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-receptor binding.
-
Agonist Stimulation: Add 10 µL of 5-HT solution (at a pre-determined EC80 concentration) to all wells except the basal control. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add 10 µL of the cAMP-d2 solution followed by 10 µL of the anti-cAMP Cryptate solution to each well. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. The IC50 value for the antagonist is determined by plotting the HTRF signal against the antagonist concentration.
Novel Object Recognition (NOR) Test
Objective: To assess the in vivo efficacy of a 5-HT6 receptor antagonist on recognition memory in rodents.
Principle: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A compound's ability to enhance recognition memory is assessed by its effect on the time spent exploring a novel object compared to a familiar one after a specific delay period.[3][14]
Materials:
-
Test Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).[1]
-
Apparatus: An open-field arena.[1]
-
Objects: Two sets of identical objects that differ in shape and appearance but are of similar size and material.[1]
-
Test Compounds: SGS518, intepirdine, cerlapirdine, or other antagonists of interest.
Procedure:
-
Habituation: On the day before the test, allow each rat to explore the empty arena for 5-10 minutes to acclimate.[1]
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the training session (e.g., 30 minutes).[1]
-
Training (Familiarization) Phase: Place two identical objects in opposite corners of the arena. Allow the rat to freely explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object.[1]
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific delay period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).[1]
-
Testing Phase: Place one of the familiar objects and one novel object in the same locations as in the training phase. Allow the rat to freely explore for 5 minutes and record the exploration time for each object.[1]
-
Data Analysis: Calculate the Discrimination Index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[1]
Visualizations
The following diagrams illustrate key concepts related to 5-HT6 receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 8. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intepirdine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT6 Receptor Antagonists: SGS518 Oxalate and SB-271046
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and pharmacological profiles of two prominent 5-HT6 receptor antagonists: SGS518 oxalate (B1200264) and SB-271046. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the relevant biological pathways and experimental workflows.
Both SGS518 oxalate and SB-271046 are selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. This localization has made the 5-HT6 receptor a significant target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. Blockade of this receptor is believed to modulate cholinergic and glutamatergic neurotransmission, pathways critical for learning and memory.
Quantitative Efficacy and Binding Affinity
To facilitate a direct comparison of the two compounds, the following tables summarize their binding affinities and functional potencies at the human 5-HT6 receptor. The data is compiled from in vitro studies.
Table 1: Comparative Binding Affinity at the Human 5-HT6 Receptor
| Compound | Radioligand | pKi | Ki (nM) |
| SB-271046 | [³H]-LSD | 8.92 ± 0.04 | 1.20 |
| SB-271046 | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | 0.81 |
| This compound | Data Not Available in Searched Literature | - | - |
pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates greater binding affinity.
Table 2: Functional Antagonist Potency at the Human 5-HT6 Receptor
| Compound | Assay Type | pA2 |
| SB-271046 | Adenylyl Cyclase Activation | 8.71 |
| This compound | Data Not Available in Searched Literature | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.
SB-271046 demonstrates high affinity for the human 5-HT6 receptor, with pKi values ranging from 8.92 to 9.09, which corresponds to nanomolar and sub-nanomolar binding constants.[1] Its pA2 value of 8.71 in functional assays confirms its potent competitive antagonism of 5-HT-induced adenylyl cyclase stimulation.[1] While this compound is characterized as a potent and selective 5-HT6 antagonist, specific publicly available peer-reviewed data for its Ki and pA2 values for direct comparison were not identified in the conducted search.
Selectivity Profile
A crucial aspect of a drug candidate's profile is its selectivity for the target receptor over other receptors to minimize off-target effects. SB-271046 has been shown to be highly selective, with over 200-fold greater affinity for the 5-HT6 receptor compared to a panel of 55 other receptors, binding sites, and ion channels.[1]
Mechanism of Action: The 5-HT6 Receptor Signaling Pathway
Both this compound and SB-271046 exert their effects by blocking the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit.[2] Antagonism of this receptor inhibits the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
Objective: To measure the ability of this compound and SB-271046 to displace a radiolabeled ligand from the 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide) or [¹²⁵I]-SB-258585.
-
Non-specific Binding Control: 10 µM Methiothepin (B1206844).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: this compound and SB-271046 at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane suspension, the radioligand at a fixed concentration, and varying concentrations of the test compound (or buffer for total binding, and methiothepin for non-specific binding).
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Adenylyl Cyclase Assay
This assay measures the functional antagonism of the 5-HT6 receptor by quantifying the inhibition of serotonin-stimulated cAMP production.
Objective: To determine the pA2 value of this compound and SB-271046.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and SB-271046 at various concentrations.
-
cAMP assay kit (e.g., TR-FRET based).
-
Cell culture medium and buffers.
-
384-well microplates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Seed HEK293-h5-HT6R cells into 384-well plates.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the antagonist (this compound or SB-271046).
-
Agonist Stimulation: Add varying concentrations of serotonin to the wells and incubate to stimulate cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves for serotonin in the absence and presence of the antagonist. Perform a Schild analysis to determine the pA2 value.
Conclusion
Both this compound and SB-271046 are established as selective antagonists of the 5-HT6 receptor. The available data for SB-271046 robustly demonstrates its high affinity and potent competitive antagonism. While direct comparative quantitative data for this compound was not found in the searched literature, it is widely cited as a potent and selective antagonist. For a definitive head-to-head comparison, further studies reporting the Ki and pA2 values of this compound under identical experimental conditions as those used for SB-271046 would be necessary. The experimental protocols provided herein offer a standardized framework for conducting such comparative efficacy studies. The continued investigation of these and other 5-HT6 receptor antagonists is crucial for the development of novel therapeutics for cognitive disorders.
References
A Comparative Selectivity Profile of 5-HT6 Receptor Antagonists: SGS518 Oxalate and Intepirdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent 5-HT6 receptor antagonists, SGS518 oxalate (B1200264) and Intepirdine (also known as SB-742457 or RVT-101). Both compounds have been investigated for their potential in treating cognitive deficits associated with neurodegenerative and psychiatric disorders. Understanding their respective binding affinities and selectivity against a range of other neurotransmitter receptors is crucial for evaluating their therapeutic potential and predicting potential off-target effects.
Executive Summary
Both SGS518 oxalate and Intepirdine are potent and selective antagonists of the serotonin (B10506) 6 (5-HT6) receptor. Intepirdine has been extensively characterized, demonstrating high affinity for the 5-HT6 receptor with a pKi of 9.63, indicating a Ki value in the sub-nanomolar range, and exhibits over 100-fold selectivity against a wide array of other receptors.[1] While this compound is also recognized as a selective 5-HT6 receptor antagonist, publicly available quantitative data on its broad selectivity profile is less comprehensive, making a direct, detailed quantitative comparison challenging. This guide summarizes the available data and provides context through established experimental protocols.
Data Presentation
Table 1: Binding Affinity of Intepirdine
| Compound | Target | pKi | Ki (nM, calculated) | Selectivity |
| Intepirdine (SB-742457) | 5-HT6 Receptor | 9.63 | ~0.23 | >100-fold vs. other receptors[1] |
Note: The Ki value was calculated from the pKi using the formula Ki = 10^(-pKi) * 10^9.
Experimental Protocols
The determination of the selectivity profile of compounds like this compound and Intepirdine typically involves in vitro radioligand binding assays and functional assays. These experiments are fundamental in early-stage drug discovery to characterize the interaction of a new chemical entity with its intended target and a panel of other biologically relevant proteins.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general principle involves a competition experiment where a constant concentration of a radiolabeled ligand (e.g., [³H]-LSD for the 5-HT6 receptor) and increasing concentrations of the unlabeled test compound (this compound or Intepirdine) are incubated with a source of the receptor (e.g., cell membranes from a cell line recombinantly expressing the human 5-HT6 receptor). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Key components of a typical radioligand binding assay protocol:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT6 receptor, such as [³H]-LSD.
-
Incubation Buffer: A buffer solution with a specific pH and ionic strength to ensure optimal binding conditions.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of non-specific binding of the radioligand.
-
Assay Procedure:
-
Incubate the receptor source, radioligand, and various concentrations of the test compound.
-
Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantify the radioactivity of the bound radioligand using liquid scintillation counting.
-
-
Data Analysis: The IC50 is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Since the 5-HT6 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonism can be measured by the ability of a compound to block the agonist-induced increase in cAMP.
Key components of a typical cAMP functional assay protocol:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human 5-HT6 receptor.
-
Agonist: A known 5-HT6 receptor agonist (e.g., serotonin or 5-CT).
-
cAMP Detection Kit: A commercially available kit to measure intracellular cAMP levels (e.g., using HTRF, FRET, or ELISA-based methods).
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of the test compound (this compound or Intepirdine).
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using the detection kit.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the 5-HT6 receptor and a typical experimental workflow for determining the selectivity profile of a compound.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
References
Head-to-Head Comparison: SGS518 Oxalate vs. PRX-07034 as 5-HT6 Receptor Antagonists
For researchers and drug development professionals, the selection of a potent and selective 5-HT6 receptor antagonist is critical for advancing neuroscience research, particularly in the realms of cognitive disorders such as Alzheimer's disease and schizophrenia. This guide provides a detailed comparison of two such antagonists: SGS518 oxalate (B1200264) and PRX-07034, based on available experimental data.
This comparison guide synthesizes pharmacological data, experimental protocols, and signaling pathway information to offer an objective overview. A key finding of this report is the disparity in publicly available data, with extensive quantitative information for PRX-07034 and a notable lack of specific binding and functional potency data for SGS518 oxalate.
Pharmacological Profile: A Quantitative Look
A direct quantitative comparison of the two compounds is challenging due to the limited availability of pharmacological data for this compound. However, the data for PRX-07034 is well-documented.
| Parameter | This compound | PRX-07034 |
| Target | Selective 5-HT6 Receptor Antagonist | Selective 5-HT6 Receptor Antagonist |
| Binding Affinity (Ki) | Data not publicly available | 4-8 nM |
| Functional Antagonism (IC50) | Data not publicly available | 19 nM |
PRX-07034 demonstrates high potency as a 5-HT6 receptor antagonist with a binding affinity (Ki) in the low nanomolar range (4-8 nM) and an IC50 of 19 nM in functional assays.[1] This indicates a strong interaction with the receptor and efficient blockade of its activity. While this compound is consistently described as a selective 5-HT6 antagonist, specific Ki or IC50 values are not readily found in the public domain.
Selectivity Profile of PRX-07034
The selectivity of a compound for its target receptor over other receptors is crucial for minimizing off-target effects. PRX-07034 has been shown to be highly selective for the 5-HT6 receptor.
| Receptor/Target | PRX-07034 Binding Affinity (Ki) |
| 5-HT6 | 4-8 nM |
| Dopamine D3 | 71 nM |
| 5-HT1B | 260 nM |
| Other GPCRs, Ion Channels, Transporters | ≥100-fold selectivity |
As the table illustrates, PRX-07034 exhibits a selectivity of over 100-fold for the 5-HT6 receptor compared to a panel of 68 other G-protein coupled receptors (GPCRs), ion channels, and transporters, with the main exceptions being the Dopamine D3 and 5-HT1B receptors where the affinity is still significantly lower than for 5-HT6.[1] A detailed selectivity profile for this compound is not publicly available.
In Vivo Efficacy: Preclinical Evidence
Both compounds have been evaluated in preclinical models, though the available data for PRX-07034 in cognitive enhancement is more extensive.
PRX-07034: In studies with rats, PRX-07034 has been shown to enhance cognitive flexibility and working memory.[1] Administration of PRX-07034 at doses of 1 and 3 mg/kg significantly improved performance in delayed spontaneous alternation and strategy-switching tasks.[1]
This compound: An in vivo study in mice demonstrated that this compound, at a dose of 30 mg/kg, provided protection to the retina from light-induced damage. However, publicly available studies specifically investigating its effects on cognitive function are scarce.
It is important to note that this compound has been reported as discontinued (B1498344) by at least one major supplier for commercial reasons, which may contribute to the limited recent research on this compound.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used to characterize PRX-07034.
Radioligand Binding Assays (for PRX-07034)
-
Objective: To determine the binding affinity (Ki) of PRX-07034 for the 5-HT6 receptor and other receptors.
-
Procedure:
-
Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT6 receptor) are prepared.
-
A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.
-
Increasing concentrations of the test compound (PRX-07034) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Production Assay (for PRX-07034)
-
Objective: To assess the functional antagonist activity of PRX-07034 at the 5-HT6 receptor.
-
Procedure:
-
HEK-293 cells transfected with the 5-HT6 receptor are used.
-
The cells are stimulated with a 5-HT6 receptor agonist to induce the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream signaling molecule.
-
The ability of increasing concentrations of PRX-07034 to inhibit the agonist-induced cAMP production is measured.
-
The concentration of PRX-07034 that causes 50% inhibition of the maximal cAMP response (IC50) is determined.[1]
-
Signaling Pathways of the 5-HT6 Receptor
Understanding the signaling pathways modulated by these antagonists provides context for their potential therapeutic effects. The 5-HT6 receptor is a Gs-coupled GPCR, and its activation primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. However, research has revealed a more complex signaling network.
Caption: Simplified 5-HT6 receptor signaling pathways.
The 5-HT6 receptor, upon activation by serotonin, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase, an increase in cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB, which is involved in learning and memory. Additionally, the 5-HT6 receptor has been shown to interact with other signaling pathways, such as the mTOR and Cdk5 pathways, which are also implicated in neuronal function and cognition. Antagonists like this compound and PRX-07034 block these downstream effects by preventing the initial activation of the receptor by serotonin.
Conclusion
Based on the currently available data, PRX-07034 is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models. In contrast, while this compound is described as a selective 5-HT6 antagonist, a significant lack of publicly available quantitative pharmacological data makes a direct and comprehensive comparison with PRX-07034 challenging. For researchers requiring a tool compound with a robust and well-documented pharmacological profile, PRX-07034 presents a more comprehensively characterized option. The discontinuation of this compound by some suppliers may also be a practical consideration for its long-term availability in research.
References
Validating the Antagonistic Effect of SGS518 Oxalate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SGS518 oxalate's performance with other 5-HT6 receptor antagonists, supported by experimental data. SGS518 oxalate (B1200264), also known as Idalopirdine or Lu AE58054, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a promising target for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease.
Antagonism of the 5-HT6 receptor is believed to modulate the activity of multiple neurotransmitter systems, including the cholinergic and glutamatergic systems, thereby improving cognitive function.[1] This guide details the validation of this compound's antagonistic effect through in vitro and in vivo experimental data, comparing it with other well-characterized 5-HT6 antagonists.
Comparative Analysis of 5-HT6 Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki or Kb) and its functional potency (IC50 or pA2) in cellular assays. The following tables summarize the available quantitative data for this compound and other notable 5-HT6 antagonists.
| Compound | Target Receptor | Binding Affinity (Kᵢ/Kᵦ, nM) |
| This compound (Idalopirdine) | Human 5-HT6 | 0.83 (Kᵢ) / 19.1 (Kᵦ) [2][3] |
| SB-271046 | Human 5-HT6 | 1.20 (Kᵢ)[1] |
| Intepirdine (RVT-101) | Human 5-HT6 | ~0.23 (from pKᵢ 9.63)[4] |
| Masupirdine (SUVN-502) | Human 5-HT6 | 2.04 (Kᵢ)[4] |
Table 1: Comparative Binding Affinities of 5-HT6 Antagonists. This table highlights the high affinity of this compound for the human 5-HT6 receptor, comparable to other leading antagonists.
| Compound | Functional Antagonism Assay | Potency (pA₂ / IC₅₀) |
| This compound (Idalopirdine) | GTPγS binding assay | Potent inhibition of 5-HT-mediated activation[5] |
| SB-271046 | 5-HT-induced adenylyl cyclase activation | pA₂ = 8.71[6] |
Table 2: Functional Antagonism of 5-HT6 Antagonists. This table showcases the functional antagonistic properties of this compound, demonstrating its ability to block the downstream signaling of the 5-HT6 receptor.
In Vivo Efficacy in Preclinical Models
Preclinical studies in animal models of cognitive impairment are crucial for validating the therapeutic potential of 5-HT6 antagonists.
| Compound | Animal Model | Behavioral Test | Dosage and Administration | Key Findings |
| This compound (Idalopirdine) | Phencyclidine (PCP)-induced cognitive impairment in rats | Novel Object Recognition (NOR) | 5-20 mg/kg, p.o. | Reversed cognitive impairment.[2] |
| SB-271046 | Scopolamine-induced memory impairment in rats | Conditioned Emotion Response | 10 and 15 mg/kg | Partially reversed scopolamine-induced memory deficits.[7] |
Table 3: In Vivo Efficacy of 5-HT6 Antagonists in Cognitive Models. This table demonstrates the pro-cognitive effects of this compound in a relevant animal model.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Methodology:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide) at a concentration of approximately 1-2 nM.[1]
-
Test Compound: this compound at concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Non-specific Binding Control: 10 µM Methiothepin.[1]
-
Incubation: The assay is incubated at 37°C for 60 minutes in a binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).[1]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
In Vitro cAMP Functional Assay
Objective: To evaluate the functional antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT) to stimulate cAMP production.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of 5-HT.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Data Analysis: The ability of this compound to inhibit the 5-HT-induced increase in cAMP is quantified to determine its potency (IC50 or pA2 value).[8]
In Vivo Novel Object Recognition (NOR) Test
Objective: To assess the pro-cognitive effects of this compound in a rodent model of learning and memory.
Methodology:
-
Animals: Adult male rats.
-
Cognitive Impairment Model: Subchronic administration of phencyclidine (PCP) can be used to induce cognitive deficits.[2]
-
Drug Administration: this compound is administered orally (p.o.) at doses ranging from 5-20 mg/kg.[2]
-
Habituation: Animals are habituated to the testing arena in the absence of any objects.
-
Familiarization Phase (T1): Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar object. A higher discrimination index in the this compound-treated group compared to the vehicle-treated group indicates an improvement in recognition memory.
Signaling Pathway and Experimental Workflow
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] Antagonists like this compound block this signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGS518 (Idalopirdine) Oxalate in the Treatment of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of SGS518 (idalopirdine) oxalate, a selective 5-HT6 receptor antagonist, with other similar agents investigated for the treatment of cognitive impairment, primarily in the context of Alzheimer's disease. The data presented is compiled from publicly available clinical trial results.
Executive Summary
SGS518, also known as idalopirdine (B1259171), was a promising drug candidate for improving cognition in individuals with Alzheimer's disease. As a selective antagonist of the serotonin (B10506) 5-HT6 receptor, it was hypothesized to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for memory and learning. However, despite encouraging phase 2 results, comprehensive phase 3 clinical trials (STARSHINE, STARBEAM, and STARBRIGHT) did not demonstrate a statistically significant improvement in cognitive function compared to placebo. This outcome was mirrored by another prominent 5-HT6 antagonist, intepirdine (B1672000), in its phase 3 MINDSET trial. This guide presents the available quantitative data from these key clinical trials to offer an objective comparison of their performance.
Data Presentation: Quantitative Outcomes of Key Clinical Trials
The following tables summarize the primary efficacy endpoint data from the major clinical trials of idalopirdine (SGS518) and the comparator 5-HT6 antagonist, intepirdine. The primary measure of cognitive function in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score, where a lower score indicates less cognitive impairment.
Table 1: Idalopirdine (SGS518) Phase 3 Clinical Trial Results (STAR Trials) - Change in ADAS-Cog Score at 24 Weeks
| Trial Name | Treatment Group | Mean Change from Baseline (ADAS-Cog) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| STARSHINE | Idalopirdine 60 mg | 0.37 | 0.05 (-0.88 to 0.98) | Not Significant |
| Idalopirdine 30 mg | 0.61 | 0.33 (-0.59 to 1.26) | Not Significant | |
| Placebo | 0.41 | - | - | |
| STARBEAM | Idalopirdine 30 mg | 1.01 | 0.63 (-0.38 to 1.65) | Not Significant |
| Idalopirdine 10 mg | 0.53 | -0.09 | Not Statistically Compared | |
| Placebo | 0.56 | - | - | |
| STARBRIGHT | Idalopirdine 60 mg | 0.38 | -0.55 (-1.45 to 0.36) | Not Significant |
| Placebo | 0.82 | - | - |
Data sourced from publicly released results of the STARSHINE, STARBEAM, and STARBRIGHT trials.[1][2]
Table 2: Intepirdine Phase 3 Clinical Trial Results (MINDSET Trial) - Change in Cognitive and Functional Scores at 24 Weeks
| Outcome Measure | Treatment Group | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| ADAS-Cog | Intepirdine 35 mg | -0.36 (-0.95 to 0.22) | 0.2249 |
| ADCS-ADL | Intepirdine 35 mg | -0.09 (-0.90 to 0.72) | 0.8260 |
ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. A lower score indicates greater impairment. Data sourced from the MINDSET trial publication.[3][4]
Experimental Protocols
The clinical trials for both idalopirdine and intepirdine followed broadly similar designs. Below are the generalized experimental protocols based on the available information for the Phase 3 studies.
Idalopirdine (SGS518) STAR Trials (STARSHINE, STARBEAM, STARBRIGHT)
-
Study Design: The STAR trials were randomized, double-blind, placebo-controlled, parallel-group studies.[5]
-
Participant Population: Patients aged 50 years or older with a diagnosis of probable mild to moderate Alzheimer's disease.[5] A key inclusion criterion was stable treatment with a cholinesterase inhibitor (donepezil in STARSHINE and STARBEAM, and donepezil (B133215), rivastigmine, or galantamine in STARBRIGHT).[5]
-
Intervention: Patients were randomized to receive a fixed daily dose of idalopirdine (10 mg, 30 mg, or 60 mg depending on the trial) or placebo, in addition to their ongoing cholinesterase inhibitor therapy.[2]
-
Duration: The treatment period for all three studies was 24 weeks.[5]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.[2]
-
Secondary Efficacy Endpoints: Key secondary endpoints included the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.[2]
Intepirdine (MINDSET Trial)
-
Study Design: The MINDSET trial was a global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][6]
-
Participant Population: The study enrolled 1,315 patients with mild-to-moderate Alzheimer's disease who were on stable treatment with donepezil.[4][6]
-
Intervention: Patients were randomized to receive either 35 mg of intepirdine or placebo once daily, as an adjunct to their stable donepezil therapy.[4][6]
-
Duration: The treatment duration was 24 weeks.[4]
-
Co-Primary Efficacy Endpoints: The trial had two co-primary endpoints: the change from baseline in the ADAS-Cog score and the change from baseline in the ADCS-ADL score at 24 weeks.[4][6]
Mandatory Visualization
Signaling Pathway of 5-HT6 Receptor Antagonists
Caption: 5-HT6 Receptor Antagonist Signaling Pathway.
Experimental Workflow of a Phase 3 Clinical Trial
Caption: Generalized Phase 3 Clinical Trial Workflow.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia - BioSpace [biospace.com]
- 3. medium.com [medium.com]
- 4. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of 5-HT6 Receptor Antagonists SGS518 Oxalate and AVN-322
For researchers and drug development professionals, the quest for potent and selective central nervous system therapeutics is ongoing. Among the promising targets is the serotonin (B10506) 6 (5-HT6) receptor, implicated in cognitive processes. This guide provides a detailed comparison of two selective 5-HT6 receptor antagonists, SGS518 oxalate (B1200264) (also known as idalopirdine (B1259171) or Lu AE58054) and AVN-322, focusing on their potency as demonstrated by preclinical data.
Both SGS518 oxalate and AVN-322 are recognized as selective antagonists of the 5-HT6 receptor, a property that makes them valuable tools in neuroscience research and potential therapeutic agents for cognitive disorders associated with conditions like Alzheimer's disease and schizophrenia.[1] This comparison delves into the available quantitative data to objectively assess their relative potency.
At a Glance: Potency Comparison
| Compound | Target | Potency (Ki) |
| This compound (Idalopirdine) | Human 5-HT6 Receptor | 0.83 nM |
| AVN-322 | 5-HT6 Receptor | High affinity in the medium picomolar range |
In-Depth Potency Analysis
This compound (Idalopirdine):
Published research provides a specific binding affinity for SGS518 (idalopirdine) to the human 5-HT6 receptor. Experimental data indicates a Ki value of 0.83 nM . The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor, with a lower Ki value indicating a higher affinity and therefore greater potency.
AVN-322:
Experimental Methodologies
The potency of these compounds is typically determined through in vitro binding assays. A standard method for this is the radioligand binding assay .
Radioligand Binding Assay Protocol:
This experimental workflow outlines the general procedure used to determine the binding affinity (Ki) of a test compound.
Figure 1. Generalized workflow for a radioligand binding assay.
Key Steps in the Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the 5-HT6 receptor are isolated.
-
Competitive Binding: These membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the 5-HT6 receptor and emits a radioactive signal) and varying concentrations of the unlabeled test compound (this compound or AVN-322).
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (the IC50 value) is determined. This IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway of 5-HT6 Receptor Antagonism
The therapeutic potential of 5-HT6 receptor antagonists in cognitive enhancement is thought to be mediated through their influence on multiple neurotransmitter systems.
Figure 2. Proposed mechanism of cognitive enhancement by 5-HT6 receptor antagonists.
By blocking the 5-HT6 receptor on GABAergic interneurons, this compound and AVN-322 are thought to reduce the inhibitory GABAergic tone. This disinhibition leads to an increase in the release of downstream neurotransmitters such as acetylcholine and glutamate, which are crucial for learning and memory processes.
Conclusion
Based on the available data, both this compound and AVN-322 are potent 5-HT6 receptor antagonists. This compound has a documented Ki of 0.83 nM. While a precise Ki for AVN-322 is not publicly available, its description as having "medium picomolar" affinity suggests it is a highly potent compound, and likely more potent than this compound.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selectiv...: Ingenta Connect [ingentaconnect.com]
- 4. benthamscience.com [benthamscience.com]
Unraveling the Reproducibility of Cognitive Enhancement: A Comparative Analysis of SGS518 Oxalate and Alternatives
The quest for effective cognitive enhancers has been a focal point of neuropharmacology, with the serotonin (B10506) 5-HT6 receptor emerging as a promising target. Among the antagonists developed for this receptor, SGS518 oxalate (B1200264) (also known as Idalopirdine or Lu AE58054) garnered significant attention for its potential to treat cognitive impairments in neurodegenerative diseases. However, the journey from promising early-phase results to definitive clinical efficacy has been fraught with challenges, raising critical questions about the reproducibility of its cognitive-enhancing effects. This guide provides a comprehensive comparison of SGS518 oxalate with other 5-HT6 receptor antagonists, presenting available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
The central theme of this investigation revolves around the lack of reproducibility of the initial promising findings for this compound. While early clinical trials hinted at cognitive benefits, subsequent large-scale Phase III studies failed to confirm these effects, ultimately leading to the discontinuation of its development for Alzheimer's disease.[1][2] This outcome underscores the complexities of translating preclinical findings and early clinical signals into robust therapeutic benefits.
Comparative Analysis of 5-HT6 Receptor Antagonists
To provide a clear perspective on the performance of this compound, this guide compares it with other notable 5-HT6 receptor antagonists that have been investigated for cognitive enhancement: Intepirdine, AVN-322, and PRX-07034.
Preclinical Efficacy
Preclinical studies in animal models of cognitive impairment are the foundational step in evaluating the potential of new therapeutic agents. These studies often utilize tasks that assess learning, memory, and executive function.
| Compound | Animal Model | Key Findings | Reference |
| SGS518 (Idalopirdine) | Rat (scopolamine-induced deficit) | Potentiated the effects of donepezil (B133215) on acetylcholine (B1216132) levels and neuronal activity. | [3] |
| Intepirdine | Rat (age-related cognitive decline) | Reversed age-related learning deficits. | [4] |
| AVN-322 | Rat (scopolamine- and MK-801-induced deficits) | Significantly restored cognitive dysfunction. | [5] |
| PRX-07034 | Rat (unimpaired) | Enhanced working memory and cognitive flexibility. | [6][7] |
Clinical Efficacy
The true test of a cognitive enhancer's utility lies in its performance in human clinical trials. The primary endpoint in many Alzheimer's disease trials is the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score, where a lower score indicates better cognitive function.
| Compound | Phase | Patient Population | Key Findings on ADAS-Cog Score | Reference |
| SGS518 (Idalopirdine) | Phase II | Moderate Alzheimer's Disease | Significant improvement: -2.16 point difference vs. placebo at 24 weeks. | [8] |
| Phase III (STARSHINE) | Mild-to-moderate Alzheimer's Disease | No significant improvement: Mean change from baseline was not statistically different from placebo. | [1][9][10][11] | |
| Phase III (STARBEAM) | Mild-to-moderate Alzheimer's Disease | No significant improvement: Mean change from baseline was not statistically different from placebo. | [1][9][10] | |
| Phase III (STARBRIGHT) | Mild-to-moderate Alzheimer's Disease | No significant improvement: Mean change from baseline was not statistically different from placebo. | [1][9][10] | |
| Intepirdine | Phase IIb | Mild-to-moderate Alzheimer's Disease | Showed statistically significant improvements on ADAS-Cog. | [4][12] |
| Phase III (MINDSET) | Mild-to-moderate Alzheimer's Disease | No significant improvement: -0.36 point difference vs. placebo (p=0.2249) at 24 weeks. | [12][13] | |
| AVN-322 | Phase I | Healthy Volunteers | Well-tolerated; Phase II trials were planned. | [14][15] |
| PRX-07034 | Phase I | Healthy Obese Adults | Well-tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and potential replication of scientific findings. Below are summaries of the experimental protocols for key preclinical and clinical assessments.
Preclinical Assessment: Delayed Spontaneous Alternation Task (for PRX-07034)
This task is used to assess spatial working memory in rodents.
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Procedure:
-
Forced Trial: The rat is placed in the starting arm and forced to enter one of the goal arms (e.g., the left arm), where it may receive a reward. The other arm is blocked.
-
Delay: The rat is removed from the maze for a specific delay period.
-
Choice Trial: The rat is returned to the starting arm, and both goal arms are now open.
-
-
Measurement: A successful alternation is recorded if the rat enters the previously unvisited arm. The percentage of alternations is calculated. PRX-07034 was administered intraperitoneally 30 minutes before testing.[6][7]
Clinical Assessment: Phase III Trials of Idalopirdine (STARSHINE, STARBEAM, STARBRIGHT)
These were large-scale, randomized, double-blind, placebo-controlled studies designed to confirm the efficacy of Idalopirdine in patients with mild-to-moderate Alzheimer's disease.
-
Participants: Patients aged 50 years or older with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 12 and 22.[16][17]
-
Intervention: Patients received a stable dose of a cholinesterase inhibitor (donepezil, rivastigmine, or galantamine) plus either Idalopirdine (at varying doses of 10, 30, or 60 mg/day) or a placebo.[16][17]
-
Duration: 24 weeks of treatment followed by a 4-week safety follow-up period.[16][17]
-
Primary Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.[16][17]
-
Secondary Endpoints: Included the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: 5-HT6 Receptor Signaling Cascade.
Caption: Preclinical Experimental Workflow.
Conclusion
The story of this compound (Idalopirdine) serves as a critical case study in the challenges of drug development for cognitive disorders. While preclinical data and early clinical trials for SGS518 and other 5-HT6 receptor antagonists like Intepirdine showed promise, these results were not consistently reproduced in large-scale Phase III trials. This highlights the significant gap that can exist between initial findings and definitive clinical efficacy. In contrast, other compounds in this class, such as AVN-322 and PRX-07034, have demonstrated encouraging preclinical results, but their clinical development is less advanced, and their ultimate reproducibility remains to be determined. For researchers and drug development professionals, the divergent outcomes of these compounds underscore the importance of robust preclinical models, carefully designed clinical trials, and a deeper understanding of the complex neurobiology of cognition to improve the chances of successful translation from the laboratory to the clinic.
References
- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intepirdine | ALZFORUM [alzforum.org]
- 5. AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avineuro Announces Beginning Of Phase I Clinical Studies Of AVN-322, Potent Small Molecule For Treatment Of Alzheimer's Disease - BioSpace [biospace.com]
- 10. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avineuro Reports Positive Phase I Clinical Trial Results On AVN-322, Potent Small Molecule For Treatment Of Alzheimer’s Disease - BioSpace [biospace.com]
- 15. | BioWorld [bioworld.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. trial.medpath.com [trial.medpath.com]
A Head-to-Head Comparison: SGS518 Oxalate vs. First-Generation 5-HT6 Antagonists in Preclinical Models
For researchers and drug development professionals, the quest for novel therapeutic agents targeting cognitive deficits remains a paramount challenge. The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising target, with antagonists demonstrating pro-cognitive effects. This guide provides a comprehensive benchmark comparison of SGS518 oxalate (B1200264), a potent and selective 5-HT6 antagonist, against first-generation compounds in this class.
This document summarizes key preclinical data, offering a side-by-side analysis of binding affinity, selectivity, in vivo efficacy, and pharmacokinetic profiles. Detailed experimental protocols for the pivotal assays are also provided to aid in the replication and validation of these findings.
Performance Snapshot: SGS518 Oxalate vs. First-Generation Antagonists
The following tables present a consolidated view of the available data for this compound (also known as Lu AE58054 and idalopirdine) and representative first-generation 5-HT6 antagonists.
Table 1: Comparative Binding Affinity and Selectivity
| Compound | 5-HT6 Receptor Affinity (Ki, nM) | Selectivity Profile |
| This compound (Lu AE58054) | 0.83 (human) [1] | >50-fold selectivity over 70+ other receptors. Medium affinity for adrenergic α1A- and α1B-adrenoreceptors[1]. |
| SB-271046 | ~1.29 (pKi of 8.92 with [3H]-LSD) | >200-fold selectivity over a large panel of other receptors. |
| Ro 04-6790 | ~44.7 (pKi of 7.35) | High selectivity for the 5-HT6 receptor. |
Table 2: Comparative In Vivo Efficacy in Cognitive Models
| Compound | Animal Model | Effective Dose | Key Findings |
| This compound (Lu AE58054) | Novel Object Recognition (Rat) | 5-20 mg/kg, p.o. [1] | Reversed cognitive impairment induced by subchronic phencyclidine treatment[1]. |
| SB-271046 | Various cognitive models | 10-30 mg/kg, i.p. | Reverses age-related and scopolamine-induced cognitive deficits. |
| Ro 04-6790 | Morris Water Maze (Rat) | 3-30 mg/kg, i.p. | Improved performance in spatial learning and memory tasks. |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters |
| This compound (Lu AE58054) | Good oral bioavailability. Plasma EC50 of 20 ng/mL for 5-HT6 receptor occupancy in vivo[1]. |
| SB-271046 | Orally bioavailable. |
| Ro 04-6790 | Limited CNS penetration. |
Understanding the Mechanism: 5-HT6 Receptor Signaling
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its primary signaling cascade involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, emerging evidence suggests that 5-HT6 receptors can also signal through alternative, non-canonical pathways, including the mTOR and Fyn-tyrosine kinase pathways, which are implicated in neuronal plasticity and cognitive function. Antagonism of the 5-HT6 receptor is thought to enhance cholinergic and glutamatergic neurotransmission, providing a basis for its pro-cognitive effects.[2]
References
Unlocking Cognitive Enhancement: Why SGS518 Oxalate is a Premier Choice for Your Research
For researchers, scientists, and drug development professionals investigating cognitive impairment, particularly in the context of Alzheimer's disease and schizophrenia, the selection of a potent and selective 5-HT6 receptor antagonist is paramount. SGS518 oxalate (B1200264), also known as Idalopirdine, emerges as a compelling candidate for such research endeavors. This guide provides an objective comparison of SGS518 oxalate with other notable 5-HT6 receptor antagonists, supported by experimental data, to inform your selection process.
Performance Comparison of 5-HT6 Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Ki), functional antagonism (pA2), and in vivo potency in relevant behavioral models. Below is a comparative summary of this compound and other well-characterized 5-HT6 receptor antagonists.
| Compound | Binding Affinity (Ki) for human 5-HT6 Receptor (nM) | Functional Antagonism (pA2) | In Vivo Efficacy in Cognitive Models | Selectivity |
| This compound (Idalopirdine) | 0.83 - 19.1[1][2] | Potent inhibition of 5-HT-mediated activation[1] | Reverses cognitive impairment in the Novel Object Recognition test in rats[1] | >50-fold selectivity over 70 other targets[1] |
| SB-271046 | ~1.2 (pKi 8.92)[3][4] | 8.71[3][4] | Improves retention in the Morris water maze and reverses deficits in the Novel Object Recognition test[5] | >200-fold selective over 55 other receptors[3][4] |
| Ro 04-6790 | ~44.7[6] | 7.89[7] | Reverses scopolamine-induced deficits in the Novel Object Recognition test[8] | >100-fold selective over other 5-HT receptors[6][9] |
| Intepirdine (SB-742457) | ~0.23 (pKi 9.63) | Not explicitly found | Reverses age-related learning deficits in rats[10] | >100-fold selectivity over other receptors |
In-Depth Look at Experimental Data
Binding Affinity and Functional Antagonism
This compound (Idalopirdine) demonstrates high affinity for the human 5-HT6 receptor, with reported Ki values in the low nanomolar range[1][2]. In functional assays, it acts as a potent antagonist, effectively inhibiting the signaling cascade initiated by serotonin (B10506) (5-HT)[1].
SB-271046 is another potent and highly selective 5-HT6 receptor antagonist, with a pKi of 8.92, which translates to a Ki value of approximately 1.2 nM[3][4]. Its functional antagonism is demonstrated by a pA2 value of 8.71 in adenylyl cyclase assays, indicating strong competitive antagonism[3][4].
Ro 04-6790 exhibits a slightly lower affinity, with a Ki of 44.7 nM for the human 5-HT6 receptor[6]. Its functional antagonist activity is confirmed by a pA2 of 7.89 in cAMP accumulation assays[7].
Intepirdine (SB-742457) shows a very high affinity for the 5-HT6 receptor, with a reported pKi of 9.63 [].
In Vivo Efficacy in Cognitive Models
The pro-cognitive effects of this compound (Idalopirdine) have been demonstrated in the Novel Object Recognition (NOR) test, a widely used assay for learning and memory. Administration of Idalopirdine was shown to reverse cognitive impairment induced by phencyclidine (PCP) in rats[1].
Similarly, both SB-271046 and Ro 04-6790 have shown efficacy in animal models of cognitive impairment. SB-271046 improves memory retention in the Morris water maze and can reverse deficits in the NOR test[5]. Ro 04-6790 has been shown to reverse scopolamine-induced memory deficits in the NOR task[8]. Intepirdine has also been reported to reverse age-related learning deficits in rats[10].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity (Ki)
This assay determines the affinity of a compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD or a more specific 5-HT6 radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., 10 µM methiothepin).
-
Test compounds (this compound and alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various dilutions, the radioligand at a fixed concentration (typically near its Kd), and the cell membranes.
-
For total binding wells, add only buffer, radioligand, and membranes.
-
For non-specific binding wells, add buffer, radioligand, membranes, and the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
cAMP Functional Assay for 5-HT6 Receptor Antagonism (pA2)
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a 5-HT6 receptor agonist.
-
Materials:
-
A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
5-HT6 receptor agonist (e.g., serotonin).
-
Test compounds (this compound and alternatives) at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the 5-HT6 agonist (typically the EC80 concentration) for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
The pA2 value, a measure of the antagonist's potency, is determined by constructing a Schild plot from the dose-response curves.
-
Novel Object Recognition (NOR) Test
This behavioral test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
-
Apparatus:
-
An open-field arena (e.g., a 50 cm x 50 cm box).
-
Two sets of identical objects and one set of novel objects. The objects should be of similar size and material but differ in shape and appearance.
-
-
Procedure:
-
Habituation (Day 1): Place the animal in the empty arena for 5-10 minutes to allow it to acclimate to the environment.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 10 minutes). Record the time the animal spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
Testing (Day 2, after a retention interval): After a specific retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring the familiar and the novel object.
-
Data Analysis: Calculate the Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
-
Conclusion
This compound (Idalopirdine) stands out as a robust tool for research into cognitive disorders due to its high affinity and selectivity for the 5-HT6 receptor, coupled with proven in vivo efficacy in a validated model of cognitive impairment. Its performance is comparable, and in some aspects, potentially superior to other well-known 5-HT6 antagonists. The detailed protocols and comparative data provided in this guide should empower researchers to make an informed decision and design rigorous experiments to further elucidate the therapeutic potential of 5-HT6 receptor antagonism.
References
- 1. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Ro 04-6790 - Wikipedia [en.wikipedia.org]
- 10. Intepirdine | ALZFORUM [alzforum.org]
A Comparative Review of SGS518 Oxalate and Other Nootropics for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic agents to combat cognitive decline associated with neurological disorders such as schizophrenia and Alzheimer's disease, a variety of nootropic compounds are under investigation. This guide provides a comparative analysis of SGS518 oxalate (B1200264), a selective 5-HT6 receptor antagonist, against other well-established nootropics: Piracetam (B1677957), Aniracetam, Vinpocetine (B1683063), and Donepezil (B133215). This review synthesizes preclinical data on their mechanisms of action, efficacy in animal models of cognition, and key molecular interactions.
Introduction to Nootropic Agents
Nootropics, often referred to as "smart drugs," are a class of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals or in patients with cognitive impairments. The selected compounds for this comparison represent different mechanisms of action, offering a broad overview of the current landscape in nootropic research.
SGS518 Oxalate , also known as LY483518, is a selective antagonist of the serotonin (B10506) 5-HT6 receptor. Blockade of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes.[1][2]
Piracetam , the first synthesized racetam, is thought to modulate neurotransmission, including the cholinergic and glutamatergic systems, and improve cell membrane fluidity.[3][4]
Aniracetam , another racetam derivative, primarily acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic signaling.[5][6] It is also reported to increase the release of acetylcholine (B1216132) in the hippocampus.
Vinpocetine is a synthetic derivative of the vinca (B1221190) alkaloid vincamine. Its primary mechanism involves the inhibition of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic GMP (cGMP) and improved cerebral blood flow.[7] It also exhibits neuroprotective effects through the modulation of ion channels and anti-inflammatory actions.
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By increasing the levels of acetylcholine in the synaptic cleft, it enhances cholinergic neurotransmission.[8][9]
Comparative Efficacy: Preclinical Data
The following tables summarize the available preclinical data for this compound and the comparator nootropics in various rodent models of cognitive function. It is important to note that direct comparative studies are limited, and experimental conditions vary across different studies.
| Compound | Target/Mechanism of Action | In Vitro Potency (Ki/IC50) |
| This compound | Selective 5-HT6 Receptor Antagonist | Data not publicly available |
| Piracetam | Modulator of cell membrane fluidity; enhances neurotransmission | Not applicable (mechanism is not receptor-specific) |
| Aniracetam | Positive Allosteric Modulator of AMPA Receptors | Data not publicly available |
| Vinpocetine | Phosphodiesterase 1 (PDE1) Inhibitor | IC50 ~17 µM for IKK inhibition[10] |
| Donepezil | Acetylcholinesterase (AChE) Inhibitor | Data not publicly available |
Table 1: Mechanism of Action and In Vitro Potency. This table outlines the primary molecular target or mechanism of action for each nootropic and their corresponding in vitro potency, where available.
| Compound | Animal Model | Behavioral Test | Effective Dose Range | Observed Cognitive Enhancement |
| This compound | Mouse | Retinal protection | 30 mg/kg (i.p.) | Protects against light-induced retinal damage.[11] |
| Piracetam | Rat (LPS-induced neuroinflammation) | Y-Maze Test | 100-200 mg/kg (i.p.) | Amelioration of spatial memory impairment.[12] |
| Mouse (Down's Syndrome model) | Morris Water Maze | 75-150 mg/kg (i.p.) | Improved performance in control mice.[3][13] | |
| Rat (Chronic Cerebral Hypoperfusion) | Morris Water Maze | 600 mg/kg (p.o.) | Markedly improved memory impairment.[14] | |
| Aniracetam | Rat | Passive Avoidance Test | 30 mg/kg (p.o.) | Prevention of hypoxia-induced memory impairment.[2] |
| Rat | Radial Arm Maze | 100-800 mg/kg (p.o.) | Significant improvement in performance.[12] | |
| Healthy Mice | Morris Water Maze | 50 mg/kg (p.o.) | No significant improvement in healthy mice.[15][16] | |
| Vinpocetine | Rat | Passive Avoidance Test | 3 mg/kg (p.o.) | Prevention of hypoxia-induced memory impairment.[2] |
| Mouse (Scopolamine-induced amnesia) | Y-Maze Test | 4 mg/kg (p.o.) | Significantly improved memory dysfunction.[7] | |
| Rat (NMDA-induced lesion) | Novel Object Recognition, Y-Maze, Morris Water Maze | 10 mg/kg (i.p.) | Attenuated behavioral deficits.[17] | |
| Donepezil | Mouse (Scopolamine-induced amnesia) | Y-Maze Test | 3-10 mg/kg (p.o.) | Ameliorated scopolamine-induced memory impairment.[8] |
| APP23 Mouse Model (Alzheimer's) | Morris Water Maze | 0.27 mg/kg/day (s.c. infusion) | Improved spatial accuracy.[18] | |
| Healthy Rats | Various behavioral tests | 0.2 mg/kg (daily injection) | Ameliorated memory functions and explorative strategies.[4] |
Table 2: In Vivo Efficacy in Rodent Models. This table presents data from various preclinical studies investigating the cognitive-enhancing effects of the selected nootropics in different rodent models and behavioral paradigms. Dosing routes are specified as intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.).
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of these nootropics are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Signaling pathway of this compound as a 5-HT6 receptor antagonist.
Caption: Signaling pathway of Aniracetam as an AMPA receptor positive allosteric modulator.
Caption: Signaling pathway of Vinpocetine as a PDE1 inhibitor.
Caption: Signaling pathway of Donepezil as an acetylcholinesterase inhibitor.
Experimental Protocols
The evaluation of nootropic efficacy in preclinical models relies on a battery of behavioral tests designed to assess various aspects of cognition. A typical experimental workflow is outlined below.
Caption: General experimental workflow for preclinical evaluation of nootropics.
Key Experimental Methodologies:
-
Novel Object Recognition (NOR) Test: This test assesses an animal's ability to recognize a novel object in a familiar environment. It is a measure of short-term recognition memory. The protocol typically involves three phases: habituation to an empty arena, a familiarization phase with two identical objects, and a test phase where one of the familiar objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.[19][20]
-
Morris Water Maze (MWM): This test is a widely used paradigm for assessing spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (when the platform is removed).[21][22]
-
Passive Avoidance Test: This test evaluates fear-motivated learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured as an indicator of memory retention.[2]
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, presents a promising mechanism for cognitive enhancement. Preclinical data, although limited in direct comparisons, suggest its potential in models of neurological impairment. In comparison, established nootropics like the racetams, Vinpocetine, and Donepezil have more extensive, albeit varied, preclinical and clinical data supporting their cognitive-enhancing effects through different pharmacological pathways.
This comparative guide highlights the diversity of mechanisms being explored in the field of nootropic research. For drug development professionals, the data underscores the importance of selecting appropriate preclinical models and behavioral paradigms to robustly evaluate the efficacy of novel compounds. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound against other nootropic agents. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for designing and interpreting future research in this critical area of neuroscience.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Vinpocetine Improves Scopolamine Induced Learning and Memory Dysfunction in C57 BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piracetam improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 17. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review | Bentham Science [benthamscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
